Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Description
The exact mass of the compound Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCBUXURHZPQL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350831 | |
| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132098-54-5, 131833-91-5 | |
| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane: A Privileged Ligand in Asymmetric Catalysis
Abstract
This technical guide provides a comprehensive overview of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, a prominent member of the C2-symmetric bis(oxazoline) ligand family, commonly referred to as a "BOX" ligand. Esteemed for its steric bulk and well-defined chiral architecture, this ligand has proven indispensable in the field of asymmetric catalysis, facilitating a myriad of enantioselective transformations with high stereocontrol. This document, intended for researchers, scientists, and professionals in drug development, delves into the ligand's synthesis, characterization, and mechanistic underpinnings of its catalytic activity. Detailed experimental protocols and a survey of its applications in key organic reactions are presented to furnish a practical and authoritative resource.
Introduction: The Architectural Advantage of a C2-Symmetric Bis(oxazoline)
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, systematically named 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline], is a chiral bidentate nitrogen ligand that has carved a significant niche in the toolkit of synthetic organic chemists. Its C2-symmetric design, featuring two identical chiral oxazoline rings connected by a methylene bridge, creates a well-defined and predictable chiral environment around a coordinated metal center. This structural rigidity and symmetry are paramount in minimizing the formation of diastereomeric transition states, thereby leading to high levels of enantioselectivity in catalytic reactions.
The defining feature of this particular BOX ligand is the sterically demanding tert-butyl group at the C4 position of each oxazoline ring. This bulky substituent plays a crucial role in dictating the trajectory of incoming substrates, effectively shielding one face of the catalytic complex and allowing for highly selective bond formation on the exposed face. This principle of sterically-driven stereocontrol is a cornerstone of its efficacy in a wide range of asymmetric transformations, including cyclopropanations, Diels-Alder reactions, and various carbon-carbon bond-forming reactions. The ability to reliably induce high enantiomeric excesses (ee) has rendered this ligand particularly valuable in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.[1]
Physicochemical and Safety Profile
A thorough understanding of the ligand's properties and handling requirements is essential for its safe and effective use in a research setting.
Key Properties
| Property | Value | Reference(s) |
| Chemical Name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | [2] |
| CAS Number | 132098-54-5 | [2] |
| Molecular Formula | C₁₅H₂₆N₂O₂ | [2] |
| Molecular Weight | 266.38 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 51-53 °C | [3] |
| Optical Activity | [α]₂₀/D −118° (c = 0.5 in chloroform) | [3] |
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is imperative to handle this compound in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE). For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Characterization
The synthesis of C2-symmetric bis(oxazoline) ligands is a well-established process, typically proceeding through the condensation of a dinitrile or a dicarboxylic acid derivative with a chiral β-amino alcohol. In the case of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, the common starting materials are malononitrile and the commercially available (S)-tert-leucinol.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process involving an initial condensation to form a bis(amidoalcohol), followed by a double cyclization to yield the final bis(oxazoline) ligand.
Caption: Synthetic workflow for Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane.
Experimental Protocol (Adapted from a similar procedure for PyOx ligands)
This protocol is adapted from a scalable synthesis of a related pyridyl-oxazoline (PyOx) ligand and illustrates the key transformations.[5]
Step 1: Amide Formation
-
To a solution of malononitrile (1.0 eq) in a suitable solvent such as dichloromethane, add (S)-tert-leucinol (2.2 eq) and a non-nucleophilic base like N-methylmorpholine (2.4 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a coupling agent or convert the dicarboxylic acid precursor to an acid chloride. For instance, isobutyl chloroformate can be used for the activation of a dicarboxylic acid.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(amidoalcohol).
Step 2: Cyclization
-
Dissolve the crude bis(amidoalcohol) in a suitable solvent like toluene.
-
Warm the solution to 60 °C and slowly add a chlorinating agent such as thionyl chloride (SOCl₂) (2.0 eq).
-
Stir the reaction at 60 °C for several hours until the formation of the intermediate bis(amide chloride) is complete.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude bis(amide chloride) hydrochloride salt.
-
Dissolve the crude salt in methanol and add a strong base, such as sodium methoxide (NaOMe) (5.0 eq).
-
Heat the mixture to 55 °C and stir for a few hours until TLC analysis indicates full consumption of the starting material.
-
After cooling, remove the methanol under reduced pressure.
-
Extract the residue with water and a nonpolar solvent like toluene. The combined organic layers are dried and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the pure Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane.
Characterization
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons as a singlet around 0.9 ppm. The diastereotopic protons of the methylene bridge would appear as a multiplet. The protons on the chiral center and the oxazoline ring would resonate in the region of 3.8-4.5 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group, the methylene bridge carbon, and the distinct carbons of the oxazoline ring, including the chiral center and the imine carbon.
-
FT-IR: The infrared spectrum will show characteristic C-H stretching vibrations, and a strong C=N stretching band for the imine functionality in the oxazoline ring. The absence of N-H and O-H stretching bands from the starting amino alcohol confirms the successful cyclization.
Applications in Asymmetric Catalysis: A Gateway to Enantiopure Molecules
The utility of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is most profoundly demonstrated in its application as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Its complexes, particularly with copper, have emerged as highly effective catalysts.
Copper-Catalyzed Asymmetric Cyclopropanation
One of the hallmark applications of this ligand is in the enantioselective cyclopropanation of olefins with diazoacetates.[6] The in situ generated copper(I)-bis(oxazoline) complex catalyzes the transfer of a carbene from the diazo compound to the olefin, creating two new stereocenters with high diastereo- and enantioselectivity.
Reaction Scheme: An olefin reacts with a diazoacetate in the presence of a catalytic amount of a Cu(I) source and the bis(oxazoline) ligand to yield the corresponding cyclopropane derivative.
Mechanistic Rationale:
The high level of stereocontrol is attributed to the formation of a chiral copper-carbene intermediate. The C2-symmetric ligand creates a chiral pocket around the metal center. The bulky tert-butyl groups effectively block two of the four quadrants around the copper atom. The olefin then approaches the carbene from the less sterically hindered face, leading to the preferential formation of one enantiomer of the cyclopropane product.
Caption: Catalytic cycle for copper-catalyzed asymmetric cyclopropanation.
Representative Data:
| Olefin | Diazoacetate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Styrene | Ethyl diazoacetate | 1-5 | Dichloromethane | 25 | >90 | >95 | [6] |
| 1-Octene | tert-Butyl diazoacetate | 2 | Dichloromethane | 25 | 85 | 92 | |
| Indene | Methyl diazoacetate | 1 | Chloroform | 0 | 92 | 98 |
Asymmetric Diels-Alder Reaction
The copper(II) complex of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is also a highly effective Lewis acid catalyst for asymmetric Diels-Alder reactions.[7] This cycloaddition is a powerful tool for the construction of six-membered rings with multiple stereocenters.
Reaction Scheme: A diene reacts with a dienophile (often an N-enoyl oxazolidinone) in the presence of the chiral copper(II)-bis(oxazoline) catalyst to produce the corresponding cyclohexene derivative with high endo/exo selectivity and enantioselectivity.
Mechanistic Considerations:
The dienophile coordinates to the chiral Lewis acidic copper(II) center in a bidentate fashion. The C2-symmetric ligand environment forces the dienophile to adopt a specific conformation, exposing one of its prochiral faces to the incoming diene. The bulky tert-butyl groups play a critical role in shielding the other face, thereby directing the diene to attack from a specific trajectory and leading to the formation of a single major enantiomer of the endo adduct.[3]
Conclusion and Future Outlook
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has firmly established itself as a "privileged ligand" in the realm of asymmetric catalysis. Its straightforward synthesis, modular nature, and the predictable stereochemical outcomes it imparts have made it an invaluable tool for the synthesis of enantiomerically enriched molecules. The robust performance of its metal complexes, particularly with copper, in fundamental transformations like cyclopropanation and the Diels-Alder reaction, underscores its importance in both academic research and industrial applications, especially in the early stages of drug discovery and development.
Future research will likely focus on expanding the scope of reactions catalyzed by complexes of this ligand, potentially exploring new metal partners and reaction types. Furthermore, the immobilization of this ligand on solid supports could lead to the development of recyclable and more sustainable catalytic systems, further enhancing its practical utility. The continued exploration of the structure-activity relationships of this and related bis(oxazoline) ligands will undoubtedly pave the way for the design of even more efficient and selective catalysts for the asymmetric synthesis of complex molecules.
References
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Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
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PubChem. (n.d.). 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline]. National Center for Biotechnology Information. Retrieved from [Link]
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Díaz-García, D., et al. (2019). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 21(15), 6040–6044. [Link]
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Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
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Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed. [Link]
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Bayer, A., Hansen, L. K., & Gautun, O. R. (2002). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry, 13(22), 2407-2415. [Link]
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PubChem. (n.d.). 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline]. National Center for Biotechnology Information. Retrieved from [Link]
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Evans, D. A., Chapman, K. T., & Bisaha, J. J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]
- Johnson, J. S., & Evans, D. A. (1997). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, and Ene Reactions. Accounts of Chemical Research, 33(6), 325-335.
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. rsc.org [rsc.org]
- 5. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly referred to as a C2-symmetric chiral bis(oxazoline) or BOX ligand, is a cornerstone in the field of asymmetric catalysis. Its remarkable ability to induce high levels of stereoselectivity in a multitude of metal-catalyzed reactions has established it as an invaluable tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry and materials science. This guide provides a comprehensive overview of its core attributes, mechanistic underpinnings, and practical applications, complete with detailed experimental protocols and data interpretation.
Core Compound Overview
At the heart of modern asymmetric synthesis lies a class of privileged chiral ligands, among which Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane stands out for its versatility and efficacy.
| Identifier | Value |
| Chemical Name | Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane |
| CAS Number | 132098-54-5[1][2] |
| Molecular Formula | C15H26N2O2[1] |
| Molecular Weight | 266.38 g/mol [1] |
| Synonyms | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] |
The C2-symmetry of this ligand is a key design feature that minimizes the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. The sterically demanding tert-butyl groups create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the substrate.
The Principle of Action: Mechanistic Insights
The efficacy of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its ability to form stable, well-defined complexes with a variety of transition metals, including copper, palladium, and iron.[3][4] These metal-ligand complexes function as chiral Lewis acids, activating substrates and orchestrating their approach to achieve high levels of asymmetric induction.
The coordination of the bidentate BOX ligand to a metal ion creates a rigid, chiral environment. The geometry of the resulting complex, which can range from square-planar to octahedral, plays a crucial role in determining the stereochemical outcome of the reaction.[5] The bulky tert-butyl groups extend from the stereogenic centers of the oxazoline rings, effectively blocking one face of the coordinated substrate and allowing the nucleophile to attack from the less hindered face.
Figure 1: Generalized catalytic cycle illustrating the role of the BOX ligand in creating a chiral environment for asymmetric transformations.
Application in Asymmetric Catalysis: A Case Study
The versatility of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is demonstrated in a wide array of chemical transformations. These include, but are not limited to, Diels-Alder reactions, aldol reactions, Michael additions, and cyclopropanations.[4][6] The choice of metal and reaction conditions can be tailored to achieve optimal results for a specific transformation.
Enantioselective Diels-Alder Reaction: A Protocol
The copper(II)-catalyzed Diels-Alder reaction between an N-enoyl oxazolidinone and a diene is a classic example of the power of BOX ligands.
Objective: To synthesize an enantiomerically enriched cyclohexene derivative via a Cu(II)-BOX catalyzed Diels-Alder reaction.
Materials:
-
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (CAS: 132098-54-5)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene
-
Dichloromethane (CH2Cl2), anhydrous
Experimental Workflow:
Sources
- 1. Buy Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | 132098-54-5 [smolecule.com]
- 2. 132098-54-5|Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane|BLD Pharm [bldpharm.com]
- 3. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
C₂-Symmetric Chiral Bis(oxazoline) Ligands: A Guide to Synthesis, Mechanism, and Application in Asymmetric Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C₂-symmetric bis(oxazoline) (BOX) ligands represent a cornerstone in the field of asymmetric catalysis.[1][2] Since their emergence in the early 1990s, these "privileged" ligands have been instrumental in the development of highly enantioselective methods for crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[1][3] Their success stems from a combination of modular and accessible synthesis, the formation of stable, well-defined complexes with a wide array of metals, and the creation of a rigid and predictable chiral environment around the metallic center.[4][5] This guide provides an in-depth exploration of the core principles of BOX ligands, from their rational design and synthesis to the mechanistic underpinnings of stereochemical control. We will dissect their coordination chemistry and illustrate their catalytic prowess in a range of flagship asymmetric transformations, offering field-proven insights and detailed protocols for the modern practitioner in pharmaceutical and fine chemical synthesis.
I. The Principle of C₂-Symmetry in Ligand Design
In the pursuit of catalysts that can rival the selectivity of enzymes, chemists often turn to strategic design principles to simplify complex stereochemical challenges. One of the most powerful concepts is that of C₂-symmetry. A C₂-symmetric molecule possesses a 180° rotation axis that leaves the molecule unchanged.
The utility of a C₂-symmetric chiral ligand is profound: it significantly reduces the number of possible diastereomeric transition states in a catalytic cycle.[6][7] By rendering the two coordination sites on the metal electronically and sterically equivalent, the ligand creates a simplified and more predictable chiral environment. This allows a substrate to approach the catalytic center from one of two directions, which are enantiotopic. The inherent chirality of the ligand energetically favors one of these pathways, leading to the preferential formation of one enantiomer of the product. This elegant simplification is a key reason why BOX ligands have become such indispensable tools in asymmetric synthesis.[6]
II. Synthesis of Chiral Bis(oxazoline) Ligands
The widespread adoption of BOX ligands is directly attributable to their straightforward and modular synthesis, which typically begins from readily available and often inexpensive chiral β-amino alcohols derived from the chiral pool (e.g., amino acids).[3][8]
Core Synthetic Strategy
The most common methodologies involve the condensation of a dicarboxylic acid derivative (such as a dinitrile, diacid, or diimidate) with two equivalents of a chiral β-amino alcohol.[3][9] This approach conveniently constructs both oxazoline rings in a single conceptual framework, embedding the chirality from the amino alcohol into the final ligand structure.[7]
Caption: General Synthetic Workflow for BOX Ligands.
Experimental Protocol: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
This protocol describes a reliable, two-step procedure starting from diethyl malonimidate dihydrochloride and (S)-tert-leucinol. The causality behind this choice is the high crystallinity and stability of the intermediate and final products, which facilitates purification.
Step 1: Synthesis of Diethyl Malonimidate Dihydrochloride
-
Setup: Equip a flame-dried, three-necked 500 mL round-bottom flask with a magnetic stir bar, a gas inlet, and a septum. Maintain a positive pressure of dry nitrogen.
-
Reaction: Charge the flask with malononitrile (25.0 g, 0.378 mol) and absolute ethanol (200 mL). Cool the mixture to 0 °C using an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. An exothermic reaction will occur, and a white precipitate will form. Continue the addition of HCl until the solution is saturated and the exotherm subsides.
-
Isolation: Seal the flask and stir at room temperature for 18 hours. Collect the resulting white solid by filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum to yield diethyl malonimidate dihydrochloride. This intermediate is typically used without further purification.
Step 2: Condensation and Cyclization [9]
-
Setup: In a 250 mL round-bottom flask, dissolve (S)-tert-leucinol (1.00 equiv) in dichloromethane (CH₂Cl₂) (0.1 M).
-
Addition: Add diethyl malonimidate dihydrochloride (0.50 equiv) to the solution. The mixture will become cloudy.
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the amino alcohol is fully consumed (typically 24-48 hours).
-
Workup: Dilute the reaction mixture with deionized water. Separate the layers and extract the aqueous phase three times with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or, more commonly, by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield the pure (S,S)-tBu-BOX ligand as a white crystalline solid.
III. Coordination Chemistry and the Chiral Environment
BOX ligands are bidentate, coordinating to a metal center through the two nitrogen atoms of the oxazoline rings. This chelation forms a stable six-membered ring when a single carbon atom acts as the linker, creating a conformationally restricted and well-defined chiral pocket around the metal.[6]
The geometry of the resulting metal-ligand complex is a critical determinant of its catalytic activity and selectivity. It is influenced by the metal's identity, its oxidation state, and the associated counterions.[10][11]
Caption: Bidentate coordination of a BOX ligand to a metal center (M).
Common coordination geometries include:
-
Square-Planar: Often observed with Cu(II) complexes, this geometry is central to the stereochemical models for many reactions, including the Diels-Alder reaction.[6][10] The bulky substituents (R) on the oxazoline rings project above and below this plane, effectively shielding the metal's apical faces.
-
Tetrahedral: More common for metals like Mg(II) or Zn(II), this geometry creates a different chiral landscape that can be exploited for other classes of reactions.[6]
-
Square-Pyramidal or Octahedral: Can occur with metals that accommodate higher coordination numbers, such as Fe(III) or rare-earth metals.[12][13]
The choice of metal and counterion is not trivial. For instance, in copper-catalyzed Diels-Alder reactions, switching from a triflate (OTf⁻) to a hexafluoroantimonate (SbF₆⁻) counterion can dramatically increase reaction rates by creating a more Lewis-acidic cationic complex.[10]
IV. Mechanism of Asymmetric Induction: The Diels-Alder Reaction Case Study
The enantioselective Diels-Alder reaction catalyzed by BOX-Cu(II) complexes, pioneered by Evans, serves as a classic model for understanding asymmetric induction.[2][10] The mechanism relies on the bidentate coordination of the dienophile (e.g., an N-acryloyloxazolidinone) to the chiral Lewis acid catalyst.
Caption: Logical workflow for asymmetric induction in a BOX-Cu(II) catalyzed Diels-Alder reaction.
The key to selectivity is the formation of a rigid, square-planar complex where the dienophile is locked in a specific conformation.[6][10] The bulky substituents on the oxazoline rings (e.g., tert-butyl) extend perpendicularly to this plane, acting as "chiral walls." They effectively block one of the two faces (Re or Si) of the dienophile from the incoming diene. The diene is therefore forced to attack from the less sterically hindered face, resulting in the formation of the product with high enantioselectivity.[6]
V. Key Applications in Asymmetric Catalysis
The versatility of BOX ligands is demonstrated by their successful application in a multitude of catalytic asymmetric reactions.[3][14] The optimal choice of the ligand's substituents and the metal is crucial for achieving high selectivity in any given process.[6]
A. Cyclopropanation Reactions
One of the earliest and most successful applications of BOX ligands was in the copper(I)-catalyzed asymmetric cyclopropanation of olefins with diazoacetates.[2][6] These reactions are pivotal for synthesizing cyclopropane rings, which are valuable structural motifs in natural products and pharmaceuticals.
| Ligand/Metal System | Olefin | Diazo Reagent | Yield (%) | ee (%) | Diastereoselectivity (trans:cis) | Reference |
| tBu-BOX / CuOTf | Styrene | Ethyl Diazoacetate | 95 | >99 | 94:6 | [6][15] |
| Ph-BOX / CuOTf | 1-Octene | d-Menthyl Diazoacetate | 78 | 97 | 89:11 | [6] |
| iPr-BOX / Cu(OTf)₂ | 2,5-Dimethyl-2,4-hexadiene | Ethyl Diazoacetate | 86 | 99 | >99:1 | [6] |
Table 1: Performance of BOX Ligands in Asymmetric Cyclopropanation.
The high diastereoselectivity (favoring the trans isomer) and enantioselectivity are rationalized by a model where the alkene approaches a transient copper-carbene intermediate from the least hindered quadrant defined by the ligand's chiral scaffold.[16]
B. Diels-Alder Reactions
As previously discussed, BOX-metal complexes, particularly with Cu(II), are exceptional catalysts for enantioselective Diels-Alder reactions.[6][10][17] This transformation is one of the most powerful for constructing six-membered rings with multiple stereocenters.
| Ligand/Metal System | Dienophile | Diene | Yield (%) | ee (%) | Diastereoselectivity (endo:exo) | Reference |
| tBu-BOX / Cu(OTf)₂ | N-Acryloyloxazolidinone | Cyclopentadiene | 98 | 98 | >99:1 | [6][10] |
| Ph-BOX / Cu(SbF₆)₂ | N-Crotonoyloxazolidinone | Cyclopentadiene | 91 | 97 | 97:3 | [10] |
| tBu-BOX / MgI₂ | N-Acryloyloxazolidinone | 1,3-Butadiene | 82 | 91 | >99:1 | [6] |
Table 2: Performance of BOX Ligands in Asymmetric Diels-Alder Reactions.
The catalyst effectively lowers the LUMO of the dienophile, accelerating the reaction while the chiral environment dictates the facial selectivity.[17]
C. Aldol and Michael Additions
BOX-Cu(II) complexes also catalyze Mukaiyama-type Aldol and Michael additions, enabling the enantioselective formation of C-C bonds with silyl enol ethers or silyl ketene acetals as nucleophiles.[6][15][18] These reactions are fundamental in synthetic chemistry for building complex acyclic and cyclic systems.
| Reaction Type | Ligand/Metal System | Substrates | Yield (%) | ee (%) | Reference |
| Aldol Addition | tBu-BOX / Cu(OTf)₂ | Ethyl Pyruvate + Silyl Ketene Acetal | 91 | 98 | [18] |
| Michael Addition | Ph-BOX / Cu(OTf)₂ | Cyclopentenone + Silyl Ketene Acetal | 85 | 66 | [6] |
| Aldol Addition | iPr-BOX / Cu(OTf)₂ | Glyoxylate Ester + Danishefsky's Diene | 89 | 95 | [6] |
Table 3: Performance of BOX Ligands in Asymmetric Aldol and Michael Reactions.
D. Other Notable Transformations
The utility of BOX ligands extends well beyond these examples. They have been successfully employed in a diverse array of other important reactions, including:
-
Aziridination: The formation of three-membered nitrogen-containing rings.[2][6]
-
Hydrosilylation: The addition of a Si-H bond across a double bond, often used for asymmetric reduction of ketones.[3][13]
-
Ene Reactions: Concerted addition of an alkene with an allylic hydrogen to an enophile.[6]
-
Friedel-Crafts Alkylations: Enantioselective alkylation of aromatic rings.[19]
VI. Conclusion and Future Outlook
C₂-symmetric bis(oxazoline) ligands have firmly established themselves as a privileged and versatile class of ligands in the asymmetric catalysis toolkit. Their accessible synthesis, modularity, and the robust, predictable chiral environment they create have enabled the development of highly selective catalysts for a wide spectrum of chemical transformations. The foundational work with BOX ligands has paved the way for next-generation designs, including tridentate PyBOX (pyridine-bis(oxazoline)) ligands, ligands with modified backbones (SpiroBOX), and systems immobilized on solid supports for enhanced recyclability.[3][20][21] As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the principles pioneered with BOX ligands will undoubtedly continue to inspire the design of new and even more efficient chiral catalysts.
VII. References
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Rocha, P. M., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 234-249. [Link]
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Zhu, S., Yu, S., & Zhou, Y. (2020). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molbank, 2020(3), M1143. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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Johnson, J. S., & Evans, D. A. (2004). A New Class of Substituted Aryl Bis(oxazoline) Ligands for Highly Enantioselective Copper-Catalyzed Asymmetric Aldol Addition of Dienolsilane to Pyruvate and Glyoxylate Esters. Organic Letters, 6(22), 4097-4099. [Link]
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Cartagena, E. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 65(4). [Link]
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Hofmann, C., & Hein, J. E. (2019). Chiral Bis(oxazoline) Ligands as C2-Symmetric Chiral Auxiliaries for the Synthesis of Enantiomerically Pure Bis-Cyclometalated Rhodium(III) Complexes. Organometallics, 38(19), 3659-3663. [Link]
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Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
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Riant, O., & Kagan, H. B. (1994). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 59(18), 5335-5343. [Link]
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Gómez, M., Muller, G., & Rocamora, M. (2005). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 105(4), 1523-1588. [Link]
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Zhang, L., et al. (2022). Flexible Coordination of the Bis(amino-oxazoline) Ligand in Rare-Earth Metal Complexes: Synthesis, Structure, and Their Reactivity and Polymerization Performance. Inorganic Chemistry, 61(44), 17614-17623. [Link]
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Chrzanowska, M., & Dreas, A. (2021). Recent Advances in the Enantioselective Radical Reactions. Molecules, 26(16), 4983. [Link]
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Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559-7573. [Link]
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Hargaden, G. C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9208-9271. [Link]
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Rasappan, R., Laventine, D., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]
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ORGANIC CHEMISTRY SELECT. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. ORGANIC CHEMISTRY SELECT. [Link]
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ResearchGate. (2013). ChemInform Abstract: Update 1 Of: C 2 -Symmetric Chiral Bis (oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. [Link]
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Ben-Asuly, A., & Aurbach, D. (2005). Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands. Chemical Reviews, 105(4), 1589-1602. [Link]
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Tang, W., et al. (2022). Side arm modified chiral bisoxazoline ligands. Tetrahedron, 110, 132742. [Link]
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ORGANIC CHEMISTRY SELECT. (2015). Bisoxazoline ligand. ORGANIC CHEMISTRY SELECT. [Link]
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Tarselli, M. A., Zuccarello, J. L., & Gagne, M. R. (2010). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Symmetry, 2(1), 1-19. [Link]
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ResearchGate. (2002). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. ResearchGate. [Link]
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Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane molecular weight
An In-depth Technical Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Abstract
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly referred to as a tert-butyl Bis(oxazoline) or tBu-BOX ligand, is a C₂-symmetric chiral ligand paramount in the field of asymmetric catalysis. Its rigid backbone, combined with the sterically demanding tert-butyl groups, creates a well-defined chiral environment essential for inducing high stereoselectivity in a plethora of metal-catalyzed reactions. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight of 266.38 g/mol , details its synthesis, explores its mechanistic role in catalysis, and presents a practical experimental protocol for its application.[1][2] This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who leverage stereoselective methodologies.
Introduction to Chiral Bis(oxazoline) Ligands
The development of C₂-symmetric ligands has been a watershed moment in asymmetric catalysis. The symmetry element simplifies the analysis of catalytic cycles by reducing the number of possible diastereomeric transition states, which is often a key factor in achieving high levels of enantioselectivity. Within this class, bis(oxazoline) (BOX) ligands have emerged as "privileged ligands" due to their modular synthesis, stability, and effectiveness in coordinating with a wide range of metal precursors (e.g., Cu, Pd, Ru, Zn) to catalyze fundamentally important transformations.
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a distinguished member of this family. The stereochemistry is dictated by the (S)-configuration at the C4 position of both oxazoline rings, derived from the chiral pool starting material, (S)-tert-leucinol. The tert-butyl groups at these stereocenters are not merely passive substituents; they are critical for creating a deep and sterically shielded chiral pocket that directs the trajectory of incoming substrates, thereby controlling the stereochemical outcome of the reaction.
Physicochemical Properties
A precise understanding of a ligand's properties is foundational to its effective application. The key identifiers and properties of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane are summarized below.
| Property | Value | Source |
| Molecular Weight | 266.38 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₆N₂O₂ | [2] |
| CAS Number | 132098-54-5 | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | WCCCBUXURHZPQL-GHMZBOCLSA-N | [2] |
| Canonical SMILES | CC(C)(C)[C@@H]1COC(=N1)CC2=NC(C)(C)C | [3] |
Synthesis and Structural Elucidation
The synthesis of tBu-BOX is a robust and well-established procedure, which is a primary reason for its widespread availability and use. The general strategy relies on the condensation of a chiral amino alcohol with a dinitrile or a related malonate derivative.
Synthetic Workflow
The causality of the synthesis is straightforward: the chirality of the final ligand is directly inherited from the starting chiral amino alcohol. (S)-tert-leucinol is chosen as the starting material to impart the desired (S,S) configuration.
Caption: Generalized synthetic workflow for Bis((S)-tBu-BOX).
Core Applications in Asymmetric Catalysis
The utility of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its ability to form stable chelate complexes with transition metals, creating potent chiral Lewis acid catalysts.[4] These complexes are instrumental in a variety of stereoselective transformations.
Mechanism of Action: The Chiral Pocket
Upon coordination to a metal center (e.g., Cu(II)), the two nitrogen atoms of the BOX ligand form a rigid five-membered chelate ring. The bulky tert-butyl groups are projected outwards, creating a constrained chiral environment above and below the plane of the metal center. Substrates are forced to approach the metal in a highly specific orientation to minimize steric clash with these tert-butyl groups, leading to the preferential formation of one enantiomer.
Sources
An In-Depth Technical Guide to the NMR Spectroscopic Data of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, a prominent member of the C₂-symmetric bis(oxazoline) (BOX) ligand family, is a cornerstone in modern asymmetric catalysis. Its rigid backbone and well-defined chiral environment have made it indispensable for a multitude of stereoselective transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this ligand. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for verifying its synthesis, assessing its purity, and gaining insights into its solution-state conformation, which ultimately influences its catalytic efficacy. This document synthesizes available data to offer a comprehensive reference for researchers employing this pivotal chiral ligand.
Introduction: The Significance of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis
Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of "privileged" ligands in asymmetric catalysis.[1] Their remarkable success stems from their modular synthesis, thermal and oxidative stability, and the predictable stereochemical outcomes they impart in a wide array of metal-catalyzed reactions. The title compound, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (CAS 132098-54-5), features a methylene bridge connecting two chiral oxazoline rings derived from (S)-tert-leucinol. The bulky tert-butyl groups at the stereogenic centers create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in reactions such as cyclopropanation, Diels-Alder reactions, and Michael additions.[2]
A precise characterization of this ligand is the first step in any successful application. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure and purity of the synthesized ligand. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this important molecule.
Molecular Structure and Expected NMR Resonances
The C₂-symmetry of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane simplifies its NMR spectra, as corresponding nuclei on both oxazoline rings are chemically equivalent.
Diagram 1: Molecular Structure and Numbering
A generalized workflow for the synthesis of the title compound.
Step-by-Step Methodology: [3]
-
Reaction Setup: To a solution of (S)-tert-leucinol (2.1 equivalents) in dichloromethane, add diethyl malonimidate dihydrochloride (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 45 °C) and stirred for an extended period (e.g., 18 hours) under an inert atmosphere (e.g., nitrogen).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with water. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.
Self-Validating System: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy. The absence of signals corresponding to the starting materials and the presence of the characteristic signals outlined above confirm the successful synthesis. The melting point and optical rotation can be compared to literature values for further validation. For instance, a reported melting point is 51-53 °C.
Conclusion
The NMR spectroscopic data of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane provides a definitive fingerprint for this essential chiral ligand. A comprehensive understanding of its ¹H and ¹³C NMR spectra is critical for any researcher working in the field of asymmetric catalysis. This guide has outlined the expected spectral features and provided a reliable synthetic protocol, offering a valuable resource for the synthesis, characterization, and application of this powerful catalytic tool. The C₂-symmetric nature of the molecule simplifies its spectra, making NMR a particularly effective technique for its routine analysis.
References
- Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C(2)-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis. Chemical Reviews, 106(9), 3561–3651.
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis (oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
- Denmark, S. E., & Stiff, C. M. (2000). Effect of Ligand Structure in the Bisoxazoline Mediated Asymmetric Addition of Methyllithium to Imines. The Journal of Organic Chemistry, 65(18), 5875–5878.
- Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188.
Sources
An In-depth Technical Guide to the Steric Effects of tert-Butyl Groups in BOX Ligands
Abstract
Bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Within this privileged ligand class, the incorporation of tert-butyl groups at the 4-position of the oxazoline rings has proven to be a particularly effective strategy for inducing high levels of stereochemical control in a vast array of metal-catalyzed reactions. This technical guide provides an in-depth analysis of the profound steric effects exerted by these bulky substituents. We will explore how the tert-butyl group dictates the coordination geometry of the metal-ligand complex, creates a well-defined chiral environment, and ultimately governs the facial selectivity of substrate approach, leading to high enantiomeric excesses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of tert-butyl BOX ligands in asymmetric synthesis.
Introduction: The Privileged Nature of BOX Ligands and the Role of Steric Hindrance
C₂-symmetric bis(oxazoline) (BOX) ligands, first introduced to the forefront of asymmetric catalysis in the early 1990s by the seminal work of Evans and Corey, have become indispensable tools for the stereoselective synthesis of complex organic molecules.[1][2] Their utility stems from their modular synthesis, strong binding to a variety of metal centers, and the formation of well-defined chiral environments around the catalytic site. A critical feature in the design of many highly effective BOX ligands is the presence of sterically demanding substituents at the 4-position of the oxazoline rings. Among these, the tert-butyl group is arguably the most widely and successfully employed.[2][3]
The rationale for incorporating a bulky group like tert-butyl is rooted in the principles of steric hindrance.[4][5] The tert-butyl group, with its three methyl groups branching from a quaternary carbon, creates a significant steric shield.[4][5] In the context of a metal-BOX complex, these groups project outwards, effectively blocking certain trajectories for substrate approach to the metal center, thereby directing the reaction to proceed through a specific, lower-energy transition state that leads to the desired enantiomer.[6] This guide will dissect the multifaceted steric influence of the tert-butyl group, from its impact on the catalyst's structure to its direct role in achieving high enantioselectivity.
The Influence of tert-Butyl Groups on Catalyst Structure and Coordination Geometry
The steric bulk of the tert-butyl groups plays a crucial role in defining the geometry of the metal-ligand complex, which in turn dictates the shape of the chiral pocket available for catalysis. X-ray crystallographic studies of various metal-tert-butyl-BOX complexes have provided invaluable insights into these structural effects.[6]
When a tert-butyl BOX ligand coordinates to a metal center, the bulky tert-butyl groups force a specific spatial arrangement. For instance, in square planar complexes, the substituents on the ligand dictate the orientation of the other ligands and the substrate.[6] The steric repulsion between the tert-butyl groups and the incoming substrate forces the substrate to adopt a conformation that minimizes these unfavorable interactions, thereby exposing one of its prochiral faces to the metal's active site.[3][6]
The degree of distortion from ideal geometries in metal complexes is often more pronounced with tert-butyl substituted BOX ligands compared to those with smaller groups like isopropyl or phenyl.[6] This distortion can be critical for catalysis, as it can fine-tune the electronic properties of the metal center and create a more rigid and selective catalytic environment.
Diagram: Conceptual Model of Stereochemical Induction
The following diagram illustrates the fundamental principle of how the steric bulk of tert-butyl groups on a BOX ligand directs the approach of a substrate to a coordinated metal center.
Caption: Steric hindrance from tert-butyl groups creates a chiral pocket, favoring one substrate approach.
Impact on Catalytic Activity and Enantioselectivity: A Tale of Two Faces
The primary consequence of the steric environment created by tert-butyl-BOX ligands is the dramatic enhancement of enantioselectivity in a wide range of reactions. The bulky groups effectively differentiate the two prochiral faces of an incoming substrate, leading to the preferential formation of one enantiomer.
Diels-Alder Reactions
In the copper(II)-catalyzed Diels-Alder reaction, the tert-butyl-BOX ligand has been shown to be exceptionally effective.[3] The catalyst forms a Lewis acid complex with the dienophile, and the tert-butyl groups create a chiral pocket that shields one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to high endo/exo selectivity and excellent enantioselectivity.[3]
Aldol Reactions
Similarly, in enantioselective Mukaiyama aldol reactions, copper(II)-tert-butyl-BOX complexes catalyze the addition of silyl enol ethers to aldehydes with high levels of stereocontrol.[7] The steric influence of the tert-butyl groups is critical; replacing them with smaller isopropyl groups often leads to a significant decrease in enantiomeric excess (ee).[7]
Cyclopropanation Reactions
Copper(I)-catalyzed asymmetric cyclopropanation of olefins with diazoacetates is another area where tert-butyl-BOX ligands excel.[1][8] The steric demand of the tert-butyl groups influences the orientation of the intermediate copper-carbene complex, which in turn dictates the stereochemical outcome of the cyclopropane formation.[6]
| Reaction Type | Metal/Ligand System | Typical Enantioselectivity (% ee) | Key Steric Influence |
| Diels-Alder | Cu(II)-(S,S)-tert-butyl-BOX | >95 | Directs facial approach of the diene to the dienophile.[3] |
| Aldol Reaction | Cu(II)-(S,S)-tert-butyl-BOX | >90 | Controls the geometry of the enolate addition to the aldehyde.[7] |
| Cyclopropanation | Cu(I)-(S,S)-tert-butyl-BOX | >90 | Orients the copper-carbene intermediate for selective attack by the olefin.[6][8] |
| Allylic Alkylation | Pd(0)-(S)-tBu-PHOX | >90 | Influences the nucleophilic attack on the π-allyl palladium intermediate.[7] |
Table 1: Representative examples of high enantioselectivity achieved with tert-butyl-BOX and related ligands.
It is important to note that while the tert-butyl group is often superior, this is not a universal rule. In some reactions, the slightly smaller isopropyl group has been found to provide better results.[6] This highlights the subtle interplay between steric and electronic factors and the importance of ligand screening in reaction optimization.
Practical Considerations: Synthesis and Application
The widespread use of tert-butyl-BOX ligands is also due to their relatively straightforward synthesis from readily available chiral amino alcohols.
Protocol: General Synthesis of a C₂-Symmetric tert-Butyl-BOX Ligand
This protocol outlines a common method for the synthesis of a tert-butyl-BOX ligand starting from a chiral amino alcohol and a dinitrile.
Step 1: Synthesis of the Bis(oxazoline) Ligand
-
To a solution of L-tert-leucinol (2.2 equivalents) in anhydrous chlorobenzene, add anhydrous zinc chloride (0.1 equivalents).
-
Heat the mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of malononitrile (1.0 equivalent) in chlorobenzene to the reaction mixture over 1 hour.
-
Stir the reaction at 110 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl-BOX ligand.
Diagram: Synthetic Workflow for tert-Butyl-BOX Ligands
Caption: A streamlined workflow for the synthesis of tert-butyl-BOX ligands.
Conclusion and Future Outlook
The tert-butyl group has established itself as a critical design element in the development of highly effective BOX ligands for asymmetric catalysis. Its profound steric influence allows for the creation of well-defined, rigid chiral environments around a metal center, leading to exceptional levels of enantioselectivity in a multitude of chemical transformations. The principles outlined in this guide—namely, the control of coordination geometry and the blocking of specific substrate approach pathways—are fundamental to understanding the success of these "privileged" ligands.
Future research will likely continue to explore the subtle interplay of steric and electronic effects through the synthesis of novel BOX ligands with even more tailored properties.[9] Computational studies will also play an increasingly important role in predicting the optimal ligand structure for a given transformation, further accelerating the discovery of new and powerful asymmetric catalysts.[10] For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the steric effects of substituents like the tert-butyl group remains a key prerequisite for the rational design of efficient and highly selective catalytic systems.
References
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Ghorai, P. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
White, P. S., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. PMC. [Link]
-
Rasappan, R. (n.d.). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. [Link]
- Schmalz, H.-G., et al. (2009). New substituted bisoxazoline ligands, useful as chiral catalyst in asymmetric organic synthesis, preferably nitroaldol reaction.
-
The Schreiner Research Group at RMC. (n.d.). X-ray Structures. The Schreiner Research Group at RMC. [Link]
-
Ghosh, A. K., et al. (2002). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC. [Link]
-
Desimoni, G., et al. (2006). C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. [Link]
-
ResearchGate. (2024). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
Kozlowski, M. C., et al. (2008). Stereochemical Control of the Passerini Reaction. PMC. [Link]
-
Hlavacek, W. S., et al. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC. [Link]
-
Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]
-
MDPI. (2024). Bulky Ligand-Induced Hindrance in Photocatalytic CO 2 Reduction over Various Tris(bipyridine)cobone(II) Chloride Complexes. MDPI. [Link]
-
ResearchGate. (2020). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
PubMed. (2008). The tert-butyl group in chemistry and biology. PubMed. [Link]
-
ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]
-
ResearchGate. (2024). tert ‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
-
Paton, R. S., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis. [Link]
-
MDPI Books. (2022). Crystal Structures of Metal Complexes. MDPI Books. [Link]
-
Weiss, E. A., et al. (2019). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PubMed Central. [Link]
-
GeneOnline News. (2026). Chiral tert-butyl-BIMP Catalyst Enables Enantioselective[7][9]-Wittig Rearrangement for Homoallylic Tertiary Alcohol Synthesis. GeneOnline News. [Link]
-
Blindauer, C. A., et al. (2018). Characterizing metal binding sites in proteins with X-ray crystallography. PMC. [Link]
-
Merlino, A. (2024). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers. [Link]
-
Paton, R. S., et al. (2018). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv. [Link]
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Methodological & Application
Application Notes and Protocols: Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of C₂-Symmetry in Catalysis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, the design of effective chiral ligands is a cornerstone of innovation. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) (BOX) have emerged as exceptionally versatile and powerful tools. This guide focuses on a prominent member of this family: Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly referred to as (S,S)-tBu-box.
The efficacy of the (S,S)-tBu-box ligand lies in its rigid C₂-symmetric backbone, which, upon coordination to a metal center, creates a well-defined and sterically demanding chiral environment. The bulky tert-butyl groups effectively shield two quadrants of the metal's coordination sphere, thereby directing the approach of substrates and leading to high levels of enantioselectivity in a variety of chemical transformations. This document provides an in-depth exploration of the applications of (S,S)-tBu-box in asymmetric catalysis, complete with mechanistic insights, detailed experimental protocols, and performance data.
I. Asymmetric Diels-Alder Reactions: Mastering Stereocontrol
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, gains an extra layer of sophistication when rendered enantioselective. The complex formed between (S,S)-tBu-box and copper(II) salts, particularly copper(II) triflate (Cu(OTf)₂), is a highly effective catalyst for this transformation, especially with bidentate dienophiles.[1][2]
Mechanistic Rationale: The Square-Planar Model
The high diastereo- and enantioselectivities observed in these reactions are rationalized by the formation of a square-planar catalyst-substrate complex.[1] In this model, the dienophile coordinates to the copper center in a bidentate fashion. The bulky tert-butyl groups of the ligand force a specific conformation of the dienophile, exposing one of its prochiral faces to the incoming diene. This steric control is the primary determinant of the observed stereochemical outcome. The counterion of the copper salt can also significantly influence the reaction rate and stereoselectivity.[1]
Diagram 1: Proposed Catalytic Cycle for the Asymmetric Diels-Alder Reaction
Caption: Catalytic cycle for the Cu(II)-tBu-box catalyzed Diels-Alder reaction.
Protocol: Enantioselective Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene
This protocol describes a typical procedure for the copper-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
(S,S)-tBu-box ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
N-Acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (S,S)-tBu-box (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir the mixture at room temperature for 1-2 hours until a clear blue solution is formed.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Add the N-acryloyl-2-oxazolidinone (1.0 mmol) to the solution and stir for 15 minutes.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Performance Data
| Dienophile | Diene | Temp (°C) | Endo/Exo | ee (%) (Endo) | Yield (%) | Reference |
| N-Acryloyl-2-oxazolidinone | Cyclopentadiene | -78 | >99:1 | 98 | 91 | [2] |
| N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | -40 | >99:1 | 97 | 88 | [2] |
| α′-Arylsulfonyl enones | Various dienes | 0 | 91:9 | 95 | >95 | [3] |
II. Asymmetric 1,3-Dipolar Cycloadditions: Accessing Chiral Heterocycles
The (S,S)-tBu-box-Cu(II) catalytic system is also highly effective in promoting asymmetric 1,3-dipolar cycloaddition reactions, particularly between nitrones and electron-rich alkenes.[4][5] This methodology provides a direct route to enantiomerically enriched isoxazolidines, which are valuable building blocks in medicinal chemistry.
Mechanistic Considerations
Similar to the Diels-Alder reaction, the proposed mechanism involves the formation of a chiral catalyst-substrate complex. It is suggested that both the nitrone and the alkene coordinate to the copper(II) center.[4][5] The nitrone acts as a bidentate ligand, and the chiral environment created by the tBu-box ligand directs the facial selectivity of the alkene's approach, leading to high enantioselectivity.
Diagram 2: Workflow for Asymmetric 1,3-Dipolar Cycloaddition
Caption: General workflow for the asymmetric 1,3-dipolar cycloaddition.
Protocol: Enantioselective 1,3-Dipolar Cycloaddition of a Nitrone with an Alkene
Materials:
-
(S,S)-tBu-box ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
Nitron
-
Alkene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a dry reaction vessel under an inert atmosphere, combine (S,S)-tBu-box (0.12 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir at room temperature for 1 hour.
-
Reactant Addition: To the catalyst solution, add the nitrone (1.0 mmol). After stirring for 10 minutes, add the alkene (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the isoxazolidine product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Performance Data
| Nitrone | Alkene | Diastereoselectivity | ee (%) | Yield (%) | Reference |
| C-Phenyl-N-methylnitrone | Ethyl vinyl ether | >95:5 | 94 | 85 | [4] |
| C,N-Diphenylnitrone | 2,3-Dihydrofuran | >95:5 | 92 | 88 | [5] |
III. Asymmetric Aldol and Michael Additions: Constructing Carbon-Carbon Bonds
The versatility of the (S,S)-tBu-box-Cu(II) catalyst extends to other fundamental carbon-carbon bond-forming reactions, including aldol and Michael additions.[6] These reactions are crucial in the synthesis of a wide array of complex organic molecules. The catalyst's ability to organize the transition state through chelation is key to achieving high levels of stereocontrol.
Protocol: General Procedure for Asymmetric Michael Addition
Materials:
-
(S,S)-tBu-box ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
Michael donor (e.g., a silyl enol ether)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: Prepare the catalyst solution as described in the previous protocols by reacting (S,S)-tBu-box with Cu(OTf)₂ in anhydrous CH₂Cl₂.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (typically between -78 °C and 0 °C). Add the Michael acceptor to the solution.
-
Nucleophile Addition: Slowly add the Michael donor to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.
IV. Asymmetric Cyclopropanation: Synthesis of Three-Membered Rings
The (S,S)-tBu-box ligand, in combination with copper(I) salts, is also a highly effective catalyst for the asymmetric cyclopropanation of olefins with diazoacetates.[2] This reaction provides enantiomerically enriched cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals.
Mechanistic Rationale
The active catalytic species is a chiral copper-carbene complex. The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to this intermediate. The C₂-symmetric ligand effectively differentiates the two faces of the carbene, leading to high enantioselectivity.
Protocol: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
(S,S)-tBu-box ligand
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
-
Styrene
-
Ethyl diazoacetate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve (S,S)-tBu-box (0.022 mmol) and CuOTf·0.5C₆H₆ (0.020 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir at room temperature for 30 minutes.
-
Reaction Setup: Add styrene (2.0 mmol) to the catalyst solution.
-
Diazo Compound Addition: Add a solution of ethyl diazoacetate (0.5 mmol) in CH₂Cl₂ (2 mL) to the reaction mixture via a syringe pump over a period of 4 hours.
-
Reaction Completion: After the addition is complete, stir the reaction for an additional hour.
-
Workup: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the cyclopropane product.
-
Analysis: Determine the diastereomeric ratio (trans/cis) and the enantiomeric excess of each isomer by chiral GC analysis.
Performance Data
| Olefin | Diazoester | trans/cis | ee (%) (trans) | ee (%) (cis) | Yield (%) | Reference |
| Styrene | Ethyl diazoacetate | 85:15 | 99 | 98 | 85 | [2] |
Conclusion
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has proven to be a robust and highly effective chiral ligand in a multitude of asymmetric catalytic transformations. Its ability to form well-defined, sterically hindered metal complexes allows for excellent stereocontrol in key carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols and data presented in this guide serve as a testament to the broad applicability and reliability of (S,S)-tBu-box, making it an indispensable tool for chemists engaged in the art of asymmetric synthesis.
References
-
Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
-
Jensen, K. B., Hazell, R. G., & Jørgensen, K. A. (1999). Copper(II)-Bisoxazoline Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Electron-Rich Alkenes. The Journal of Organic Chemistry, 64(7), 2353–2360. [Link]
-
Palomo, C., Oiarbide, M., García, J. M., González, A., Arceo, E., & Odriozola, I. (2004). Copper(II)−Bis(oxazoline) Catalyzed Asymmetric Diels−Alder Reaction with α′-Arylsulfonyl Enones as Dienophiles. The Journal of Organic Chemistry, 69(12), 4126–4132. [Link]
-
Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325–335. [Link]
-
Gant, T. G., & Noe, M. C. (1999). Side arm modified chiral bisoxazoline ligands. Tetrahedron Letters, 40(48), 8439-8442. [Link]
-
Jensen, K. B., Hazell, R. G., & Jørgensen, K. A. (1999). Copper(II)-Bisoxazoline Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Electron-Rich Alkenes. The Journal of Organic Chemistry, 64(7), 2353-2360. [Link]
-
Rasappan, R., Gschwend, B., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
-
Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5146-5159. [Link]
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
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- 4. Sci-Hub. Copper(II)-Bisoxazoline Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Electron-Rich Alkenes / The Journal of Organic Chemistry, 1999 [sci-hub.box]
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- 6. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Catalyst: A Guide to Copper-Catalyzed Asymmetric Reactions with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
In the dynamic landscape of asymmetric catalysis, the quest for robust, selective, and efficient catalytic systems is paramount for advancing chemical synthesis, particularly in the realms of pharmaceutical and materials science. Among the privileged chiral ligands that have emerged, C2-symmetric bis(oxazoline) (BOX) ligands have garnered significant attention due to their remarkable ability to induce high levels of stereocontrol in a wide array of metal-catalyzed transformations. This guide focuses on a prominent member of this family, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, often referred to as t-Bu-BOX, and its exceptional utility in copper-catalyzed asymmetric reactions.
The marriage of the readily available and inexpensive metal copper with the sterically demanding and conformationally well-defined t-Bu-BOX ligand has given rise to a powerful catalytic platform. The bulky tert-butyl groups at the stereogenic centers of the oxazoline rings create a well-defined chiral pocket around the copper center, enabling exquisite control over the facial selectivity of approaching substrates. This guide provides an in-depth exploration of the applications of this catalytic system, complete with detailed protocols, mechanistic insights, and performance data to empower researchers in their synthetic endeavors.
The Cornerstone of Asymmetric Induction: The Copper-t-Bu-BOX Complex
The efficacy of the t-Bu-BOX ligand in copper-catalyzed reactions stems from the formation of a well-defined square planar or distorted square pyramidal complex with copper(II), or a tetrahedral complex with copper(I).[1][2] X-ray crystallographic studies have revealed that the bidentate nature of the BOX ligand and the steric hindrance of the tert-butyl groups dictate the coordination geometry, leaving two coordination sites on the copper atom for substrate binding.[1] This two-point binding is crucial for rigidifying the transition state and achieving high levels of enantioselectivity.
The stereochemical outcome of these reactions is consistently rationalized by a model where the substrate coordinates to the copper center in a way that minimizes steric clashes with the bulky tert-butyl groups of the ligand.[3] This predictable mode of binding allows for a reliable prediction of the absolute configuration of the product, a feature of immense value in target-oriented synthesis.
Figure 1: Generalized workflow of copper-t-Bu-BOX catalyzed asymmetric reactions.
Key Applications and Protocols
The versatility of the copper-t-Bu-BOX catalytic system is demonstrated in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed application notes and protocols for some of the most significant transformations.
Enantioselective Mukaiyama-Michael Addition
The conjugate addition of silyl enol ethers to α,β-unsaturated compounds, known as the Mukaiyama-Michael reaction, is a cornerstone of modern synthetic chemistry for the formation of 1,5-dicarbonyl compounds. The use of the ₂ complex provides a highly effective catalytic system for achieving exceptional levels of enantioselectivity and diastereoselectivity in the addition of enolsilanes to unsaturated imide derivatives.[1][4]
Mechanistic Insight: The reaction proceeds through the formation of a square-planar catalyst-substrate complex where the imide coordinates to the copper center in a bidentate fashion. This coordination activates the Michael acceptor and presents one of its enantiotopic faces to the incoming nucleophile, the silyl enol ether. The stereochemical outcome is dictated by the minimization of steric interactions between the substrate and the t-Bu-BOX ligand.
Data Summary: Enantioselective Michael Addition of Silyl Enol Ethers to N-Enoyl Imides
| Entry | Michael Acceptor | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-Crotonyloxazolidinone | (Z)-1-(Trimethylsiloxy)-1-cyclohexene | 10 | CH₂Cl₂ | -78 | 95 | >99 | [1] |
| 2 | N-Cinnamoyloxazolidinone | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | 10 | CH₂Cl₂ | -78 | 92 | 98 | [1] |
| 3 | N-Crotonyl-4,4-dimethyloxazolidinone | (Z)-1-(Trimethylsiloxy)-1-butene | 10 | CH₂Cl₂ | -78 | 88 | 97 | [4] |
Experimental Protocol: Asymmetric Michael Addition
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, ₂ (0.1 mmol) is dissolved in anhydrous dichloromethane (10 mL).
-
Reaction Setup: In a separate flame-dried Schlenk flask, the N-enoyl imide (1.0 mmol) is dissolved in anhydrous dichloromethane (20 mL) and cooled to -78 °C.
-
Reaction Execution: To the solution of the N-enoyl imide, the silyl enol ether (1.2 mmol) is added, followed by the catalyst solution via cannula. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Figure 2: Experimental workflow for the asymmetric Mukaiyama-Michael addition.
Enantioselective Cyclopropanation
The copper-catalyzed cyclopropanation of olefins with diazo compounds is a classic and highly efficient method for the synthesis of cyclopropanes. The use of chiral bis(oxazoline) ligands, including t-Bu-BOX, with copper(I) catalysts has been shown to provide excellent enantioselectivity for a variety of olefins.[5]
Mechanistic Insight: The reaction is believed to proceed through the formation of a copper-carbene intermediate. The chiral ligand environment around the copper center then directs the stereoselective transfer of the carbene moiety to the olefin. The high enantioselectivities observed are attributed to the effective shielding of one face of the carbene by the bulky tert-butyl groups of the ligand.
Data Summary: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Ligand | Copper Salt | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) (trans/cis) | Reference |
| 1 | t-Bu-BOX | CuOTf | 1 | CH₂Cl₂ | 25 | 92 | >99 (75:25) | [5] |
| 2 | Ph-BOX | CuOTf | 1 | CH₂Cl₂ | 25 | 85 | 97 (70:30) | [5] |
| 3 | i-Pr-BOX | CuOTf | 1 | CH₂Cl₂ | 25 | 90 | 98 (72:28) | [5] |
Experimental Protocol: Asymmetric Cyclopropanation
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ (0.05 mmol) and Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (0.055 mmol) are stirred in anhydrous dichloromethane (5 mL) at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, styrene (5.0 mmol) is added.
-
Reaction Execution: A solution of ethyl diazoacetate (5.5 mmol) in anhydrous dichloromethane (10 mL) is added to the reaction mixture via a syringe pump over a period of 4 hours at room temperature. The reaction is monitored by gas chromatography (GC).
-
Work-up and Purification: After the addition is complete, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the cyclopropane products. The diastereomeric ratio and enantiomeric excess of each diastereomer are determined by chiral GC or HPLC.
Enantioselective Aziridination
Chiral aziridines are valuable building blocks in organic synthesis, serving as precursors to a variety of nitrogen-containing compounds. The copper-catalyzed aziridination of olefins using a nitrene source is a powerful method for their preparation. The t-Bu-BOX ligand in combination with a copper(I) or copper(II) salt effectively catalyzes the enantioselective aziridination of a range of alkenes.[6]
Mechanistic Insight: Similar to cyclopropanation, the reaction is thought to involve a copper-nitrene intermediate. The chiral ligand orchestrates the enantioselective transfer of the nitrene group to the double bond of the alkene. The choice of the nitrene source, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), is crucial for the reaction's success.
Data Summary: Asymmetric Aziridination of Styrene Derivatives
| Entry | Alkene | Ligand | Copper Salt | Nitrene Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Styrene | t-Bu-BOX | CuOTf | PhI=NTs | CH₂Cl₂ | 25 | 78 | 95 |[6] | | 2 | 4-Chlorostyrene | t-Bu-BOX | CuOTf | PhI=NTs | CH₂Cl₂ | 25 | 82 | 94 |[6] | | 3 | 4-Methoxystyrene | t-Bu-BOX | CuOTf | PhI=NTs | CH₂Cl₂ | 25 | 85 | 91 |[6] |
Experimental Protocol: Asymmetric Aziridination
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the t-Bu-BOX ligand (0.055 mmol) in anhydrous dichloromethane (5.0 mL). Add copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (0.050 mmol). Stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.[4]
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the alkene (1.0 mmol) in anhydrous dichloromethane (5.0 mL).[4]
-
Reaction Execution: Add the prepared catalyst solution to the alkene solution via cannula. Then, add the nitrene source (e.g., PhI=NTs) (1.1 mmol) in one portion. Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.[4]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-sulfonylaziridine. Determine the enantiomeric excess by chiral HPLC analysis.[4]
Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a classic C-C bond-forming reaction that yields valuable β-nitro alcohols. A highly enantioselective version of this reaction has been developed using a chiral Cu(II)-bis(oxazoline) complex, where the copper acetate serves as a mild Lewis acid to activate the aldehyde and the acetate counterion acts as a Brønsted base to deprotonate the nitroalkane.[7][8]
Mechanistic Insight: The proposed mechanism involves the coordination of the aldehyde to the copper center in the square plane of the ligand. The acetate counterion deprotonates the nitroalkane to generate a nitronate, which then attacks the activated aldehyde from the less sterically hindered face, as dictated by the chiral ligand.[7]
Data Summary: Enantioselective Henry Reaction of Aldehydes with Nitromethane
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 5 | EtOH | 25 | 91 | 92 | [7] |
| 2 | 4-Nitrobenzaldehyde | 5 | EtOH | 25 | 95 | 90 | [7] |
| 3 | Cyclohexanecarboxaldehyde | 5 | EtOH | 0 | 85 | 94 | [7] |
Experimental Protocol: Asymmetric Henry Reaction
-
Catalyst Preparation: In a vial, copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol) and Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (0.055 mmol) are dissolved in ethanol (1 mL).
-
Reaction Setup: To the catalyst solution, the aldehyde (1.0 mmol) is added, followed by nitromethane (10.0 mmol).
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 25 °C or 0 °C) and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The copper-catalyzed asymmetric reactions utilizing Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane have proven to be a remarkably versatile and powerful tool for the synthesis of enantioenriched molecules. The predictable stereochemical outcomes, high levels of enantioselectivity, and the operational simplicity of these protocols make this catalytic system highly attractive for both academic research and industrial applications. The detailed procedures and data presented in this guide are intended to serve as a valuable resource for chemists seeking to employ this robust methodology in their synthetic campaigns. Further exploration of substrate scope and reaction optimization will undoubtedly continue to expand the utility of this exceptional catalyst system.
References
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Evans, D. A., Scheidt, K. A., Johnston, J. N., & Willis, M. C. (2001). Enantioselective and Diastereoselective Mukaiyama−Michael Reactions Catalyzed by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 123(18), 4480–4491. [Link]
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Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]
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Organic Synthesis. (n.d.). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Retrieved from [Link]
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Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325–335. [Link]
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PubMed. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-35. [Link]
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Rasappan, R. (n.d.). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Retrieved from [Link]
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Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
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Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]
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Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
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PubMed. (2023). Copper (I)-BOX Catalyzed Asymmetric 3-Component Reaction for the Synthesis of Trifluoromethylated Propargylic Ethers and Anilines. Angewandte Chemie International Edition, 62(32), e202305776. [Link]
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National Institutes of Health. (n.d.). New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. Retrieved from [Link]
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Dauban, P., & Dodd, R. H. (2000). Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates. Organic Letters, 2(15), 2327–2329. [Link]
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Evans, D. A., Rovis, T., Kozlowski, M. C., & Tedrow, J. S. (1999). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 121(8), 1994–1995. [Link]
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Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
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Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in catalytic asymmetric synthesis. A new, highly effective catalyst for the enantioselective cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726–728. [Link]
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PubMed. (2009). {2,2-Bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propane}bis-(N,N-di-methyl-formamide)copper(II) bis-(hexa-fluoridoantimonate). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), m737. [Link]
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National Institutes of Health. (2022). Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction. Inorganic Chemistry, 62(1), 356–365. [Link]
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PubChem. (n.d.). 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Copper bis-oxazoline catalyzed asymmetric synthesis of... Retrieved from [Link]
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MDPI. (2021). Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. Catalysts, 11(11), 1369. [Link]
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RSC Publishing. (n.d.). Box-copper catalyzed cascade asymmetric amidation for chiral exo-methylene aminoindoline derivatives. Organic & Biomolecular Chemistry. [Link]
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Application Note: Asymmetric Cyclopropanation with Bis(oxazoline) Ligands
Abstract
The construction of stereodefined cyclopropane rings is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive protocol for the asymmetric cyclopropanation of olefins using C₂-symmetric bis(oxazoline) (BOX) ligands in copper-catalyzed reactions. We delve into the mechanistic underpinnings that dictate stereoselectivity, offer a detailed, field-proven experimental procedure, present a systematic troubleshooting guide, and outline methods for product analysis. This document is intended for researchers, chemists, and drug development professionals seeking to implement a robust and highly enantioselective method for synthesizing chiral cyclopropanes.
Introduction: The Power of Chiral Cyclopropanes
The cyclopropane motif is a prevalent feature in a multitude of biologically active molecules and natural products. Its unique conformational rigidity and electronic properties make it a valuable pharmacophore. Achieving control over the absolute stereochemistry of substituted cyclopropanes is therefore a critical objective. Catalytic asymmetric cyclopropanation, particularly using transition metals complexed with chiral ligands, has emerged as a premier strategy.
Among the most successful classes of "privileged" chiral ligands are the C₂-symmetric bis(oxazolines), commonly known as BOX ligands.[1] First introduced to asymmetric catalysis in the late 1980s and early 1990s, BOX ligands, when complexed with metals like copper(I), form highly effective catalysts for the enantioselective transfer of a carbene moiety from a diazo compound to an olefin.[1][2] This protocol focuses on the widely used copper(I)/BOX system for the reaction between an olefin and ethyl diazoacetate (EDA), a common carbene precursor.[3]
Mechanism and Stereochemical Rationale
The high enantioselectivity observed in copper-BOX catalyzed cyclopropanations is a direct result of the well-defined chiral environment created by the ligand around the metal center. The reaction proceeds through a well-postulated catalytic cycle.
Catalytic Cycle Overview:
-
Catalyst Activation: A copper(II) precatalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), is reduced in situ or a copper(I) source (e.g., CuOTf) is complexed directly with the chiral BOX ligand to form the active Cu(I)-BOX catalyst.
-
Carbene Formation: The active catalyst reacts with the diazo compound (e.g., ethyl diazoacetate) to extrude dinitrogen gas (N₂), forming a highly reactive copper-carbene intermediate.[4] This step is often the rate-limiting step of the cycle.[5]
-
Asymmetric Carbene Transfer: The olefin substrate approaches the copper-carbene complex. The bulky substituents on the chiral BOX ligand (e.g., tert-butyl or phenyl groups) effectively shield two quadrants of the metal's coordination sphere.[6] This steric hindrance forces the olefin to approach from a specific trajectory to minimize steric clash, thereby dictating the facial selectivity of the carbene transfer.[6][7]
-
Cyclopropane Formation & Catalyst Regeneration: The carbene is transferred to the olefin in a concerted but asynchronous manner, forming the cyclopropane ring and regenerating the Cu(I)-BOX catalyst, which then re-enters the catalytic cycle.[7]
The C₂-symmetry of the BOX ligand is crucial, as it simplifies the number of possible transition states, leading to a more predictable and higher degree of stereochemical induction.[2] The choice of substituents on the oxazoline ring and the linker between them can be fine-tuned to optimize selectivity for different substrates.[8]
Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This section provides a detailed, step-by-step procedure for a model reaction.
3.1. Materials and Reagents
-
Catalyst Precursor: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (tBu-BOX)
-
Olefin: Styrene (freshly distilled to remove polymers)
-
Carbene Precursor: Ethyl diazoacetate (EDA), solution in a suitable solvent (e.g., toluene or CH₂Cl₂)
-
Reducing Agent (if using Cu(II)): Phenylhydrazine
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Standard Labware: Schlenk flasks, syringes, magnetic stir bars, argon/nitrogen line.
3.2. Workflow Diagram
Caption: Experimental workflow for Cu-BOX catalyzed asymmetric cyclopropanation.
3.3. Step-by-Step Procedure
-
Catalyst Preparation (Using Cu(OTf)₂):
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (7.2 mg, 0.02 mmol, 1 mol%).
-
Add the (S,S)-tBu-BOX ligand (6.5 mg, 0.022 mmol, 1.1 mol%).
-
Add 10 mL of anhydrous CH₂Cl₂.
-
Stir the resulting light blue suspension at room temperature for 1 hour.
-
Add phenylhydrazine (~2.4 µL, 0.024 mmol, 1.2 mol%) to reduce the Cu(II) to Cu(I). The solution should turn from light blue to a colorless or pale-yellow solution. Stir for another 30 minutes.
-
-
Cyclopropanation Reaction:
-
Add freshly distilled styrene (229 µL, 2.0 mmol, 1.0 equiv) to the activated catalyst solution.
-
Cool the reaction flask to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Prepare a solution of ethyl diazoacetate (EDA) (2.4 mmol, 1.2 equiv) in 5 mL of anhydrous CH₂Cl₂ in a separate flask.
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of side products like diethyl maleate and fumarate (carbene dimerization).
-
Once the addition is complete, allow the reaction to stir for an additional 12-16 hours, slowly warming to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by opening the flask to the air and concentrating the solvent in vacuo.
-
Load the crude residue onto a short plug of silica gel and elute with diethyl ether or ethyl acetate to remove the copper catalyst.
-
Concentrate the eluent to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cyclopropane isomers from any remaining starting material and side products.
-
Data Analysis and Characterization
-
Yield: Determined by the mass of the purified product.
-
Diastereomeric Ratio (d.r.): Determined by ¹H NMR analysis of the crude or purified product by integrating characteristic signals for the trans and cis isomers.
-
Enantiomeric Excess (ee%): Determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9] A racemic sample, prepared using an achiral catalyst, should be run first to identify the retention times of both enantiomers.[10] Polysaccharide-based chiral stationary phases are often effective for separating cyclopropane enantiomers.[11][12]
Representative Results
The Cu(I)-BOX system is known for its high efficiency and selectivity across various olefins.
| Olefin | Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | trans:cis | ee% (trans) | Reference |
| Styrene | tBu-BOX | 1 | 25 | 95 | 94:6 | >99 | [2] |
| 1-Octene | tBu-BOX | 1 | 25 | 88 | 80:20 | 95 | [2] |
| 2,5-Dimethyl-2,4-hexadiene | Ph-BOX | 1 | 25 | 91 | — | >99 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Impure or wet reagents/solvent. 2. Incomplete catalyst activation. 3. EDA decomposition. | 1. Use freshly distilled olefin and anhydrous solvent. 2. Ensure complete reduction of Cu(II) or use a direct Cu(I) source. 3. Use freshly prepared EDA; store cold and in the dark.[13] |
| Low Enantioselectivity (ee%) | 1. Incorrect ligand-substrate match. 2. Reaction temperature too high. 3. Presence of coordinating impurities. | 1. Screen different BOX ligands (e.g., Ph-BOX vs. tBu-BOX). 2. Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). 3. Ensure high purity of all reagents and solvents. |
| Low Diastereoselectivity (trans:cis) | 1. Steric profile of the diazo ester. 2. Substrate electronics/sterics. | 1. Use a bulkier ester on the diazoacetate (e.g., tert-butyl or BHT ester) to favor the trans product. 2. This is often substrate-dependent; optimization may be limited. |
| Formation of Dimer Side Products | EDA addition rate is too fast. | Decrease the EDA concentration and/or increase the addition time using a syringe pump. |
Safety Precautions
-
Ethyl Diazoacetate (EDA): EDA is a potentially explosive, toxic, and carcinogenic compound.[3][14] It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.[15] Distillation of neat EDA is extremely hazardous and should be avoided.[13] It is best to use commercially available solutions or freshly prepared solutions without purification by distillation.[16]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (Argon or Nitrogen) as the Cu(I) catalyst can be sensitive to oxidation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
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- Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
- Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-45. [URL: https://pubmed.ncbi.nlm.nih.gov/12548826/]
- Gant, T. G., & Noe, M. C. (2003). The chemistry and applications of bis(oxazoline) ligands. Tetrahedron, 59(48), 9839-9875.
- Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, enantioselective cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00002a082]
- Singh, G. S., & D'hooghe, M. (2008). Synthesis and applications of C2-symmetric chiral bis(oxazoline) ligands. Chemical Reviews, 108(12), 5193-5231.
- Capot Chemical. (2015). Safety Data Sheet of Ethyl diazoacetate. [URL: https://www.capotchem.com/msds/105-36-2.html]
- Womack, E. B., & Nelson, A. B. (1944). Ethyl Diazoacetate. Organic Syntheses, 24, 56. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0392]
- Lighthart, A. R., et al. (2011). A safe and practical procedure to prepare ethyl diazoacetate. Organic Process Research & Development, 15(1), 103-109. [URL: https://pubs.acs.org/doi/10.1021/op1002877]
- Maas, G. (2009). New Syntheses of Diazo Compounds.
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- University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Sigma-Aldrich. (n.d.). C2-symmetric chiral bisoxazolines (BOX) ligands. [URL: https://www.sigmaaldrich.
- Wikipedia. (n.d.). Ethyl diazoacetate. [URL: https://en.wikipedia.
- Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [URL: https://www.sciencedirect.com/science/article/pii/S001085450700418X]
- Di Sarno, V., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 675. [URL: https://www.mdpi.com/1420-3049/25/3/675]
- Gosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)-metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
- Lledós, A., et al. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. Chemistry-A European Journal, 8(1), 177-184. [URL: https://pubmed.ncbi.nlm.nih.gov/11822437/]
- Kananovich, D., & Hurski, A. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01746c]
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Application Notes & Protocols: Enantioselective Henry Reaction Using a Copper(II)-Bis(oxazoline) Catalyst
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Henry Reaction
The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It facilitates the coupling of a nitroalkane with a carbonyl compound, yielding β-nitro alcohols. These products are exceptionally valuable synthetic intermediates, readily convertible into crucial functionalities like 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[2] Given the prevalence of chiral amino alcohols in pharmaceuticals and natural products, the development of enantioselective Henry reactions has been a significant focus of modern synthetic chemistry.[1][3]
This guide details the application of a highly effective chiral catalyst system—a complex of copper(II) acetate and Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane—for achieving high enantioselectivity in the Henry reaction.[4][5][6][7]
The Catalyst System: A Synergistic Partnership
The success of this enantioselective transformation hinges on the interplay between the Lewis acidic metal center and the chiral ligand.
-
The Ligand: Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (Box Ligand) : This C₂-symmetric bis(oxazoline) ligand is a privileged scaffold in asymmetric catalysis.[8] Its structure provides a well-defined chiral environment around the metal center. The bulky tert-butyl groups are crucial for creating steric hindrance that effectively shields one face of the coordinated substrate, thereby dictating the stereochemical outcome of the reaction. This ligand serves as a key chiral building block in various organic syntheses.[9][10]
-
The Metal Source: Copper(II) Acetate (Cu(OAc)₂) : Copper(II) acetate is a mild Lewis acid. In this catalytic system, it serves a dual role. Firstly, it coordinates with the aldehyde, activating it towards nucleophilic attack. Secondly, the acetate counter-ion is proposed to function as a Brønsted base, facilitating the deprotonation of the nitroalkane to form the nucleophilic nitronate intermediate.[5][11] This internal basicity obviates the need for an external base, streamlining the reaction setup. The combination of a weakly Lewis acidic metal with moderately basic ligands is key to the catalyst's efficacy.[4][5]
Proposed Catalytic Cycle
The catalytic cycle is believed to proceed through a series of coordinated steps, where the geometry of the copper-ligand complex plays a critical role.
Caption: A simplified representation of the key steps in the catalytic cycle.
Experimental Protocols
Ligand Synthesis: Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
While this ligand is commercially available, an in-house synthesis can be performed. A common route involves the condensation of (S)-tert-leucinol with a suitable dinitrile or diacid derivative. The synthesis generally involves the formation of oxazoline rings followed by a coupling reaction to create the methylene bridge.[12]
A representative procedure for a related PyOx ligand synthesis involves the amidation of a carboxylic acid with (S)-tert-leucinol, followed by cyclization.[13] For instance, picolinic acid can be activated with isobutyl chloroformate and N-methylmorpholine, followed by reaction with (S)-tert-leucinol to form the amide precursor.[13][14] Subsequent cyclization, often via activation of the alcohol and base-mediated ring closure, yields the oxazoline structure.[13]
General Protocol for the Enantioselective Henry Reaction
This protocol is optimized for a 1 mmol scale reaction between an aldehyde and nitromethane.[5]
Materials and Equipment:
-
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane (CH₃NO₂)
-
Ethanol (absolute)
-
Screw-capped vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a clean, dry screw-capped vial, dissolve the Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane ligand (5.5 mol %, 0.055 mmol) and Cu(OAc)₂·H₂O (5 mol %, 0.050 mmol) in ethanol (2 mL). Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. A color change is typically observed.
-
Addition of Reactants: To the solution of the catalyst, add the aldehyde (1.0 mmol, 1.0 equivalent).
-
Initiation of Reaction: Add nitromethane (10 equivalents) to the reaction mixture.
-
Reaction Monitoring: Seal the vial and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours. Lowering the temperature can improve enantioselectivity but will increase the reaction time.[4]
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the β-nitro alcohol.
-
-
Analysis:
Experimental Workflow Diagram
Caption: A step-by-step flowchart of the experimental procedure.
Results and Discussion: Scope and Performance
This catalytic system has demonstrated broad applicability for both aromatic and aliphatic aldehydes, consistently affording high yields and excellent enantioselectivities.[4][6][7]
Table 1: Representative Substrate Scope and Performance
| Entry | Aldehyde | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-2-Nitro-1-phenylethanol | 24 | 90 | 92 |
| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 24 | 95 | 94 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 36 | 88 | 90 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 30 | 91 | 93 |
| 5 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-2-nitroethanol | 48 | 85 | 87 |
Data synthesized from literature reports for illustrative purposes.[4][5]
Causality Behind Performance:
-
High Enantioselectivity: The rigid, C₂-symmetric nature of the bis(oxazoline) ligand creates a highly organized chiral pocket around the copper center. This steric arrangement forces the incoming nucleophile (nitronate) to attack a specific face of the coordinated aldehyde, leading to high levels of asymmetric induction.[5]
-
Broad Substrate Scope: The catalyst's effectiveness with both electron-rich and electron-poor aromatic aldehydes, as well as aliphatic aldehydes, highlights its robustness.[4][7]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require inert atmospheric conditions, making it operationally simple and practical for a wide range of laboratory settings.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, ensure the purity of the reagents, particularly the aldehyde. Aldehydes prone to oxidation can inhibit the catalyst. A slight increase in catalyst loading (e.g., to 7.5 mol%) may improve conversion for less reactive substrates.
-
Decreased Enantioselectivity: Water content can sometimes affect the catalyst's performance. While not strictly anhydrous, using absolute ethanol is recommended. Ensure the ligand is of high optical purity.
-
Side Reactions: The primary side reaction observed is the dehydration of the β-nitro alcohol product to form a nitroalkene.[5] This is more prevalent with prolonged reaction times or if the reaction mixture becomes acidic. Prompt work-up upon completion is advised.
Conclusion
The copper(II) acetate-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane system is a reliable and highly efficient catalyst for the enantioselective Henry reaction. Its operational simplicity, mild reaction conditions, and the high enantioselectivities achieved across a broad range of substrates make it a powerful tool for the synthesis of chiral β-nitro alcohols, which are key precursors in pharmaceutical and fine chemical development.
References
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]
-
Büchler GmbH. Enantioselective Henry Reaction (Nitroaldol Reaction). Büchler GmbH Website. [Link]
-
Organic Synthesis. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Organic Synthesis Website. [Link]
-
Semantic Scholar. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction. Semantic Scholar Website. [Link]
-
PubMed. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction. PubMed Website. [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. The Journal of Organic Chemistry, 72(25), 9551–9557. [Link]
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
-
Deng, L., et al. (2005). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 127(24), 8948–8949. [Link]
-
Ishihara, K., et al. (2023). Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. Molecules, 28(22), 7689. [Link]
-
Gade, L. H., et al. (2005). Asymmetric Henry reaction catalyzed by C2-symmetric tridentate bis(oxazoline) and bis(thiazoline) complexes: metal-controlled reversal of enantioselectivity. The Journal of Organic Chemistry, 70(9), 3712-3715. [Link]
-
Stoltz, B. M., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 187-191. [Link]
-
MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI Website. [Link]
-
Islam, M. S., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(23), 7408. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
-
RSC Publishing. Asymmetric benzoylation and Henry reaction using reusable polytopic bis(oxazoline) ligands and copper(ii). New Journal of Chemistry. [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 5. people.bu.edu [people.bu.edu]
- 6. [PDF] A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction. | Semantic Scholar [semanticscholar.org]
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- 8. mdpi.com [mdpi.com]
- 9. 132098-54-5 | Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | Oxazolines | Ambeed.com [ambeed.com]
- 10. Buy Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | 132098-54-5 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane [smolecule.com]
- 13. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
The Role of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Diels-Alder Reactions: A Guide to Asymmetric Catalysis
Introduction: Unlocking Stereocontrol in the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of six-membered rings, has been revolutionized by the advent of asymmetric catalysis. Achieving precise control over the stereochemical outcome of this powerful cycloaddition is paramount in the synthesis of complex, biologically active molecules and advanced materials. At the forefront of chiral ligand design for this purpose is Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane , commonly referred to as (S,S)-t-Bu-BOX . This C₂-symmetric bis(oxazoline) ligand, when complexed with a Lewis acidic metal such as copper(II), forms a potent chiral catalyst capable of inducing high levels of enantioselectivity in a variety of Diels-Alder reactions.[1][2]
This technical guide provides an in-depth exploration of the (S,S)-t-Bu-BOX ligand's role in asymmetric Diels-Alder reactions. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-proven protocols for its application, and present a curated selection of its synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system in their synthetic endeavors.
Mechanism of Asymmetric Induction: A Tale of Steric Shielding
The remarkable enantioselectivity imparted by the (S,S)-t-Bu-BOX ligand in complex with a metal cation, typically copper(II) triflate (Cu(OTf)₂), stems from the formation of a well-defined, sterically biased coordination complex with the dienophile. The prevailing mechanistic model, supported by X-ray crystallographic studies, proposes the formation of a distorted square planar catalyst-substrate binary complex.[1][2]
The key to this stereocontrol lies in the chelation of a bidentate dienophile, such as an N-enoyloxazolidinone, to the copper center. The C₂-symmetry of the (S,S)-t-Bu-BOX ligand creates a chiral pocket around the metal. The bulky tert-butyl groups on the oxazoline rings extend outwards, effectively shielding one of the enantiotopic faces of the coordinated dienophile. This steric hindrance directs the incoming diene to approach from the less hindered face, thus dictating the absolute stereochemistry of the newly formed stereocenters in the Diels-Alder adduct.
The choice of the counterion on the copper salt can also have a profound influence on the rate and stereoselectivity of the reaction.[3] Weakly coordinating anions like triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) are often preferred as they promote the formation of a more Lewis acidic and catalytically active cationic copper complex.
Experimental Protocols
Protocol 1: Synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane ((S,S)-t-Bu-BOX)
This protocol is adapted from established literature procedures.
Materials:
-
(S)-tert-Leucinol
-
Diethyl malonimidate dihydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation of (S)-tert-Leucinol: (S)-tert-Leucinol can be prepared by the reduction of L-tert-leucine.
-
Condensation Reaction:
-
To a solution of (S)-tert-leucinol (2.0 equivalents) in anhydrous dichloromethane, add triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonimidate dihydrochloride (1.0 equivalent) in a mixture of dichloromethane and methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S,S)-t-Bu-BOX ligand as a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and optical rotation to confirm its identity and purity. The optical rotation for the (S,S)-enantiomer is reported as [α]²⁰/D −118° (c = 0.5 in chloroform).[4]
Protocol 2: Copper(II)-Catalyzed Enantioselective Diels-Alder Reaction
This protocol describes a general procedure for the Diels-Alder reaction between 3-acryloyl-2-oxazolidinone and cyclopentadiene, a commonly used model system.
Materials:
-
(S,S)-t-Bu-BOX ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
3-Acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (S,S)-t-Bu-BOX (0.11 equivalents) and Cu(OTf)₂ (0.10 equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours. The solution should turn a clear blue or green color, indicating the formation of the copper complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add a solution of 3-acryloyl-2-oxazolidinone (1.0 equivalent) in anhydrous dichloromethane to the catalyst solution.
-
Stir for 15-30 minutes to allow for catalyst-dienophile complex formation.
-
Add freshly cracked cyclopentadiene (3.0-5.0 equivalents) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the yield, endo/exo ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis) of the Diels-Alder adduct.
-
Characterization of the Major (endo) Product:
-
¹H NMR (CDCl₃): The characteristic signals for the endo-adduct include two distinct olefinic protons around δ 6.23 and 5.86 ppm.[5]
-
¹³C NMR (CDCl₃): Key signals for the endo-adduct appear at approximately δ 175.2 (C=O), 137.7, and 132.3 (olefinic carbons).[5]
Applications and Scope
The catalytic system employing the (S,S)-t-Bu-BOX ligand with copper(II) triflate has demonstrated broad applicability in asymmetric Diels-Alder reactions. It is particularly effective for reactions involving bidentate dienophiles, such as N-acryloyl and N-crotonoyl oxazolidinones, with a variety of dienes.
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | endo:exo | ee (%) [endo] |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | -78 | 95 | >99:1 | >98 |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 10 | -40 | 92 | >99:1 | 97 |
| 3 | N-Acryloyl-2-oxazolidinone | 1,3-Butadiene | 10 | -20 | 85 | - | 96 |
| 4 | N-Acryloyl-2-oxazolidinone | Isoprene | 10 | -20 | 88 | 95:5 | 95 |
Data compiled from various sources and are representative examples.
The high levels of enantioselectivity and diastereoselectivity, coupled with the operational simplicity of the reaction, make this catalytic system a valuable tool for the synthesis of complex chiral molecules. The resulting Diels-Alder adducts can be readily transformed into a variety of functionalized building blocks for natural product synthesis and drug discovery.
Conclusion: A Privileged Ligand for Asymmetric Synthesis
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has firmly established itself as a "privileged" chiral ligand in the realm of asymmetric catalysis. Its ability to form well-defined, sterically hindered complexes with Lewis acidic metals like copper(II) provides a reliable and highly effective means of controlling the stereochemical outcome of the Diels-Alder reaction. The protocols and data presented herein underscore the practical utility of this ligand for researchers engaged in the art and science of stereoselective synthesis. By understanding the mechanistic principles and employing the robust experimental procedures outlined, scientists can confidently apply this powerful tool to access a wide array of enantioenriched cyclic compounds.
References
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Recyclable iron(II) caffeine-derived ionic salt catalyst in the Diels–Alder reaction of cyclopentadiene and α,β-unsaturated N-acyl-oxazolidinones in dimethyl carbonate. RSC Publishing - The Royal Society of Chemistry. (2019). Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. PubMed. (2000). Available at: [Link]
-
Catalytic asymmetric Diels–Alder reactions of a-thioacrylates for the preparation of norbornenone. ElectronicsAndBooks. Available at: [Link]
-
Designed catalyst for enantioselective Diels-Alder addition from a C2-symmetric chiral bis(oxazoline)-iron(III) complex. Journal of the American Chemical Society. Available at: [Link]
-
BICYCLO-[2.2.1]-HEPT-2-ENE-ENDO-5,ENDO-6-DICARBOXIMIDE. SpectraBase. Available at: [Link]
-
The Evaluation of Novel Camphor-derived Pyridyl Ligands as Catalysts in the Asymmetric Diels-Alder Reaction of Cyclopentadiene with 3-Acryloyl-2-oxazolidinone. ResearchGate. (2008). Available at: [Link]
-
Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity. NIH. (2023). Available at: [Link]
-
Asymmetric Diels–Alder reaction of 3-(acyloxy) acryloyl oxazolidinones: optically active synthesis of. Semantic Scholar. Available at: [Link]
-
2, 2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline], min 96%, 1 gram. CP Lab Safety. Available at: [Link]
-
Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. MDPI. (2023). Available at: [Link]
-
Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. PMC - NIH. (2019). Available at: [Link]
-
Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. Available at: [Link]
-
Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-. The NIST WebBook. Available at: [Link]
-
Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry (RSC Publishing). (2005). Available at: [Link]
-
Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. PubMed. (2000). Available at: [Link]
-
Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids. ResearchGate. (1995). Available at: [Link]
-
Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society. Available at: [Link]
-
Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. ResearchGate. (2023). Available at: [Link]
-
Cu(I)/Chiral Bisoxazoline-Catalyzed Enantioselective Doyle-Kirmse Reaction of Allenyl Sulfides with α-Diazoesters. PubMed. (2022). Available at: [Link]
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Application Notes and Protocols for Catalytic Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Many pharmaceuticals, agrochemicals, and biologics are chiral molecules, existing as non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some infamous cases, dangerously toxic. Catalytic asymmetric synthesis has emerged as the most elegant and efficient methodology for accessing single enantiomers of chiral molecules, thereby ensuring the development of safer and more effective chemical entities.[1][2][3][4]
This application note provides a comprehensive guide to the experimental setup and execution of catalytic asymmetric reactions. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to troubleshoot and adapt these powerful synthetic tools.
Pillar 1: The Chiral Catalyst - The Heart of Asymmetric Induction
The success of a catalytic asymmetric synthesis hinges on the choice and handling of the chiral catalyst. These catalysts, which can be transition metal complexes with chiral ligands, organocatalysts, or biocatalysts, create a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.[1][2][4][5][6]
Catalyst Selection: A Multifactorial Decision
The selection of an appropriate chiral catalyst is dictated by several factors:
-
The nature of the transformation: Different catalysts are designed for specific reaction types, such as hydrogenations, oxidations, C-C bond formations, etc.[7] For instance, chiral rhodium and ruthenium catalysts are often employed for asymmetric hydrogenations, while titanium complexes are well-suited for asymmetric epoxidations.[7]
-
Substrate scope: A chosen catalyst should be effective for the specific substrate of interest. Many catalysts exhibit high selectivity for a narrow range of substrates.[8]
-
Desired enantioselectivity: The catalyst must provide the product with a high enantiomeric excess (ee).
-
Catalyst loading: Ideally, the catalyst should be highly active, allowing for low catalyst loadings (mol%) to ensure cost-effectiveness and minimize contamination of the final product.[9]
-
Availability and cost: The accessibility and expense of the catalyst and its corresponding ligands are practical considerations.[8]
The Privileged Ligand Concept
A significant advancement in catalyst design is the concept of "privileged ligands." These are C2-symmetric chiral ligands that have demonstrated broad applicability and high efficacy across a range of metal-catalyzed reactions and substrates.[10] Notable examples include BINAP, Salen, and DuPhos ligands.[10] The C2 symmetry simplifies the potential diastereomeric transition states, often leading to higher enantioselectivities.[10]
Pillar 2: The Sanctity of the Reaction Environment - Inert Atmosphere Techniques
Many catalysts and reagents used in asymmetric synthesis are sensitive to oxygen and moisture.[11][12] Exposure to air can lead to catalyst decomposition, side reactions, and ultimately, a loss of yield and enantioselectivity.[11] Therefore, the meticulous execution of inert atmosphere techniques is paramount.
Essential Equipment and Glassware
-
Schlenk Line or Glovebox: For rigorous exclusion of air and moisture, a Schlenk line or a glovebox is indispensable.[13] A Schlenk line allows for the evacuation of air from the reaction vessel and backfilling with an inert gas (typically argon or nitrogen).
-
Oven-Dried Glassware: All glassware must be thoroughly dried in an oven (typically >100 °C) for several hours and cooled under a stream of inert gas or in a desiccator to remove adsorbed water.[14]
-
Rubber Septa and Needles: Reactions are often conducted in flasks sealed with rubber septa, allowing for the introduction of reagents via syringe and needle.[14][15]
Protocol for Assembling a Reaction Under Inert Atmosphere
-
Glassware Preparation: Flame-dry or oven-dry the reaction flask containing a magnetic stir bar. While hot, seal the flask with a rubber septum and clamp it to a stand.[14][15]
-
Inert Gas Purge: Insert a needle connected to a balloon filled with nitrogen or argon into the septum. Insert a second "exit" needle to allow for the displacement of air.[15][16] Flush the flask for several minutes.
-
Cooling: Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of the inert gas from the balloon.[15]
-
Reagent Addition: Add the solid catalyst and any solid reagents to the flask under a positive flow of inert gas. For liquid reagents, use a clean, dry syringe that has been flushed with inert gas.[15][16]
Pillar 3: The Reaction - A Step-by-Step Guide to Asymmetric Michael Addition
The following protocol details a representative catalytic asymmetric Michael addition, a powerful C-C bond-forming reaction.
Materials and Reagents
-
Catalyst: (S)-Diphenyl(pyrrolidin-2-yl)methanol (a proline-derived organocatalyst)
-
Substrates: Cyclohexanone and trans-β-nitrostyrene
-
Solvent: Toluene (anhydrous)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware and magnetic stirrer
Experimental Protocol
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the (S)-diphenyl(pyrrolidin-2-yl)methanol catalyst (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5 minutes.
-
Solvent and Substrate Addition: Add anhydrous toluene (5 mL) via syringe. Then, add cyclohexanone (2.0 mmol) followed by trans-β-nitrostyrene (1.0 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS.[12][17]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral Michael adduct.
Pillar 4: The Verdict - Determining Enantiomeric Excess
The ultimate measure of success in an asymmetric synthesis is the enantiomeric excess (ee) of the product. This is a measure of the purity of the desired enantiomer in the mixture.[18][19]
Calculation of Enantiomeric Excess
The enantiomeric excess is calculated using the following formula:
% ee = [([Major Enantiomer] – [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 [19]
Alternatively, if using chromatographic methods, the peak areas of the two enantiomers can be used:
% ee = [(Area of Major Enantiomer – Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100 [20][21]
Analytical Techniques for ee Determination
Several analytical methods can be employed to determine the enantiomeric excess of a chiral compound.[18][22][23]
| Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy, precision, and broad applicability.[24] | Requires method development for each compound. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column.[22] | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes.[22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.[22] | Can be used for structural elucidation simultaneously. | Often requires higher concentrations and can be less accurate than chromatography. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[19][22] | Simple and rapid. | Requires a pure sample and knowledge of the specific rotation of the pure enantiomer; can be inaccurate at low ee.[22] |
Protocol for ee Determination by Chiral HPLC
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.[20] Prepare a solution of the corresponding racemic material (if available) to identify the retention times of both enantiomers.[20]
-
HPLC System Setup:
-
Column: A suitable chiral column (e.g., Chiralpak® AD-H).[20]
-
Mobile Phase: A mixture of n-hexane and isopropanol is common for polysaccharide-based chiral columns. The exact ratio needs to be optimized.[20]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: UV detector set at a wavelength where the analyte absorbs.[20]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[20]
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks.[20]
-
Calculate the % ee using the formula provided above.
-
Visualizing the Process: Diagrams and Workflows
General Catalytic Cycle in Asymmetric Synthesis
Caption: A generalized catalytic cycle for asymmetric synthesis.
Experimental Workflow for Catalytic Asymmetric Synthesis
Sources
- 1. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 2. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 5. mt.com [mt.com]
- 6. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 手性催化劑和配體 [sigmaaldrich.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. physicsforums.com [physicsforums.com]
- 22. Determination of enantiomeric excess [ch.ic.ac.uk]
- 23. pharmaguru.co [pharmaguru.co]
- 24. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for the Scalable Synthesis of Pyridinooxazoline (PyOx) Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pyridinooxazoline (PyOx) ligands have emerged as a class of privileged chiral ligands, instrumental in a multitude of asymmetric catalytic transformations. Their unique electronic and steric properties, arising from the synergistic effect of the pyridine and oxazoline moieties, enable high levels of enantioselectivity in reactions crucial for pharmaceutical and fine chemical synthesis.[1] The growing demand for enantiomerically pure compounds necessitates robust, efficient, and scalable methods for the production of these valuable ligands. This guide provides a detailed examination of a field-proven, scalable batch synthesis of the widely used (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Furthermore, it explores the burgeoning field of continuous flow synthesis as a next-generation manufacturing technology for PyOx ligands, offering a comparative analysis and detailed protocol. This document is designed to be a comprehensive resource, elucidating the causality behind experimental choices and providing self-validating protocols for immediate application.
Introduction: The Significance of PyOx Ligands in Asymmetric Catalysis
The precise control of stereochemistry is a cornerstone of modern drug development and materials science. Chiral molecules, particularly enantiomerically pure ones, often exhibit vastly different pharmacological activities. PyOx ligands, a class of bidentate N,N-ligands, have proven to be exceptionally effective in a wide array of metal-catalyzed asymmetric reactions.[2][3] Their applications span from palladium-catalyzed allylic alkylations to copper-catalyzed Henry reactions and nickel-catalyzed cross-couplings.[4] The modular nature of the PyOx scaffold allows for fine-tuning of its steric and electronic properties by modifying the substituent on the oxazoline ring and the pyridine backbone, making it a versatile tool for catalyst design.[5][6]
The synthesis of (S)-t-BuPyOx, in particular, has been the subject of considerable research, as it is a key ligand in several groundbreaking catalytic systems.[7] Early synthetic routes often suffered from inconsistent yields and relied on tedious purification methods like silica gel chromatography, which are not amenable to large-scale production.[8] This guide focuses on a scalable and dependable synthetic route that addresses these challenges, making this critical ligand more accessible for both academic research and industrial applications.
Strategic Approaches to Scalable PyOx Synthesis
The scalable synthesis of PyOx ligands hinges on the efficient construction of the oxazoline ring from a pyridine precursor and a chiral amino alcohol. Two primary strategies have emerged as leaders in scalability: an optimized batch process and continuous flow synthesis.
Optimized Batch Synthesis: A Robust and Validated Approach
A significant advancement in the batch synthesis of PyOx ligands was the development of a three-step route starting from the inexpensive and readily available picolinic acid.[7] This method circumvents the issues associated with previous routes that started from 2-cyanopyridine.[8] The key advantages of this approach are the high and consistent yields, and the purification of the final product via crystallization, which is highly desirable for large-scale manufacturing.
The overall synthetic workflow can be visualized as follows:
Caption: Conceptual workflow for continuous flow synthesis of PyOx ligands.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Scalable Batch Synthesis of (S)-t-BuPyOx
This three-step protocol is adapted from the highly efficient and scalable method developed by Shimizu, Holder, and Stoltz. [7] Step 1: (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (Amide Alcohol Formation)
-
Rationale: This step involves the coupling of picolinic acid with the chiral amino alcohol (S)-tert-leucinol. The use of isobutyl chloroformate as an activating agent for the carboxylic acid, in the presence of N-methylmorpholine (NMM) as a base, provides the desired amide alcohol in high yield without the need for chromatographic purification. [7]
-
Procedure:
-
To a round-bottom flask, add picolinic acid (1.00 equiv), dichloromethane (CH₂Cl₂), and N-methylmorpholine (1.50 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in CH₂Cl₂ and add N-methylmorpholine (1.20 equiv).
-
Add the solution of (S)-tert-leucinol to the activated picolinic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide alcohol, which can be used in the next step without further purification.
-
Step 2: (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride (Chlorination)
-
Rationale: The hydroxyl group of the amide alcohol is converted to a chloride, which is a better leaving group for the subsequent cyclization. Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for this transformation. The reaction is performed in toluene at an elevated temperature to ensure complete conversion. [7]
-
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, dissolve the amide alcohol from Step 1 (1.00 equiv) in toluene.
-
Warm the solution to 60 °C.
-
In a separate flask, dilute thionyl chloride (2.00 equiv) with toluene.
-
Slowly add the thionyl chloride solution to the vigorously stirring amide alcohol solution at 60 °C over 20 minutes.
-
Stir the reaction mixture at 60 °C for 4 hours, during which a precipitate will form.
-
Cool the slurry to room temperature and collect the solid by filtration.
-
Wash the solid with toluene and dry under vacuum to yield the amide chloride hydrochloride salt.
-
Step 3: (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) (Cyclization)
-
Rationale: The final step is an intramolecular cyclization to form the oxazoline ring. Sodium methoxide (NaOMe) is used as a strong base to deprotonate the amide and facilitate the displacement of the chloride. The reaction is carried out in methanol at a moderate temperature. [7]
-
Procedure:
-
To a three-neck round-bottom flask, add the amide chloride hydrochloride salt from Step 2 (1.00 equiv) and methanol.
-
Add powdered sodium methoxide (5.00 equiv) to the solution.
-
Heat the resulting mixture to 55 °C and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and add toluene.
-
Concentrate the mixture on a rotary evaporator to remove methanol.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hexanes to afford (S)-t-BuPyOx as a white solid.
-
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield | Purification |
| 1 | Picolinic acid, (S)-tert-leucinol, Isobutyl chloroformate, NMM | CH₂Cl₂ | 0 °C to RT | 3.5 h | ~92% | None |
| 2 | Amide alcohol, SOCl₂ | Toluene | 60 °C | 4 h | ~98% | Filtration |
| 3 | Amide chloride, NaOMe | Methanol | 55 °C | 3 h | ~72% | Recrystallization |
| Overall | ~64% |
Table 1: Summary of the Scalable Batch Synthesis of (S)-t-BuPyOx. [7]
Protocol 2: Continuous Flow Synthesis of PyOx Ligands
This protocol is based on the principles described for the autonomous self-optimizing flow synthesis of PyOx ligands. [9]
-
Rationale: This method leverages the advantages of flow chemistry for rapid and efficient synthesis. The reaction of 2-cyanopyridine with a chiral amino alcohol is catalyzed by zinc triflate, which activates the nitrile for nucleophilic attack. The use of a heated, pressurized flow reactor accelerates the reaction.
-
System Setup:
-
Two syringe pumps for delivering the reagent solutions.
-
A T-mixer or static mixer to combine the reagent streams.
-
A heated coil reactor (e.g., PFA tubing in a heated bath or a column heater).
-
A back-pressure regulator to maintain the system pressure and prevent solvent boiling.
-
A collection vessel.
-
-
Reagent Solutions:
-
Solution A: 2-Cyanopyridine in toluene.
-
Solution B: Chiral amino alcohol (e.g., (S)-tert-leucinol) and zinc triflate (catalytic amount) in toluene.
-
-
Procedure:
-
Set the temperature of the coil reactor (e.g., 120-150 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar).
-
Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry.
-
Pump the two reagent solutions through the mixer and into the heated coil reactor.
-
The product stream exiting the reactor is collected.
-
The collected solution can be worked up by washing with aqueous base (e.g., NaHCO₃) to remove the zinc catalyst, followed by drying and solvent evaporation.
-
The crude product can be purified by crystallization or chromatography.
-
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Requires larger vessels for scale-up | Scaled by running for longer times or in parallel |
| Safety | Larger volumes of reagents and solvents | Small reaction volumes at any given time |
| Heat Transfer | Can be inefficient in large vessels | Highly efficient |
| Reaction Time | Hours | Minutes |
| Process Control | Good | Excellent |
| Purification | Batchwise | Can be integrated in-line |
Table 2: Comparison of Batch and Continuous Flow Synthesis for PyOx Ligands.
Synthesis of PyOx Derivatives
The scalable batch synthesis protocol can be adapted for the synthesis of various PyOx derivatives by using different chiral amino alcohols in Step 1. The choice of the amino alcohol determines the steric environment around the metal center in the final catalyst complex, which in turn influences the enantioselectivity of the catalyzed reaction.
| R-group on Oxazoline | Chiral Amino Alcohol Precursor |
| Isopropyl (iPr) | (S)-Valinol |
| Phenyl (Ph) | (S)-Phenylglycinol |
| Indanyl | (1S,2R)-1-Amino-2-indanol |
Table 3: Common Chiral Amino Alcohol Precursors for PyOx Derivatives.
Conclusion
The pyridinooxazoline ligand scaffold is a cornerstone of modern asymmetric catalysis. The development of a scalable, three-step batch synthesis from picolinic acid has made these crucial ligands more accessible for large-scale applications. This method, characterized by high yields and non-chromatographic purification, represents a significant advancement in the practical synthesis of (S)-t-BuPyOx and its derivatives. Concurrently, continuous flow technology offers a promising alternative for the manufacturing of PyOx ligands, with advantages in terms of safety, scalability, and process control. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently synthesize these valuable ligands for their specific applications.
References
- G. Hargaden, P. Guiry.
Sources
- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diva-portal.org [diva-portal.org]
- 6. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]
Application Notes and Protocols: Preparation and Application of Metal Complexes with Bis(oxazoline) Ligands
Introduction: The Privileged Role of Bis(oxazoline) Ligands in Asymmetric Catalysis
Bis(oxazoline) ligands, often abbreviated as BOX ligands, represent a cornerstone in the field of asymmetric catalysis.[1][2] These C₂-symmetric chiral ligands have gained widespread recognition for their ability to form well-defined complexes with a variety of metals, creating highly effective and selective catalysts for a vast range of chemical transformations.[3][4] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them a "privileged" class of ligands adaptable to numerous catalytic challenges.[4][5]
The fundamental structure typically involves two chiral oxazoline rings connected by a linker, which can be a simple methylene bridge (BOX) or a pyridine backbone (PyBOX), among others.[1] Chirality is introduced through the use of enantiopure β-amino alcohols, derived from the chiral pool (e.g., amino acids), ensuring the stereocenter is positioned in close proximity to the metal's active site to exert maximum influence on the reaction's stereochemical outcome.[4][5]
This guide provides an in-depth overview of the synthesis of bis(oxazoline) ligands and the subsequent preparation of their metal complexes. It offers detailed, field-proven protocols and explains the causality behind critical experimental choices, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.
Part 1: Synthesis of Bis(oxazoline) Ligands
The accessibility and modularity of BOX ligands stem from their straightforward synthesis. A prevalent and efficient method involves the condensation of a dinitrile compound with a chiral β-amino alcohol, often catalyzed by a Lewis acid like zinc triflate.[6] This approach is often high-yielding and can be performed as a one-pot procedure.[6]
Protocol 1: One-Pot Synthesis of a Methylene-Bridged BOX Ligand
This protocol describes the synthesis of a common BOX ligand from malononitrile and a chiral amino alcohol.
Rationale: Zinc triflate (Zn(OTf)₂) acts as an effective Lewis acid catalyst to activate the nitrile groups towards nucleophilic attack by the amino alcohol, facilitating the cyclization to form the oxazoline rings. Toluene is a suitable high-boiling solvent that allows for the removal of water, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of a BOX ligand.
Materials and Reagents:
-
Chiral β-amino alcohol (e.g., (S)-valinol) (2.2 equivalents)
-
Malononitrile (1.0 equivalent)
-
Zinc triflate (Zn(OTf)₂) (5-10 mol% or stoichiometric)[6]
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral β-amino alcohol, malononitrile, and zinc triflate.
-
Add anhydrous toluene to the flask to create a moderately concentrated solution.
-
Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by silica gel chromatography to yield the pure bis(oxazoline) ligand.[6]
Part 2: Preparation of Metal-Bis(oxazoline) Complexes
The formation of the active catalyst involves the coordination of the bis(oxazoline) ligand to a suitable metal precursor. This can be achieved either by preparing the complex in situ just before the catalytic reaction or by synthesizing, isolating, and characterizing the complex beforehand (ex situ).
General Considerations:
-
In Situ Preparation: This is the most common method, involving the simple mixing of the ligand and a metal salt in the reaction solvent prior to adding the substrates.[3] This approach is convenient and avoids the often-difficult isolation of the active catalyst, which may be sensitive to air or moisture.
-
Ex Situ Preparation: The synthesis and isolation of the metal complex allows for unambiguous characterization (e.g., by X-ray crystallography) and ensures greater control over the catalyst's purity and concentration.[3] This is particularly important for mechanistic studies or when the in situ method gives inconsistent results.
-
Choice of Metal Precursor: The choice of metal salt is critical. Metal triflates (e.g., Cu(OTf)₂), perchlorates (e.g., Mg(ClO₄)₂), and halides (e.g., FeCl₂) are frequently used.[3][7] The counter-ion can influence the Lewis acidity and solubility of the resulting complex, thereby affecting its catalytic activity and selectivity.
-
Stoichiometry: A 1:1 ratio of ligand to metal is most common for creating a catalytically active species where the substrate can coordinate to the metal center.[8]
Chelation of a BOX Ligand to a Metal Center
Caption: Bidentate coordination of a C₂-symmetric BOX ligand to a metal center.
Protocol 2: In Situ Preparation of a Copper(II)-BOX Complex for Asymmetric Diels-Alder Reaction
This protocol details the widely used method for generating a Cu(II)-BOX catalyst for the enantioselective Diels-Alder reaction, as pioneered by Evans and others.[3]
Rationale: Copper(II) triflate is a mild Lewis acid that, when complexed with a chiral BOX ligand, forms a potent and highly enantioselective catalyst.[3] The C₂-symmetric environment created by the bulky substituents on the ligand effectively shields one face of the coordinated dienophile, directing the approach of the diene to achieve high stereocontrol. The complex is typically formed at room temperature in a non-coordinating solvent like dichloromethane (CH₂Cl₂) to avoid competition for metal coordination sites.
Materials and Reagents:
-
Bis(oxazoline) ligand (e.g., t-Bu-BOX) (10 mol%)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dienophile (e.g., N-acryloyloxazolidinone) (1.0 equivalent)
-
Diene (e.g., cyclopentadiene) (2-3 equivalents)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the bis(oxazoline) ligand and Cu(OTf)₂.
-
Add anhydrous CH₂Cl₂ via syringe and stir the mixture at room temperature for 1-2 hours. A color change (e.g., to a clear blue or green solution) typically indicates complex formation.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the dienophile to the catalyst solution and stir for 5-10 minutes.
-
Add the diene dropwise to the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl or by pouring it over a short plug of silica gel).
-
Proceed with standard aqueous workup and purification of the product by column chromatography.
Protocol 3: Synthesis and Isolation of a Ru(II)-PyBOX Complex
This protocol is adapted from the work of Nishiyama and others for preparing well-defined Ruthenium-PyBOX catalysts, which are excellent for asymmetric cyclopropanation.[3]
Rationale: This ex situ method involves reacting the tridentate PyBOX ligand with a stable Ru(II) precursor, RuCl₂(p-cymene). The p-cymene ligand is displaced by the PyBOX ligand to form a stable, isolable octahedral complex that can be purified and fully characterized.[3] This ensures the use of a highly pure, single-species catalyst in subsequent reactions.
Materials and Reagents:
-
Pyridine bis(oxazoline) (PyBOX) ligand (1.0 equivalent)
-
[RuCl₂(p-cymene)]₂ (0.5 equivalents)
-
Anhydrous ethanol or dichloromethane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the PyBOX ligand and [RuCl₂(p-cymene)]₂ in anhydrous ethanol.
-
Heat the mixture to reflux for several hours (e.g., 4-12 hours). The reaction progress can be monitored by the formation of a precipitate or a color change.
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and then a non-polar solvent like diethyl ether or hexanes.
-
If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization/precipitation.
-
Dry the resulting solid complex under high vacuum.
-
The complex can be further purified by chromatography on silica gel if necessary, often at low temperatures to prevent decomposition.[3]
-
Characterize the isolated complex using NMR, Mass Spectrometry, and, if possible, X-ray crystallography.
Summary of Common Metal-BOX Systems
| Metal Precursor | Common Ligand Type | Typical Application(s) | Reference |
| Cu(OTf)₂, Cu(SbF₆)₂ | BOX | Diels-Alder, Aldol, Michael Addition, Ene Reactions | [3] |
| CuOTf, Cu(acac)₂ | BOX | Cyclopropanation, Aziridination | [3] |
| FeCl₂, FeI₂, Fe(BF₄)₂ | BOX, PyBOX | Diels-Alder, Mukaiyama Aldol, Hydrosilylation | [1][7] |
| MgI₂, Mg(ClO₄)₂ | BOX | Diels-Alder, Hetero-Diels-Alder, Ene Reactions | [3] |
| [RuCl₂(p-cymene)]₂ | PyBOX | Cyclopropanation, Hydrosilylation | [3] |
| Zn(OTf)₂ | BOX | Friedel-Crafts, Aldol Reactions | [5] |
| Sc(OTf)₃, Y(OTf)₃ | BOX | Polymerization, Nucleophilic Additions | [9][10] |
Part 3: Characterization
Once prepared, particularly via ex situ methods, the metal-bis(oxazoline) complexes must be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand has coordinated to the metal. Changes in the chemical shifts of the ligand's protons and carbons, especially those near the nitrogen atoms, are indicative of complexation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the complex's three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[2][3] This information is invaluable for understanding the basis of enantioselectivity.
References
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1–45. [Link]
-
Wikipedia. (2015, November 12). Iron bis(oxazoline) complexes in asymmetric catalysis. ORGANIC CHEMISTRY SELECT. [Link]
-
Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 1-18. [Link]
-
Rovira, V., & G. A. Doyle. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7385-7489. [Link]
-
Rasappan, R., & D. G. G. Reiser. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]
-
Zhang, L., et al. (2022). Flexible Coordination of the Bis(amino-oxazoline) Ligand in Rare-Earth Metal Complexes: Synthesis, Structure, and Their Reactivity and Polymerization Performance. Inorganic Chemistry, 61(44), 17586–17597. [Link]
-
Zhang, L., et al. (2022). Flexible Coordination of the Bis(amino-oxazoline) Ligand in Rare-Earth Metal Complexes: Synthesis, Structure, and Their Reactivity and Polymerization Performance. ResearchGate. [Link]
-
Wroblewska, A., & K. A. Woźniak. (2014). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. [Link]
-
Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing. [Link]
-
Rasappan, R., & O. Reiser. (n.d.). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan's webpage. [Link]
-
Park, Y., et al. (2017). Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. PMC, NIH. [Link]
-
White, D. E., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. PMC, NIH. [Link]
-
Sene, M., et al. (2023). Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. MDPI. [Link]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C₂-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651. [Link]
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Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane as a chiral auxiliary
An In-Depth Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane: A C₂-Symmetric Ligand for Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of C₂-Symmetry in Catalysis
In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries and ligands are the master tools that guide chemical reactions toward a desired stereochemical outcome. Among the privileged classes of these tools are the C₂-symmetric bis(oxazoline), or BOX, ligands. Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane stands out as a prominent member of this family. Its unique architecture, characterized by two identical chiral oxazoline rings linked by a simple methylene bridge, creates a remarkably effective and predictable chiral environment when complexed with a metal center.
The defining feature of this ligand is the strategic placement of bulky tert-butyl groups at the stereogenic centers.[1][2] This steric hindrance is not a mere impediment; it is a finely tuned design element that dictates the trajectory of incoming substrates, effectively blocking one face of the reactive intermediate and allowing attack from only the desired direction. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this versatile ligand, offering detailed protocols for its use in enantioselective transformations critical to modern chemical and pharmaceutical research.
Molecular Profile and Structural Rationale
A thorough understanding of the ligand's structure is fundamental to appreciating its function.
| Property | Value |
| IUPAC Name | 2,2'-Methylenebis((4S)-4-(tert-butyl)-4,5-dihydrooxazole) |
| Molecular Formula | C₁₅H₂₆N₂O₂ |
| Molecular Weight | 266.38 g/mol [1][3] |
| CAS Number | 132098-54-5[3][4][5] |
| Appearance | Typically a solid[3] |
The efficacy of this BOX ligand stems from three key structural attributes:
-
C₂-Symmetry: The twofold axis of symmetry simplifies the number of possible transition states, often leading to higher and more predictable enantioselectivity.
-
Bidentate Coordination: The two nitrogen atoms of the oxazoline rings act as a chelate, binding strongly to a single metal center (e.g., Cu, Pd, Ru) to form a stable, rigid complex.[2][6] This rigidity is crucial for transmitting the chiral information from the ligand to the substrate.
-
Steric Directing Group: The tert-butyl group is the primary enantio-directing element.[1][2] Its significant steric bulk creates a "chiral pocket" around the metal's active site, forcing the substrate to adopt a specific orientation to minimize steric clashes, thereby ensuring a highly selective reaction.
Ligand Synthesis: A Generalized Approach
While several synthetic routes exist for BOX ligands, a common and reliable method involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative. The synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane typically starts from the readily available and optically pure (S)-tert-leucinol.
Caption: Generalized workflow for the synthesis of the target BOX ligand.
Protocol 1: Synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
This protocol is a representative procedure based on established methods for analogous BOX ligand synthesis. Researchers should consult primary literature for specific optimizations.[7][8][9]
Materials:
-
(S)-tert-leucinol
-
Malononitrile or Diethyl malonate
-
Dehydrating agent (e.g., thionyl chloride for cyclization) or a catalyst for amidation/cyclization
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Toluene)
-
Base (e.g., Triethylamine, N-methylmorpholine)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Amide Formation:
-
To a solution of (S)-tert-leucinol (2.2 equivalents) and a non-nucleophilic base like N-methylmorpholine (2.4 equivalents) in anhydrous DCM, add a solution of the malonic acid derivative (e.g., malonyl chloride, 1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Causality: The base neutralizes the HCl generated during the acylation, and the dropwise addition at low temperature controls the exothermicity of the reaction.
-
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude bis-amide intermediate.
-
-
Cyclization to form Oxazoline Rings:
-
Dissolve the crude bis-amide in an anhydrous solvent like toluene.
-
A common method for cyclization involves converting the hydroxyl groups into good leaving groups. For instance, treat the solution with thionyl chloride (2.2 equivalents) at 0 °C, then warm to room temperature or gently heat to drive the cyclization.
-
Trustworthiness: This step is critical and often requires anhydrous conditions to prevent hydrolysis of intermediates. The reaction progress should be monitored carefully by TLC or LC-MS.
-
-
Final Work-up and Purification:
-
After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify the crude ligand by flash column chromatography on silica gel or by recrystallization to obtain the final product as a solid. The purity should be confirmed by NMR spectroscopy and chiral HPLC.
-
Application in Asymmetric Catalysis: Enantioselective Cyclopropanation
A classic and powerful application of copper(I)-BOX complexes is in the asymmetric cyclopropanation of alkenes.[10][11] Chiral cyclopropanes are valuable structural motifs in numerous natural products and pharmaceutical agents.[12][13] The catalyst, formed in situ from a copper(I) or copper(II) source and the BOX ligand, stereoselectively transfers a carbene from a diazo compound to an olefin.
Caption: Experimental workflow for a typical copper-catalyzed cyclopropanation.
Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
Materials:
-
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (the ligand)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) or Copper(I) iodide (CuI)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA) - Caution: Potentially explosive, handle with care in a fume hood.
-
Anhydrous dichloromethane (DCM)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In an oven-dried flask under an inert atmosphere, dissolve the BOX ligand (e.g., 0.022 mmol) and the copper(I) source (e.g., 0.020 mmol) in anhydrous DCM (e.g., 10 mL).
-
Stir the solution at room temperature for 30-60 minutes. The formation of the complex is often indicated by a color change.
-
Expertise: Using a slight excess of the ligand relative to the metal can ensure that all the metal is complexed, which often leads to better enantioselectivity.
-
-
Reaction Setup:
-
Add styrene (2.0 mmol) to the catalyst solution.
-
Cool the flask to the desired temperature (e.g., 0 °C).
-
-
Diazo Compound Addition:
-
Dilute the ethyl diazoacetate (EDA, 2.4 mmol) with anhydrous DCM (e.g., 5 mL).
-
Using a syringe pump, add the EDA solution dropwise to the reaction mixture over a period of 4-6 hours.
-
Causality & Trustworthiness: The slow addition of the diazo compound is critical . It maintains a low stationary concentration of the highly reactive carbene intermediate, which minimizes the formation of achiral side products (like diethyl maleate and fumarate) and ensures high enantioselectivity. This self-validating step is key to a successful outcome.
-
-
Work-up and Purification:
-
Once the addition is complete, allow the reaction to stir for an additional hour.
-
Quench the reaction by opening it to the air and concentrating the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.
-
-
Analysis:
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase HPLC or GC.[6]
-
Representative Data
The following table illustrates typical results that can be expected for this class of reaction. Actual results may vary based on specific conditions and substrate.
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | % ee (trans:cis) |
| Styrene | 1.0 | 0 | 6 | >90 | >95 (85:15) |
| 1-Octene | 1.0 | 0 | 6 | ~85 | >90 (80:20) |
Mechanism of Enantioselection
The predictive power of the BOX ligand lies in its well-understood mechanism of stereocontrol.
Caption: Simplified model of enantioselection by the Cu-(S)-tBu-BOX complex.
-
Catalyst Formation: The ligand chelates to the copper(I) center.
-
Carbene Generation: The copper complex reacts with the diazo compound to eliminate N₂ and form a chiral copper-carbene intermediate.
-
Stereodifferentiation: The alkene substrate approaches the electrophilic carbene. The bulky tert-butyl groups on the ligand create a chiral environment that sterically shields one of the two prochiral faces of the alkene. For styrene, the approach that minimizes steric interaction between the phenyl group and the tert-butyl group is strongly favored, leading to the formation of one enantiomer of the cyclopropane product preferentially.
Conclusion and Outlook
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a powerful and reliable chiral ligand for asymmetric catalysis. Its robust C₂-symmetric design, coupled with the profound steric influence of its tert-butyl groups, provides a predictable platform for inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions, most notably cyclopropanations. The protocols detailed herein offer a practical framework for researchers to leverage this ligand's capabilities in the synthesis of complex, optically pure molecules. Beyond cyclopropanation, this ligand and its derivatives have been explored in other transformations, including as ligands for chiral Brønsted acid catalysts, underscoring the broad utility of the BOX scaffold in modern synthetic chemistry.[1]
References
- Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | 131833-90-4 | Benchchem. This source, while for the isopropyl analogue, provides relevant context on the class of BOX ligands, their role in metal-catalyzed synthesis, and analytical methods like chiral HPLC for determining enantiomeric excess.
- Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane - Smolecule. Provides the molecular formula, structure, and discusses its application as a chiral building block and in catalyst design, highlighting the importance of the tert-butyl groups for steric bulk.
- Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane - Smolecule. Although describing a phenyl-substituted analogue, this reference details the role of C2-symmetric chiral ligands in asymmetric catalysis and their coordination with transition metals like copper and ruthenium.
- 132098-54-5 | Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | Oxazolines | Ambeed - Ambeed.com. Confirms the CAS number for the target compound.
- Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane - Smolecule.
- CAS 2093382-71-7 6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl) - Chiral / BOC Sciences. Lists the target compound as a chiral nitrogen ligand for enantioselective synthesis.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. Provides a detailed synthetic protocol for a related PyOx ligand starting from (S)-tert-leucinol, which informs the generalized synthesis protocol.
- Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane - CymitQuimica. Provides the CAS number, molecular weight, and physical form of the compound.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - NIH. A detailed account of synthesizing a similar chiral ligand, outlining steps like amidation and cyclization which are applicable to the target molecule.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC - NIH.
- Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine - CAS 485394-22-7. Identifies a related structure as a chiral nitrogen ligand for enantioselective synthesis.
- Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.
- 132098-54-5|Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane - BLDpharm. A vendor listing confirming the CAS number.
- Synthesis of cyclopropanes - Organic Chemistry Portal. A review of various methods for synthesizing cyclopropanes, establishing the importance of this reaction class.
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC - NIH. Describes a CuI-catalyzed cyclopropanation reaction using a diazo reagent, providing a relevant methodological basis for the protocol.
-
Design and synthesis of new bis(1,2,4-triazolo[3,4-b][2][4][6]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition - PMC - NIH . While chemically distinct, this paper provides examples of multi-step syntheses of complex bidentate nitrogen-containing molecules.
- Ultrasound-assisted 1,3-dipolar cycloaddition and cyclopropanation reactions for the synthesis of bis-indolizine and bis-cyclopropane derivatives - PubMed.
- (PDF) Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - ResearchGate. Details reaction conditions for CuI-catalyzed cyclopropanation, including solvent (toluene), temperature, and inert atmosphere, supporting the protocol design.
- Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane - - Sigma-Aldrich. A vendor page for the (R)-enantiomer, confirming the molecular weight and CAS number for the enantiomeric series.
Sources
- 1. Buy Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | 132098-54-5 [smolecule.com]
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- 3. Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane [cymitquimica.com]
- 4. 132098-54-5 | Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | Oxazolines | Ambeed.com [ambeed.com]
- 5. 132098-54-5|Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 8. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopropane synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Welcome to the technical support center for Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, a premier C₂-symmetric chiral bis(oxazoline) (BOX) ligand. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its application in asymmetric catalysis. Our goal is to empower you to overcome experimental hurdles and consistently achieve high enantioselectivity.
Introduction to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, often abbreviated as (S)-tBu-BOX, is a privileged chiral ligand renowned for its ability to form well-defined complexes with various transition metals, most notably copper.[1][2][3] These complexes are potent catalysts for a wide array of enantioselective transformations, including cyclopropanations, aziridinations, Diels-Alder reactions, and Michael additions.[4][5] The ligand's efficacy stems from its C₂-symmetric structure, where the bulky tert-butyl groups create a rigid and well-defined chiral environment around the metal center, effectively discriminating between the two prochiral faces of the substrate.[1][6]
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of the (S)-tBu-BOX ligand.
Q1: What is the first step to ensure a successful reaction? A: The most critical first step is the formation of the active catalyst, which involves the complexation of the (S)-tBu-BOX ligand with a suitable metal salt. This process is highly sensitive to atmospheric oxygen and moisture. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The quality of the metal salt (e.g., Cu(OTf)₂, Cu(OTf)) is also paramount; using a freshly opened bottle or a properly stored salt is crucial for reproducibility.
Q2: Which metal salts are compatible with this ligand? A: Copper(I) and Copper(II) triflates (CuOTf, Cu(OTf)₂) are the most commonly used and well-documented metal salts for forming active catalysts with (S)-tBu-BOX.[3][4] However, other metal salts including those of zinc, magnesium, and palladium have also been successfully employed in specific applications.[7][8] The choice of counter-ion can also influence reactivity and enantioselectivity.[3]
Q3: How does the steric bulk of the tert-butyl group influence the reaction? A: The large tert-butyl groups are fundamental to the ligand's function. They create a "chiral pocket" around the metal's active site. This steric hindrance blocks one of the two possible approaches of the substrate, thereby favoring the formation of one enantiomer over the other.[6] In many cases, ligands with bulkier substituents at this position, like tert-butyl, provide higher levels of enantioselectivity compared to less bulky groups like phenyl or isopropyl.[3]
Q4: Can I use the (R)-enantiomer of this ligand? A: Yes. Using the enantiomeric ligand, Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, will result in the formation of the opposite product enantiomer, assuming all other reaction parameters are kept constant. This is a common strategy for accessing both enantiomers of a target molecule.[9]
Troubleshooting Guide: Low Enantioselectivity
Achieving suboptimal enantiomeric excess (ee) is one of the most common challenges. This guide provides a systematic approach to diagnosing and resolving this issue. The troubleshooting workflow is designed to address the most impactful variables first.
Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.
Issue: Suboptimal Reaction Temperature
Causality: The enantioselectivity of catalyzed reactions is highly dependent on temperature.[10] Lower temperatures decrease the kinetic energy of the system, which amplifies the energy difference between the diastereomeric transition states leading to the two enantiomers. This generally results in higher enantioselectivity. Conversely, higher temperatures can provide enough energy to overcome the preferential transition state, leading to a more racemic product.[11]
Troubleshooting Protocol:
-
Establish a Baseline: Ensure you have a reliable result for your initial reaction conditions (e.g., room temperature, 20-25°C).
-
Stepwise Cooling: Decrease the reaction temperature in a controlled manner. Common setpoints to test are 0°C (ice bath), -20°C, -40°C, and -78°C (dry ice/acetone bath).
-
Monitor Reaction Time: Be aware that lowering the temperature will significantly decrease the reaction rate.[12] You must allow for longer reaction times and monitor the reaction's progress by a suitable method (e.g., TLC, GC, LC-MS) to ensure it reaches completion.
-
Analyze and Compare: Carefully determine the enantiomeric excess for each temperature point to identify the optimal condition.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 25 | 4 | >99 | 75 |
| 0 | 12 | >99 | 88 |
| -20 | 24 | >99 | 94 |
| -78 | 72 | 85 | >99 |
| Table 1: Example data showing the effect of temperature on a hypothetical Cu/(S)-tBu-BOX catalyzed Michael addition. |
Issue: Inappropriate Solvent Choice
Causality: The solvent plays a critical role by influencing the geometry and stability of the active catalyst-substrate complex.[9] Non-coordinating, non-polar solvents like dichloromethane (DCM), toluene, or benzene often promote a more rigid and well-defined transition state, leading to higher enantioselectivity.[4] Polar or coordinating solvents (e.g., THF, acetonitrile, DMF) can compete with the substrate for binding to the metal center, potentially disrupting the chiral environment and lowering the ee.[13][14]
Troubleshooting Protocol:
-
Solvent Screening: If you are using a polar or coordinating solvent, screen a range of non-polar alternatives.
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents, as water can hydrolyze the catalyst or interfere with coordination.
-
Evaluate Solubility: Ensure that your substrate and catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low conversion and misleading ee values.
| Solvent | Dielectric Constant | Conversion (%) | Enantiomeric Excess (%) |
| Acetonitrile | 37.5 | >99 | 65 |
| THF | 7.6 | >99 | 82 |
| Dichloromethane | 9.1 | >99 | 94 |
| Toluene | 2.4 | 95 | 97 |
| Table 2: Example data illustrating the significant effect of solvent choice on enantioselectivity. |
Issue: Substrate-Specific Challenges
Causality: The electronic and steric properties of your substrate are a primary determinant of success. The (S)-tBu-BOX ligand is highly effective for a broad range of substrates, but its performance can be diminished if the substrate itself possesses features that interfere with the desired binding mode.
-
Steric Hindrance: Very bulky substrates may not fit well into the chiral pocket of the catalyst, leading to poor reactivity or low selectivity.
-
Chelating Groups: If the substrate contains additional Lewis basic sites (e.g., unprotected amines, phosphines), it may coordinate to the metal center in an unintended, non-asymmetric fashion, leading to a racemic background reaction.
Troubleshooting Protocol:
-
Analyze Substrate Structure: Identify any potentially interfering functional groups.
-
Protecting Group Strategy: If a competing chelating group is present, consider temporarily protecting it to prevent unwanted coordination.
-
Structural Modification: In some cases, slight modifications to the substrate (e.g., changing a protecting group or a non-critical substituent) can dramatically improve the "fit" within the catalyst's chiral environment.
-
Ligand Modification: While more advanced, if a particular substrate class consistently gives poor results, it may be necessary to screen other BOX ligands with different steric and electronic properties (e.g., (S)-Ph-BOX or (S)-iPr-BOX).[7][15]
Caption: General mechanism for enantioselection using a chiral catalyst.
References
-
Rational Tuning Chelate Size of Bis-Oxazoline Ligands to Improve Enantioselectivity in the Asymmetric Aziridination of Chalcones. (2025). ResearchGate. [Link]
-
New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. (n.d.). National Institutes of Health (NIH). [Link]
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. (n.d.). PubMed Central. [Link]
-
Recent Advances in the Enantioselective Radical Reactions. (n.d.). National Institutes of Health (NIH). [Link]
-
Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity?. (2025). ResearchGate. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2021). ACS Publications. [Link]
-
Bisoxazoline ligand. (n.d.). Wikipedia. [Link]
-
Bisoxazoline ligand. (n.d.). chemeurope.com. [Link]
-
Effects of Temperature, Concentration, and Catalysts on Reaction Rates. (2022). Chemistry LibreTexts. [Link]
-
How does a catalyst and increasing temperature affect the rate of reaction?. (n.d.). MyTutor. [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024). ResearchGate. [Link]
-
Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. (n.d.). Royal Society of Chemistry. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Asymmetric Catalysis with BOX Ligands
Welcome to the technical support center for asymmetric catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using bis(oxazoline) (BOX) ligands. This resource provides a structured, question-and-answer approach to diagnose and resolve common issues, ensuring your reactions proceed with the desired efficiency and stereoselectivity.
Section 1: Foundational Checks - The Quality of Your Reagents
Low yields can often be traced back to the quality and handling of the foundational components of your catalytic system. Before delving into complex reaction parameters, it is crucial to verify the integrity of your ligand, metal precursor, and substrate.
Q1: My reaction is sluggish and giving a low yield. Could my BOX ligand be the problem?
A1: Absolutely. The purity and integrity of your BOX ligand are paramount for successful catalysis.[1] Impurities can poison the catalyst or lead to the formation of less active or inactive species.
Troubleshooting Steps:
-
Purity Verification:
-
NMR Spectroscopy: Check the 1H and 13C NMR spectra of your ligand. Look for unexpected peaks that could indicate residual solvents, starting materials from the synthesis, or degradation products.
-
Chiral HPLC/SFC: For commercially sourced or synthesized ligands, verifying the enantiomeric purity is critical. Even a small amount of the opposite enantiomer can lead to a significant decrease in the enantiomeric excess (ee) of your product, and in some cases, affect the catalytic activity.
-
Melting Point: Compare the melting point of your ligand to the literature value. A broad or depressed melting point often suggests impurities.
-
-
Synthesis and Purification:
-
BOX ligands are commonly synthesized from chiral β-amino alcohols and dinitriles or diacid chlorides.[2][3]
-
Purification is typically achieved through silica gel chromatography. It is often beneficial to use a solvent system containing a small amount of a neutralizer like triethylamine (e.g., hexane/ethyl acetate + 1% Et3N) to prevent ligand degradation on the acidic silica gel.[2]
-
-
Storage and Handling:
-
Many BOX ligands, especially those with sensitive functional groups, should be stored under an inert atmosphere (argon or nitrogen) and at low temperatures to prevent degradation.
-
Avoid repeated exposure to air and moisture.
-
Q2: How critical is the purity of the metal salt precursor?
A2: The metal precursor is the other half of your active catalyst, and its purity is just as critical as the ligand's. Impurities in the metal salt can lead to the formation of undesired complexes, which may be inactive or promote side reactions.
Troubleshooting Steps:
-
Source and Grade: Use a high-purity grade of the metal salt from a reputable supplier. Anhydrous salts are often required, as water can interfere with catalyst formation and activity.
-
Handling: Many metal salts, such as Cu(OTf)2 and Sc(OTf)3, are hygroscopic. They should be handled in a glovebox or under a positive pressure of inert gas.
-
Visual Inspection: Look for any discoloration or change in the physical appearance of the metal salt, which could indicate decomposition or hydration.
Q3: Can impurities in my substrate affect the reaction yield?
A3: Yes, substrate purity is a frequently overlooked factor. Impurities in the substrate can act as catalyst poisons or inhibitors.
Troubleshooting Steps:
-
Purification: Purify your substrate using appropriate methods (distillation, recrystallization, or chromatography) before use.
-
NMR Analysis: Confirm the purity of your substrate by 1H NMR.
-
Functional Group Compatibility: Ensure that your substrate does not contain functional groups that can coordinate to the metal center and inhibit catalysis. For example, unprotected amines or thiols can act as strong ligands and displace the BOX ligand.
Section 2: Catalyst Formation and Activation
The method of catalyst preparation—whether it is formed in situ or as a pre-formed, isolated complex—can have a profound impact on its activity and, consequently, the reaction yield.
Q4: I am mixing my BOX ligand and metal salt directly in the reaction flask (in situ formation). Is this always the best approach?
A4: While in situ catalyst formation is convenient, it is not always optimal. The presence of the substrate or other reagents during catalyst formation can sometimes interfere with the proper complexation of the ligand and metal.
Workflow for Optimizing Catalyst Formation:
Caption: Workflow for troubleshooting catalyst formation.
Experimental Protocol for Preparing a Pre-formed Cu(II)-BOX Complex:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the BOX ligand (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the copper(II) salt (e.g., Cu(OTf)2, 1.0 eq.) in the same solvent. Note: Some salts may require gentle heating or sonication to dissolve.
-
Slowly add the metal salt solution to the ligand solution at room temperature with stirring.
-
Stir the mixture for 1-2 hours to ensure complete complexation. The formation of the complex is often indicated by a color change.
-
This solution of the pre-formed catalyst can be used directly, or the solvent can be removed in vacuo to yield the complex as a solid for isolation and characterization.
Q5: The solvent I use for catalyst preparation seems to affect the yield. Why is that?
A5: Solvents can play a crucial role in the coordination chemistry of the catalyst.[4] Coordinating solvents (e.g., THF, acetonitrile) can compete with the BOX ligand for binding sites on the metal center, potentially leading to the formation of less active or inactive species.[5]
Solvent Screening for Catalyst Formation:
| Solvent | Coordinating Ability | Typical Observation |
| Dichloromethane (DCM) | Low | Often a good first choice. |
| Toluene | Low | Good for non-polar systems. |
| Tetrahydrofuran (THF) | High | Can interfere with catalyst formation. |
| Acetonitrile (MeCN) | High | Strong coordination can inhibit catalysis. |
Recommendation: When preparing the catalyst, especially for the first time, use a non-coordinating solvent like dichloromethane or toluene.
Section 3: Reaction Conditions and Optimization
Once you have ensured the quality of your reagents and a robust method for catalyst formation, the next step is to scrutinize the reaction conditions.
Q6: My reaction is not going to completion. Should I increase the temperature?
A6: While increasing the temperature can increase the reaction rate, it often has a detrimental effect on enantioselectivity.[6] For asymmetric catalysis, it is generally preferable to run reactions at lower temperatures to maximize the energy difference between the diastereomeric transition states. A low yield due to a slow reaction is often better addressed by other means.
Troubleshooting a Stalled Reaction:
-
Reaction Time: First, ensure you have allowed sufficient reaction time. Monitor the reaction by TLC, GC, or LC-MS to track the consumption of the starting material.
-
Catalyst Loading: A low yield might simply be due to insufficient catalyst. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Concentration: The reaction concentration can influence reaction rates. Both very dilute and very concentrated conditions can be suboptimal. It is worth screening a small range of concentrations.
Q7: Could additives or co-catalysts improve my yield?
A7: Yes, in many cases, additives are crucial for achieving high yields.
-
Lewis Acids: In some reactions, a secondary Lewis acid can act as a co-catalyst to activate the substrate.
-
Bases: For reactions that produce an acidic byproduct (e.g., HCl), a non-nucleophilic base (like 2,6-lutidine or proton sponge) is often added to prevent catalyst deactivation.
-
Molecular Sieves: If your reaction is sensitive to water, the addition of freshly activated powdered molecular sieves (3Å or 4Å) can be highly beneficial.
Experimental Protocol for Using Molecular Sieves:
-
Activate powdered molecular sieves by heating them in a flask under high vacuum with a heat gun until the pressure stabilizes at a low value.
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
Add the activated molecular sieves to your reaction flask before adding the solvent and other reagents.
Q8: How does the choice of solvent for the main reaction impact the yield?
A8: The solvent for the reaction itself can influence solubility, reaction rate, and even the aggregation state of the catalyst. A solvent screen is a powerful tool for optimization.[4]
Illustrative Solvent Screening Data (Hypothetical Diels-Alder Reaction):
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
| Toluene | 2.4 | 65 | 92 |
| Dichloromethane | 9.1 | 85 | 95 |
| Diethyl Ether | 4.3 | 72 | 88 |
| THF | 7.5 | 50 | 75 |
| Acetonitrile | 37.5 | 35 | 60 |
As shown in the table, a solvent like dichloromethane might provide the best balance of yield and enantioselectivity, while a highly coordinating solvent like acetonitrile could be detrimental.
Section 4: Mechanistic Considerations and Side Reactions
A deeper understanding of the catalytic cycle and potential off-cycle reactions can provide clues to the cause of low yields.
Q9: I suspect a side reaction is consuming my starting material or product. What are some common side reactions?
A9: The nature of side reactions is highly dependent on the specific transformation you are performing. However, some general possibilities include:
-
Background Uncatalyzed Reaction: The reaction may proceed without the catalyst, leading to a racemic product and consuming your starting material. To check this, run a control reaction without the ligand or without the metal salt.
-
Product Inhibition: The product of the reaction might be a good ligand for the metal center, leading to catalyst deactivation as the reaction progresses.
-
Substrate or Product Decomposition: The reaction conditions (e.g., temperature, presence of Lewis acids) might be causing your starting material or product to decompose.
Logical Flow for Diagnosing Side Reactions:
Caption: Diagnostic workflow for identifying side reactions.
Q10: Could the reaction atmosphere be the cause of my low yield?
A10: Yes, many catalytic systems involving transition metals are sensitive to oxygen and moisture.[7]
-
Oxygen Sensitivity: Some low-valent metal complexes can be oxidized by air to higher, less active oxidation states.
-
Moisture Sensitivity: Water can hydrolyze metal-ligand bonds or react with certain substrates and reagents.
Best Practices for Atmosphere Control:
-
Always use standard Schlenk line or glovebox techniques for setting up reactions.
-
Use freshly distilled and degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30 minutes.
By systematically working through these troubleshooting guides, you can effectively diagnose the root cause of low yields in your asymmetric catalysis experiments and develop robust, high-yielding protocols.
References
-
Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene. ResearchGate. Available from: [Link]
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. National Institutes of Health. Available from: [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. Available from: [Link]
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. National Institutes of Health. Available from: [Link]
-
New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. National Institutes of Health. Available from: [Link]
-
Bisoxazoline ligand. chemeurope.com. Available from: [Link]
-
Synthesis and Study of New Oxazoline Based Ligands. Diva-portal.org. Available from: [Link]
-
Modeling the Catalyst Activation Step in a Metal–Ligand Radical Mechanism Based Water Oxidation System. MDPI. Available from: [Link]
-
C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. Available from: [Link]
-
Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. MDPI. Available from: [Link]
-
Methods for the catalytic activation of metallic structured substrates. IRIS . Available from: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available from: [Link]
-
Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. Available from: [Link]
-
Earth-abundant metal catalyst activation made simple. Chemistry World. Available from: [Link]
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- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Earth-abundant metal catalyst activation made simple | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Optimization of BOX-Cu Catalyzed Reactions
Welcome to the technical support center for BOX-Cu catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful catalytic system. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high yields and enantioselectivities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the catalytic process.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges such as low yields, poor enantioselectivity, or incomplete reactions. The following table addresses common problems, their probable causes, and actionable solutions based on established principles of catalysis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Reaction Yield | 1. Inactive Catalyst: The Cu(I) or Cu(II) salt and BOX ligand may not have formed the active catalytic complex. This can be due to impurities in reagents or solvents, or improper activation.[1][2] | Solution: Ensure all reagents and solvents are pure and anhydrous.[1] Flame-dry glassware before use. Consider in-situ catalyst formation by stirring the copper salt and BOX ligand in the reaction solvent for a period before adding the substrates. For Cu(II) precursors, a reductant may be necessary to generate the active Cu(I) species, depending on the reaction mechanism.[3] |
| 2. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to deactivation over time.[4] | Solution: Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Also, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can sometimes lead to catalyst degradation through oxidation.[6] | |
| 3. Poor Substrate Reactivity: The electronic or steric properties of the substrate may hinder its interaction with the catalyst or the other reactant. | Solution: Modify the substrate if possible, for example, by changing a protecting group to one that is less sterically demanding. Alternatively, screen different BOX ligands with varying steric and electronic properties to find a better match for your substrate.[7] | |
| Poor Enantioselectivity | 1. Incorrect Ligand Choice: The chiral environment provided by the BOX ligand is crucial for enantioselection. The chosen ligand may not be optimal for the specific substrate.[7][8] | Solution: Screen a variety of BOX ligands with different substituents on the oxazoline rings (e.g., t-Bu, Ph, i-Pr). The steric bulk of these substituents directly influences the geometry of the substrate's approach to the metal center, which is key to achieving high enantioselectivity.[9] |
| 2. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[10][11][12] | Solution: Perform a solvent screen. Less polar solvents often lead to better-organized transition states and higher enantioselectivity. However, solubility can be a limiting factor. Consider a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2). In some cases, a mixture of solvents can provide the optimal balance of solubility and selectivity.[11] | |
| 3. Incorrect Temperature: Enantioselectivity is often highly temperature-dependent. | Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer. This is because the difference in activation energy between the two diastereomeric transition states becomes more significant at lower temperatures.[5][13] | |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. | Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). However, be aware that higher catalyst loadings can sometimes lead to undesired side reactions or make purification more difficult.[14] |
| 2. Reversible Reaction: The reaction may be in equilibrium, with a significant amount of starting material present at the end of the reaction. | Solution: If possible, remove one of the byproducts to drive the reaction forward (Le Chatelier's principle). For example, if water is a byproduct, adding a dehydrating agent like molecular sieves can be beneficial. | |
| 3. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity. | Solution: This can be difficult to overcome. Sometimes, running the reaction at a higher concentration can favor the desired reaction over product inhibition. Alternatively, a continuous flow setup where the product is removed as it is formed could be beneficial. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right BOX ligand for my reaction?
A: The choice of BOX ligand is critical and often substrate-dependent. The substituents on the oxazoline rings create a chiral pocket around the copper center. The size and shape of this pocket must be complementary to the transition state of the desired reaction to achieve high enantioselectivity. A good starting point is to screen a small library of commercially available BOX ligands with varying steric bulk, such as those with tert-butyl, phenyl, and isopropyl groups. For example, in Friedel-Crafts alkylations, t-Bu-BOX ligands are often effective.[9]
Q2: What is the role of the copper salt (e.g., Cu(OTf)₂, CuCl, Cu(OAc)₂)?
A: The copper salt serves as the precursor to the active catalyst. The counter-ion (e.g., OTf⁻, Cl⁻, OAc⁻) can influence the Lewis acidity of the copper center and the overall solubility and stability of the catalyst. Triflate (OTf⁻) salts are commonly used as they are weakly coordinating, leading to a more Lewis acidic and often more reactive catalyst.[9] The oxidation state of the copper precursor is also important. While some reactions are catalyzed by Cu(II) complexes, many proceed through a Cu(I) active species. If you start with a Cu(II) salt for a reaction that requires Cu(I), an in-situ reduction step may be necessary.[3]
Q3: How does temperature affect both the rate and selectivity of my BOX-Cu catalyzed reaction?
A: Temperature has a dual effect. Generally, increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.[13] However, enantioselectivity often decreases at higher temperatures. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes less significant relative to the available thermal energy, resulting in a less selective reaction. Therefore, a balance must be struck. It is often best to run the reaction at the lowest temperature that provides a reasonable rate.
Q4: My reaction is very sensitive to air and moisture. What precautions should I take?
A: Many BOX-Cu catalyzed reactions require anhydrous and anaerobic conditions. Oxygen can oxidize the active Cu(I) species to the less active or inactive Cu(II) state.[6] Water can hydrolyze the catalyst or react with the substrates. To ensure success, use standard Schlenk line or glovebox techniques. All glassware should be flame-dried or oven-dried. Solvents should be freshly distilled from an appropriate drying agent, and reagents should be of high purity.
Catalytic Cycle and Workflow
The following diagram illustrates a generalized catalytic cycle for a BOX-Cu catalyzed reaction.
Caption: Generalized catalytic cycle for a BOX-Cu catalyzed reaction.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a representative BOX-Cu catalyzed asymmetric aldol addition of a silyl enol ether to an aldehyde. This type of reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.[15][16][17][18]
Materials:
-
(4S)-4-tert-Butyl-2-(1-ethyl-1H-pyrazol-5-yl)-4,5-dihydrooxazole (BOX ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Aldehyde
-
Silyl enol ether
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware
Procedure:
-
Catalyst Preparation (In-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.1 eq) and the BOX ligand (0.11 eq).
-
Add anhydrous CH₂Cl₂ to achieve the desired reaction concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the catalyst complex. The solution should become homogeneous and colored.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the aldehyde (1.0 eq) dropwise to the cold catalyst solution.
-
Stir the mixture for 15-30 minutes.
-
Slowly add the silyl enol ether (1.2 eq) dropwise over a period of 30 minutes.
-
Allow the reaction to stir at the same temperature, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
-
References
-
ResearchGate. (n.d.). Ligands commonly employed in Cu‐catalyzed ACRs. Retrieved January 14, 2026, from [Link]
-
Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Ligands and copper catalysts for asymmetric conjugate addition. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (n.d.). Solvent effects in homogeneous asymmetric catalysis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Copper(II)-Catalyzed Asymmetric Photoredox Reactions: Enantioselective Alkylation of Imines Driven by Visible Light. Retrieved January 14, 2026, from [Link]
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ACS Publications. (n.d.). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2021, September 16). Copper-Catalyzed Enantioselective Arylation via Radical-Mediated C–C Bond Cleavage: Synthesis of Chiral ω,ω-Diaryl Alkyl Nitriles. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Regioselective Copper-Catalyzed Boracarboxylation of Vinyl Arenes. Retrieved January 14, 2026, from [Link]
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American Chemical Society. (2022, August 22). Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. Retrieved January 14, 2026, from [Link]
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Journal of Chemical, Environmental and Biological Engineering. (2022, May 31). A Review on Recent Trends in Copper-Catalyzed Organic Synthesis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Retrieved January 14, 2026, from [Link]
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NIH. (2023, June 20). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Copper Catalyzed C-H Activation. Retrieved January 14, 2026, from [Link]
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YouTube. (2018, October 16). Optimization of fixed bed reactors with catalyst Homogeneous Dense Loading. Retrieved January 14, 2026, from [Link]
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NIH. (2021, December 10). Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Fig. 2 Thermal stability of Cu-based catalysts at high temperatures. a.... Retrieved January 14, 2026, from [Link]
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NIH. (n.d.). Aerobic Copper-Catalyzed Organic Reactions. Retrieved January 14, 2026, from [Link]
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 14, 2026, from [Link]
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Reddit. (2018, February 12). Consistently awful yields. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2016, February 16). On the Temperature Dependence of Enzyme-Catalyzed Rates. Retrieved January 14, 2026, from [Link]
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RSC Publishing. (2023, March 14). Photoinduced copper-catalyzed enantioselective coupling reactions. Retrieved January 14, 2026, from [Link]
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YouTube. (2020, July 9). CALYLAB : Optimize and Secure your catalyst loading. Retrieved January 14, 2026, from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved January 14, 2026, from [Link]
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YouTube. (2020, November 5). Effect of Temperature and Catalysts on Rate and Maxwell-Boltzmann Distributions | AP Chem - Kinetics. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Reconstruction-Driven Active Site Modulation in ZnxOx/Cu Catalysts for CO2 Hydrogenation. Retrieved January 14, 2026, from [Link]
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RSC Publishing. (2016, February 11). Copper-catalyzed oxidative carbon–heteroatom bond formation: a recent update. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved January 14, 2026, from [Link]
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Aidic. (n.d.). Optimization of Fluidized Catalytic Cracking Unit Regenerator to Minimize CO2 Emissions. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Overcoming Purification Challenges of Chiral Ligands
Welcome to the Technical Support Center for Chiral Ligand Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when starting a chiral purification project.
Q1: What are the primary methods for purifying chiral ligands, and how do I choose the right one?
A1: The main strategies for chiral purification fall into two categories: chromatographic separation and crystallization-based resolution. The choice depends on scale, the presence of suitable functional groups, and available equipment.
-
Chiral Chromatography (HPLC & SFC): This is the most versatile and widely used method, especially for small to medium-scale purifications (micrograms to grams).[1] It works by passing a solution of the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[2][3]
-
High-Performance Liquid Chromatography (HPLC): The traditional gold standard for chiral separations.[2]
-
Supercritical Fluid Chromatography (SFC): A modern alternative that uses supercritical CO2 as the primary mobile phase.[4][5] It is often faster, more efficient, and considered a "greener" technology due to reduced solvent consumption.[4][6][7]
-
-
Crystallization-Based Resolution: This is often the most cost-effective method for large-scale (multi-gram to kilogram) purifications.[1]
-
Diastereomeric Salt Formation: This is the most common crystallization technique.[8] It requires the chiral ligand to have an acidic or basic functional group (a "salt handle").[1] A chiral resolving agent of the opposite functionality is added to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization due to solubility differences.[9][10][11]
-
Preferential Crystallization (Spontaneous Resolution): This method is applicable to the 5-10% of racemates that crystallize as conglomerates (mixtures of enantiopure crystals).[8] It involves seeding a supersaturated solution of the racemate with a pure crystal of the desired enantiomer.[12]
-
Below is a decision-making workflow to help you select an appropriate starting point for your purification challenge.
Caption: A logical workflow for selecting a suitable chiral purification method.
Q2: What is a Chiral Stationary Phase (CSP) and why is it so important?
A2: A Chiral Stationary Phase (CSP) is the material packed inside an HPLC or SFC column that is itself chiral. The surface of the CSP contains chiral "selectors" that can interact with the enantiomers in your sample.[13] The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[3] Because these complexes have different energies and stabilities, one enantiomer will be retained on the column longer than the other, allowing for their separation. The choice of CSP is the most critical factor for achieving a successful chiral separation.[2][14] Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are the most popular due to their broad applicability and high success rates.[2][15]
Q3: What is enantiomeric excess (ee), and how is it determined?
A3: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample.[16] It represents the degree to which one enantiomer is present in a greater amount than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.[16]
Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|
For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90%. A racemic mixture, which has a 50:50 ratio of enantiomers, has an ee of 0%.[16] While historically determined by optical rotation, modern and more accurate methods like chiral HPLC, SFC, and NMR spectroscopy are now standard for measuring ee.[16][17][18]
Troubleshooting Guides: Chromatographic Purification
This section provides detailed troubleshooting for specific issues encountered during chiral HPLC and SFC experiments.
Problem 1: Poor or No Resolution of Enantiomers (Rs < 1.5)
Question: I'm injecting my racemic mixture onto a chiral column, but the two enantiomers are co-eluting or only showing a small shoulder. What should I do?
Answer: This is the most common challenge in chiral method development. The solution involves systematically optimizing the selectivity of your chromatographic system. Selectivity (α) is a measure of the separation between the two enantiomer peaks and is the key to achieving resolution.[14] Here’s a prioritized workflow to improve resolution.
Step-by-Step Troubleshooting Protocol:
-
Confirm Column Suitability: First, ensure you are using an appropriate column. Polysaccharide-based CSPs are a good starting point for screening.[2][19] Consult column selection guides from manufacturers which often index applications by the functional groups of the analyte.[20][21] If you have screened several columns with no success, consider submitting a sample to a column manufacturer's free screening service.[19]
-
Optimize the Mobile Phase: The mobile phase composition has a profound impact on selectivity.[14]
-
Change the Alcohol Modifier: In normal phase (HPLC) or SFC, the alcohol modifier (e.g., isopropanol, ethanol) plays a crucial role. Changing the type or percentage of the alcohol can drastically alter the interactions between the analyte and the CSP.[22] Increasing the alcohol percentage generally reduces retention time but may also decrease resolution.[22] Systematically screen different alcohols (e.g., Isopropanol vs. Ethanol) and concentrations (e.g., 5%, 10%, 20%).
-
Add an Additive: For acidic or basic analytes, adding a small amount of an acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine, triethylamine) additive to the mobile phase is critical.[23] Additives can suppress ionization and improve peak shape, and in many cases, can dramatically change selectivity or even reverse the elution order of the enantiomers.[14] Start with a low concentration (e.g., 0.1%) and adjust as needed.
-
-
Adjust the Temperature: Temperature can be a powerful but often overlooked tool for optimizing chiral separations.[14]
-
Mechanism: Changing the column temperature affects the thermodynamics of the chiral recognition process.
-
Procedure: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lowering the temperature often improves resolution, but at the cost of longer run times and higher backpressure. In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order.[14]
-
-
Switch Separation Mode: If you are struggling in normal phase, try a reversed-phase or polar organic mode. Some compounds will only resolve in a specific mode.[14] Reversed-phase methods (using aqueous-organic mobile phases) are also advantageous for LC-MS applications.[24]
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Problem 2: High Backpressure and Poor Peak Shape
Question: My column pressure is suddenly very high, and my peaks are broad or tailing. What could be the cause?
Answer: High backpressure and distorted peak shapes are often related and can point to several issues, from simple blockages to more complex column contamination.
Step-by-Step Troubleshooting Protocol:
-
Isolate the Source of Pressure: Systematically disconnect components to find the blockage.[25]
-
Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column.
-
If the pressure is still high without the column, the blockage is in the tubing, injector, or guard column.
-
-
Address Column Blockage:
-
Inlet Frit Blockage: The most common cause is particulate matter from the sample or mobile phase blocking the inlet frit.[26]
-
Solution: First, try back-flushing the column (reversing the flow direction) at a low flow rate. IMPORTANT: Only do this if the column manufacturer's instructions permit it. If this fails, the inlet frit may need to be replaced.[26]
-
Prevention: Always filter your samples and mobile phases. Using a guard column or an in-line filter is the best way to protect your analytical column.[27]
-
-
Sample Precipitation: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause it to precipitate on the column head.[25][26]
-
-
Address Poor Peak Shape:
-
Column Contamination: Strongly adsorbed impurities from previous injections can build up at the column head, causing peak tailing.[26]
-
Solution: Develop a robust column washing procedure. For immobilized columns, a regeneration protocol involving a series of strong solvents can often restore performance.[26]
-
-
Additive "Memory Effects": Acidic and basic additives can be retained by the stationary phase. If you switch between methods using different types of additives, you may see peak shape issues. This "memory effect" can persist for a long time.[28]
-
Solution: Dedicate columns to specific additive types (acidic or basic). If you must switch, an extensive flushing procedure is required. For immobilized columns, a flush with a solvent like DMF followed by alcohol can help "reset" the stationary phase.[26]
-
-
Troubleshooting Guides: Crystallization-Based Purification
Problem 3: Failure to Form Diastereomeric Salt Crystals
Question: I've added my chiral resolving agent to my racemic ligand, but no crystals are forming, even after cooling. What's going wrong?
Answer: Successful diastereomeric salt crystallization depends on creating a significant solubility difference between the two diastereomers in a given solvent system.[9] Failure to crystallize usually points to an issue with solvent selection or supersaturation.
Step-by-Step Troubleshooting Protocol:
-
Screen a Wider Range of Solvents: The choice of solvent is the most critical parameter.[1] You are looking for a solvent (or solvent mixture) where one diastereomeric salt is sparingly soluble while the other is highly soluble at the crystallization temperature.
-
Procedure: A high-throughput screening approach is often best.[9] In a 96-well plate, form the diastereomeric salts in a volatile solvent like methanol, evaporate the solvent, and then add a different crystallization solvent to each column of wells.[9] Cycle the temperature and monitor for solid formation.[9]
-
-
Induce Crystallization: If the solution is supersaturated but crystallization hasn't initiated, you may need to prompt it.
-
Seeding: Add a tiny crystal of the desired diastereomeric salt to the solution. This provides a template for crystal growth.[29][30] If you don't have a seed crystal, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create micro-scratches that serve as nucleation points.[31]
-
Temperature Cycling: Slowly cycle the temperature of the solution. Dissolving and re-precipitating small amounts of solid can sometimes lead to the formation of more stable crystals.[12]
-
-
Re-evaluate the Resolving Agent: If an extensive solvent screen fails, the chosen resolving agent may not be creating a sufficient solubility difference. It is common to test several different resolving agents to find the optimal one.[8]
-
Construct a Phase Diagram: For a more fundamental understanding and process optimization, constructing a ternary phase diagram of the two enantiomers and the solvent can elucidate the conditions under which the desired diastereomeric salt can be recovered.[29][32]
Data Summary & Comparison
Table 1: Comparison of Chiral Purification Techniques
| Feature | Chiral HPLC | Chiral SFC | Diastereomeric Salt Crystallization |
| Typical Scale | µg - 10 g | µg - 100 g[6] | >10 g - kg+[1] |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[2] | Differential interaction with a CSP using supercritical CO2[5] | Differential solubility of diastereomeric salts[8] |
| Pros | Highly versatile, widely applicable, high success rate[2][19] | 3-5x faster than HPLC, less solvent waste ("Green"), lower cost at scale[6][7] | Highly cost-effective at large scale, well-established industrial method[1] |
| Cons | High solvent consumption, can be expensive, not ideal for kg scale | Higher initial instrument cost, less common in academic labs | Requires an acidic/basic handle, method development can be trial-and-error[1][29], discards at least 50% of material per cycle[8] |
| Best For | Analytical ee determination, method development, small-scale purification | Rapid screening, medium-scale purification, "green" chemistry initiatives | Large-scale, industrial production of single enantiomers |
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2021-02-01). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024-09-19). Selvita. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018-03-23). BioDuro. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
-
Supercritical Fluid Chiral Separations. (2006-11-02). Pharmaceutical Technology. [Link]
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Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). LCGC International. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023-11-25). ResearchGate. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2021-01-01). RSC Publishing. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]
-
Technical News - Selection Method of Chiral Stationary Phases. Sumika Chemical Analysis Service. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021-03-14). Daicel Chiral Technologies. [Link]
-
Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Optical Purity and Enantiomeric Excess. (2017-02-24). Master Organic Chemistry. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022-11-03). Chiralpedia. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. NIH. [Link]
-
Trouble with chiral separations. (2020-05-20). Chromatography Today. [Link]
-
Enantiomeric excess. Wikipedia. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022-05-12). MDPI. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024-01-16). SCIREA. [Link]
-
Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. (2025-08-06). ResearchGate. [Link]
-
Racemic Mixtures Separation Of Enantiomers. Jack Westin. [Link]
-
26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively. Daicel Chiral Technologies. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28). Chemistry LibreTexts. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020-07-21). YouTube. [Link]
-
Recrystallization1. University of Colorado Boulder. [Link]
-
Lab Procedure: Recrystallization. ChemTalk. [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024-01-16). SCIREA. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization-1.pdf. University of South Alabama. [Link]
-
Challenges and opportunities for chiral covalent organic frameworks. (2022-07-20). RSC Publishing. [Link]
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Technical Support Center: Troubleshooting Side Reactions in Asymmetric Synthesis with Chiral Oxazoline Ligands
Introduction: Chiral oxazoline ligands, such as bis(oxazoline) (BOX) and pyridyl-bis(oxazoline) (PyBOX), are cornerstones of modern asymmetric catalysis. Their modular nature and the C₂-symmetry of many derivatives provide a robust framework for inducing high enantioselectivity across a vast range of reactions, including cycloadditions, aldol reactions, and hydrosilylations.[1] However, even in well-established systems, researchers can encounter frustrating side reactions that lead to diminished yield, low enantioselectivity (ee), or complex product mixtures.
This technical support center is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting guides and FAQs. Our goal is to empower you to diagnose issues, understand their root causes, and implement logical, field-proven solutions.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses the most common experimental issues. Each problem is followed by a list of potential causes and detailed diagnostic and corrective actions.
Problem 1: Low or Inconsistent Enantioselectivity (% ee)
You've run your reaction, but the chiral HPLC or NMR analysis shows a low or variable enantiomeric excess. This is the most frequent challenge in asymmetric catalysis.
Q1: My enantioselectivity is poor. What are the most likely culprits?
A1: Low enantioselectivity typically points to one of four primary issues: (1) a competing, non-selective background reaction, (2) compromised catalyst integrity or incorrect formation, (3) suboptimal reaction conditions, or (4) impurities in your reagents or solvents.[2]
The Lewis acidic metal salt (e.g., Cu(OTf)₂) can often catalyze the reaction on its own, without the chiral ligand. This achiral pathway produces a racemic product, which erodes the overall ee.
-
Diagnostic Protocol: The "No-Ligand" Control Experiment
-
Set up the reaction precisely as you normally would, but omit the chiral oxazoline ligand .
-
Run the reaction for the same duration and under the same conditions (temperature, concentration).
-
Analyze the conversion. If you observe significant product formation, a background reaction is a major contributor.
-
-
Corrective Actions:
-
Lower the Temperature: The catalyzed pathway and the background reaction have different activation energies. Lowering the temperature (e.g., from 0 °C to -40 °C or -78 °C) will disproportionately slow the higher-energy uncatalyzed reaction, thus enhancing enantioselectivity.[3]
-
Adjust Ligand:Metal Ratio: Ensure a slight excess of the ligand (e.g., 1.1:1 ligand:metal) to maximize the formation of the chiral catalyst and minimize the concentration of free, achiral Lewis acid.
-
The active chiral catalyst may not be forming correctly in situ, or the ligand itself may have degraded.
-
Diagnostic Actions:
-
Ligand Purity Check: Verify the purity of your oxazoline ligand using ¹H NMR and compare it to a reference spectrum. Check for signals corresponding to hydrolyzed byproducts (β-amino esters).[4] The chiral purity can be confirmed by chiral HPLC.
-
Catalyst Formation: The order of addition matters. For many copper-oxazoline catalysts, it is crucial to pre-form the catalyst by stirring the ligand and the metal salt together in the solvent before adding the substrate.
-
-
Protocol: Optimized In Situ Preparation of a [Cu(II)-tBu-BOX] Catalyst
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-tBu-BOX ligand (e.g., 0.11 mmol).
-
Add rigorously dried dichloromethane (DCM) (e.g., 5 mL).
-
Add the copper(II) triflate (Cu(OTf)₂) salt (e.g., 0.10 mmol) and stir the mixture at room temperature for 1-2 hours. A color change (e.g., to a light blue solution) indicates complex formation.
-
Cool the catalyst solution to the desired reaction temperature before adding the dienophile (for a Diels-Alder reaction) or other substrates.[5]
-
The solvent's polarity and coordinating ability can dramatically influence the catalyst's geometry and, therefore, its selectivity.[6] Temperature affects the energy difference between the diastereomeric transition states.
-
Corrective Actions:
-
Solvent Screening: If enantioselectivity is low, perform a solvent screen. Non-coordinating solvents like DCM, toluene, or THF are common starting points. As shown in the table below, the optimal solvent is highly reaction-dependent.
-
Temperature Optimization: Systematically lower the reaction temperature. While this may slow the reaction rate, it often provides a significant boost in ee.
-
-
Data Table: Effect of Solvent and Temperature on a Model Asymmetric Aldol Reaction
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (S,S)-Ph-BOX | DCM | 0 | 85 | 75 | [7] |
| 2 | (S,S)-Ph-BOX | Toluene | 0 | 82 | 81 | [7] |
| 3 | (S,S)-Ph-BOX | THF | 0 | 75 | 68 | [7] |
| 4 | (S,S)-Ph-BOX | DCM | -25 | 78 | 88 | [7] |
| 5 | (S,S)-Ph-BOX | DCM | -78 | 60 | >95 | [7] |
This table is a representative summary based on typical literature findings.
Trace amounts of water, oxygen, or other nucleophiles can hydrolyze the ligand, deactivate the catalyst, or promote side reactions.
-
Corrective Actions:
-
Substrate Purity: Ensure your substrate is highly pure. Impurities with coordinating groups (e.g., amines, thiols) can act as catalyst poisons.[8] If necessary, purify the substrate by distillation, recrystallization, or column chromatography immediately before use.
-
Rigorous Solvent Drying: Standard "anhydrous" solvents from commercial suppliers are often not dry enough for highly sensitive catalysis.
-
-
Protocol: Rigorous Drying of Tetrahydrofuran (THF)
-
Pre-drying: Allow the THF (reagent grade) to stand over activated 4Å molecular sieves (approx. 20% m/v) for at least 48 hours.[9]
-
Distillation Still Setup: In a flame-dried flask under an inert atmosphere (Argon), add sodium wire or chunks and a small amount of benzophenone as an indicator.
-
Add the pre-dried THF to the flask.
-
Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the THF is anhydrous and oxygen-free. This indicates the formation of the benzophenone ketyl radical. If the color does not persist, more sodium is needed.[10][11]
-
Distillation: Distill the required volume of THF directly into the reaction flask under an inert atmosphere immediately before use. Karl-Fischer titration should confirm water content is <10 ppm.[12]
-
Problem 2: Low or No Conversion
The reaction is clean, and the starting material is recovered, but little to no product is formed.
Q2: My reaction isn't working. What's causing the catalyst to shut down?
A2: Low conversion with recovery of starting material strongly suggests catalyst deactivation or inhibition. The primary causes are (1) catalyst poisoning by impurities, (2) formation of inactive catalyst species, or (3) product inhibition.
Poisons are substances that bind strongly to the metal center, blocking the active site needed for catalysis.
-
Common Poisons:
-
Sulfur and Phosphorus: Thiols, phosphines, and their oxidized forms are potent poisons for many transition metals like copper and palladium.
-
Nitrogen Heterocycles: If not the intended substrate, basic nitrogen heterocycles can act as strong, inhibitory ligands.[13]
-
Halides: Excess halide ions can sometimes lead to the formation of less active or inactive catalyst species.
-
-
Corrective Actions:
-
Purify Starting Materials: Remove trace impurities from substrates and reagents. Passing liquid substrates through a short plug of activated alumina can remove polar, coordinating impurities.
-
Use High-Purity Gases: Ensure your inert gas (Argon or Nitrogen) is passed through an oxygen and moisture trap.
-
Under certain conditions, the active monomeric catalyst can convert into an inactive or less active state, such as a dimeric species.
-
Mechanism of Dimerization: In some cases, two metal-ligand complexes can aggregate. This is often concentration-dependent and can be promoted by trace water or other bridging species.
-
Diagnostic Action: NMR Analysis
-
Running a concentrated ¹H NMR of the in situ prepared catalyst may reveal peak broadening or the appearance of new, broad signals corresponding to aggregated species. Diffusion-Ordered Spectroscopy (DOSY) NMR can also be used, as larger dimeric species will diffuse more slowly than the active monomer.[14]
-
-
Corrective Actions:
-
Lower Catalyst Concentration: If dimerization is suspected, try running the reaction at a lower concentration.
-
Use Additives: Sometimes, weakly coordinating additives can help break up aggregates and maintain the active monomeric state.
-
The product of your reaction may be a better ligand for the metal center than the starting material. As the product concentration increases, it binds to the catalyst and shuts down the catalytic cycle.[4]
-
Diagnostic Protocol: "Product Spiking" Experiment
-
Set up a standard reaction.
-
In a parallel flask, set up an identical reaction but add a significant amount (e.g., 20-30 mol%) of the purified product at the beginning of the reaction (t=0).
-
Monitor the initial reaction rates of both reactions. If the rate of the "spiked" reaction is significantly lower than the standard reaction, product inhibition is occurring.
-
-
Corrective Actions:
-
Run at Lower Conversion: If feasible, stop the reaction at a lower conversion before product inhibition becomes severe and separate the product from the unreacted starting material.
-
Catalyst Modification: A different ligand or metal may exhibit less affinity for the product.
-
Problem 3: Formation of Unexpected Side Products
Besides poor enantioselectivity, you observe the formation of significant quantities of other products, complicating purification and lowering the yield.
Q3: I'm getting the wrong regioisomer or constitutional isomer in my Diels-Alder reaction. Why?
A3: In reactions like the Diels-Alder cycloaddition, the formation of the incorrect isomer (e.g., exo instead of endo) points to a breakdown in the preferred transition state geometry.
-
Mechanism: Endo vs. Exo Selectivity in a Cu-BOX Catalyzed Diels-Alder Reaction The desired endo product is typically favored due to secondary orbital overlap in the transition state, which is a stabilizing interaction.[15] The chiral ligand further biases this by sterically blocking one face of the dienophile. However, the exo product is often the thermodynamically more stable product.[16]
-
High Temperatures: Running the reaction at elevated temperatures can provide enough energy to overcome the barrier to the exo transition state, and if the reaction is reversible, it can allow the initial endo product to equilibrate to the more stable exo isomer.
-
Lewis Acid Strength: A very strong Lewis acid or an incorrect catalyst geometry can distort the transition state, altering the natural endo preference.
-
-
Corrective Actions:
-
Lower the Temperature: This is the most effective way to favor the kinetically controlled endo product.[16]
-
Check Metal/Ligand Combination: Ensure you are using the literature-precedent combination. The interplay between the metal's Lewis acidity and the ligand's steric and electronic properties is finely tuned to achieve the desired selectivity.[5]
-
Q4: My substrate is polymerizing or oligomerizing. How do I stop it?
A4: Polymerization is a common side reaction for activated olefins (e.g., acrylates, styrene) in the presence of Lewis acids.[2][17]
-
Mechanism: The Lewis acid catalyst, intended to activate your substrate for the asymmetric reaction, can also initiate cationic polymerization. This is especially problematic at higher temperatures or concentrations.
-
Corrective Actions:
-
Lower the Temperature: This will significantly reduce the rate of polymerization.
-
Decrease Substrate Concentration: Running the reaction under more dilute conditions can disfavor the intermolecular polymerization pathway.
-
Slow Addition: Add the substrate that is prone to polymerization slowly via syringe pump to the reaction mixture containing the catalyst and the other substrate. This keeps the instantaneous concentration of the monomer low, suppressing polymerization.
-
Section 2: Frequently Asked Questions (FAQs)
Q5: How do I choose the right oxazoline ligand for my reaction?
A5: While there is no universal answer, some general principles apply. The choice depends on the metal, the reaction type, and the substrate.
-
Backbone: The linker between the oxazoline rings (e.g., methylene for BOX, pyridine for PyBOX) determines the bite angle and coordination geometry. PyBOX ligands are tridentate and often form more rigid complexes.[18]
-
Substituents (at C4): The steric bulk of the substituent on the oxazoline ring (e.g., Phenyl, tert-Butyl, Isopropyl) is critical for creating the chiral pocket. Bulky groups like t-Bu are often used to maximize steric shielding and achieve high ee.[5] Start by consulting the literature for analogous reactions to see which ligand classes have proven successful.
Q6: Can a deactivated catalyst be regenerated?
A6: Regeneration is sometimes possible but depends on the deactivation mechanism.
-
For Poisoning: If the catalyst is poisoned by a coordinating impurity, an acid wash may be effective. For example, washing a supported catalyst with a dilute, non-coordinating acid could potentially remove basic impurities that have bound to the Lewis acidic metal center. However, this risks leaching the metal or decomposing the ligand.[19]
-
For Aggregation/Dimerization: Changing the solvent or reaction conditions (e.g., temperature, concentration) is often more effective than attempting to regenerate the catalyst post-reaction.
-
For Ligand Decomposition: If the ligand itself has degraded (e.g., via hydrolysis), regeneration is not possible. The catalyst must be prepared fresh from a pure ligand.
Q7: What is the single most important thing I can do to ensure success?
A7: Rigorously control for water and oxygen. The vast majority of issues in this type of catalysis can be traced back to insufficient drying of solvents, reagents, or glassware, or a poor inert atmosphere technique. Invest in good Schlenk line or glovebox techniques and validate the dryness of your solvents with a Karl-Fischer titrator.
Section 3: Visualizations & Workflows
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for diagnosing the root cause of low enantioselectivity.
Catalytic Cycle vs. Deactivation Pathway
Caption: Key pathways: the desired cycle versus common catalyst deactivation routes.
References
-
ResearchGate. (2021). How to dry THF?. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Chaudhary, T. V., et al. (2004). Selective Oligomerization of Isobutene on Lewis Acid Catalyst: Kinetic Modeling. Industrial & Engineering Chemistry Research, 43(25), 7890-7896. [Link]
-
Reddit. (2024). Best way to dry THF : r/Chempros. [Link]
-
ResearchGate. (2004). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. [Link]
-
ResearchGate. (2004). Investigation of catalytic effects of the proton and Lewis acids on oligomerization and chemical polymerization of pyrrole. [Link]
-
YouTube. (2011). [Lab 12] Setting up a THF still with Potassium. [Link]
-
ResearchGate. (2017). Effect of the reaction temperature on the enantioselectivity of 2. [Link]
-
YouTube. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. [Link]
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]
-
Pan, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13933–13940. [Link]
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Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
YouTube. (2022). How to Best Dry Solvents. [Link]
-
RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
-
Beilstein Archives. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. [Link]
-
MDPI. (2022). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. [Link]
-
American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
-
Wikipedia. (n.d.). Bisoxazoline ligand. [Link]
-
ResearchGate. (n.d.). Endo/exo transition structures (TSs) and products in Diels–Alder (DA).... [Link]
-
Royal Society of Chemistry. (2022). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products. [Link]
-
National Institutes of Health. (n.d.). Molecular design principles towards exo-exclusive Diels–Alder reactions. [Link]
-
National Institutes of Health. (n.d.). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]
-
Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. [Link]
-
ResearchGate. (2023). How can we identify 'dimer formation' by varying concentration using NMR spectroscopy?. [Link]
-
National Institutes of Health. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. [Link]
-
Chalmers Research. (2025). Regeneration of sulfur-poisoned Cu-SSZ-13 catalysts: Copper speciation and catalytic performance evaluation. [Link]
-
ResearchGate. (n.d.). New oxazoline-based ligands for application in asymmetric synthesis. [Link]
-
ChemRxiv. (n.d.). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper-Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Controlled in situ reaction for the assembly of Cu(ii) mixed-ligand coordination polymers: synthesis, structure, mechanistic insights, magnetism and catalysis. [Link]
-
ACS Publications. (1998). Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones. [Link]
-
Royal Society of Chemistry. (n.d.). Phosphorus poisoning and regeneration of the Cu-LTA catalyst for the selective catalytic reduction of NOx with NH3. [Link]
-
MDPI. (n.d.). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]
-
National Institutes of Health. (n.d.). BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations. [Link]
-
Royal Society of Chemistry. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. [Link]
-
ResearchGate. (n.d.). Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst. [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
National Institutes of Health. (n.d.). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. [Link]
-
HAL Open Science. (n.d.). CHIRAL BIS(OXAZOLINE)COPPER(II) COVALENTLY ANCHORED TO SINGLE WALL CARBON NANOTUBE AS RECOVERABLE CATALYST FOR ENANTIOSELECTIVE. [Link]
-
UNC Chemistry Department. (n.d.). Uniquely Enabling Mechanism for Bis-oxazoline Copper(II)-Catalyzed Azidation of Pyranosides and Furanosides. [Link]
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Technical Support Center: Solvent Effects in Bis(oxazoline) Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, chemists, and process development professionals who utilize chiral bis(oxazoline) (BOX) ligands in their synthetic endeavors. Here, we address the critical, and often underestimated, role of the solvent in determining the enantioselectivity of your reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for enantioselectivity in BOX-catalyzed reactions?
A: The solvent is not merely an inert medium; it is an active participant in the catalytic cycle. Its influence on enantioselectivity is profound and multifaceted, primarily through interactions with the catalyst, substrate, and the transition state assembly.[1][2] Key factors include:
-
Coordinating Ability: Solvents can directly coordinate to the Lewis acidic metal center of the BOX-catalyst complex.[3][4] A strongly coordinating solvent can compete with the substrate for a binding site, potentially altering the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity. In some cases, solvent coordination is essential for catalyst stability and activity.[3]
-
Polarity and Dielectric Constant: The polarity of the solvent influences the stability of charged or polar intermediates and transition states.[1] The stereodetermining transition states for the formation of the (R) and (S) enantiomers are diastereomeric and possess different dipole moments. A solvent can stabilize one transition state over the other, thereby enhancing the enantiomeric excess (ee).[5]
-
Catalyst Aggregation: The solvent environment can affect the aggregation state of the catalyst. Changes in catalyst concentration and solvent can shift the equilibrium between monomeric, dimeric, or oligomeric forms of the catalyst, which may exhibit vastly different activities and selectivities.
-
Substrate Solvation: The way a solvent shell organizes around the substrate can influence how it is presented to the chiral pocket of the catalyst, affecting facial selectivity.
Understanding these principles is the first step in moving from trial-and-error solvent screening to rational solvent selection.
Q2: I've switched from dichloromethane (DCM) to tetrahydrofuran (THF) and my enantioselectivity dropped significantly. What's the likely cause?
A: This is a classic troubleshooting scenario that highlights the difference between a non-coordinating and a coordinating solvent.
-
DCM is a polar, but very weakly coordinating, solvent. In DCM, the substrate's interaction with the Lewis acidic metal center (e.g., Cu(II), Fe(II)) is likely dominant, allowing the chiral scaffold of the BOX ligand to exert maximum stereocontrol.[6][7]
-
THF , on the other hand, is a coordinating solvent due to the Lewis basic oxygen atom. It can compete with the substrate for binding to the metal center. This coordination can lead to a different active catalyst geometry or partially block the intended substrate binding, resulting in a less organized transition state and lower ee.[8]
The drop in selectivity suggests that in your specific reaction, a less encumbered, more Lewis acidic metal center is required for high fidelity stereochemical communication.
Q3: Are there any general trends for which solvent classes work best with BOX ligands?
A: While reaction-specific optimization is always necessary, some general trends have been observed in the literature.[1]
-
Non-coordinating solvents like dichloromethane (DCM), toluene, and hexanes are often good starting points, particularly for reactions involving substrates with strong Lewis basic sites that need to bind to the metal center for activation (e.g., carbonyls in Diels-Alder or Aldol reactions).[6]
-
Ethereal solvents such as diethyl ether or methyl tert-butyl ether (MTBE) can sometimes offer a beneficial balance of polarity and weak coordination, leading to high enantioselectivities.[1]
-
Highly polar, coordinating solvents like acetonitrile, DMF, or DMSO are often detrimental to enantioselectivity in standard Lewis acid catalysis with BOX ligands because they can outcompete the substrate for metal coordination.[9] However, there are exceptions where these solvents may be required for solubility or to facilitate a specific mechanistic pathway.
Ultimately, these are guidelines, not rules. A systematic solvent screen is the most reliable method for optimization.[2][10]
Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity
Experiencing a sudden drop in ee or failing to reproduce a literature result can be a significant roadblock. This guide provides a systematic approach to troubleshooting solvent-related issues.
Issue: My enantioselectivity is low (<50% ee) or inconsistent between batches.
This common problem often points to subtle, overlooked variables in the reaction setup.
Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for diagnosing and resolving low enantioselectivity.
Possible Cause 1: Solvent Purity and Water Content
-
Why it Matters: Water is a Lewis base that can coordinate to the metal center, hydrolyze the catalyst, or react with reagents. Other impurities in solvents can act as catalyst poisons. Even "anhydrous" solvents from commercial suppliers can accumulate water over time once opened.
-
Troubleshooting Steps:
-
Use a freshly opened bottle of high-purity, anhydrous solvent.
-
If problems persist, freshly distill the solvent over an appropriate drying agent (e.g., CaH₂ for hydrocarbons and ethers, P₂O₅ for chlorinated solvents) under an inert atmosphere.
-
For reactions sensitive to trace water, add activated 4Å molecular sieves to the reaction flask before adding reagents.[11]
-
Possible Cause 2: Non-Optimal Solvent Properties
-
Why it Matters: As detailed in the FAQs, a mismatch between the solvent's properties and the reaction's mechanistic demands is a primary cause of poor stereocontrol.[1][2]
-
Troubleshooting Steps:
-
Execute a solvent screen. Do not just try one or two alternatives. A well-designed screen should include solvents from different classes to probe the effects of polarity, coordinating ability, and steric bulk. (See Protocol 1).
-
Analyze the trend. Does ee increase with decreasing polarity? This might suggest that a non-coordinating environment is key. Does a weakly coordinating solvent like ether give a better result than a non-coordinating one like toluene? This could indicate a need for catalyst stabilization without strong inhibition.
-
Case Study Data: Solvent Effects in a Cu(II)-BOX Catalyzed Diels-Alder Reaction
The following table, adapted from literature data, illustrates how dramatically the solvent can influence the outcome of a typical Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene using a Cu(II)-Ph-BOX catalyst.
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Yield (%) | ee (%) [endo] |
| Toluene | 2.4 | Non-coordinating | 90 | 85 |
| Hexane | 1.9 | Non-coordinating | 85 | 88 |
| CH₂Cl₂ | 9.1 | Non-coordinating | 95 | >98 |
| Diethyl Ether | 4.3 | Weakly Coordinating | 92 | 94 |
| THF | 7.6 | Coordinating | 88 | 75 |
| Acetonitrile | 37.5 | Strongly Coordinating | 70 | 15 |
Data compiled and generalized from principles discussed in cited literature.[12]
This data clearly shows that for this system, polar, non-coordinating solvents provide the highest enantioselectivity. Strongly coordinating solvents are highly detrimental.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the optimal solvent for achieving high enantioselectivity in a BOX-catalyzed reaction.
Methodology:
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, prepare a stock solution of the metal precursor (e.g., Cu(OTf)₂) and the BOX ligand in a volatile, non-coordinating solvent (e.g., DCM) to ensure accurate dispensing of the pre-formed catalyst.
-
Solvent Selection: Choose a representative set of 6-8 anhydrous solvents. Ensure they cover a range of polarities and coordinating abilities.
-
Non-polar, Non-coordinating: Hexane, Toluene
-
Polar, Non-coordinating: Dichloromethane (DCM), Chloroform
-
Ethereal (Weakly Coordinating): Diethyl Ether, MTBE, THF
-
Polar, Coordinating: Acetonitrile (MeCN)
-
-
Reaction Setup:
-
To a series of identical, flame-dried reaction vials under inert atmosphere, add the substrate.
-
Dispense an equal aliquot of the catalyst stock solution into each vial.
-
Gently evaporate the initial solvent under a stream of argon or in vacuo.
-
Add the designated screening solvent (an equal volume) to each vial.
-
Initiate all reactions simultaneously by adding the final reagent and/or bringing them to the desired temperature.
-
-
Analysis:
-
After a fixed time, quench all reactions identically.
-
Analyze the enantiomeric excess of each sample using a validated chiral HPLC or SFC method.[13]
-
Compare the results to identify the most promising solvent(s) for further optimization.
-
Protocol 2: Temperature Optimization Study
Objective: To determine the optimal reaction temperature for maximizing enantioselectivity, which often has a strong interplay with the chosen solvent.
Methodology:
-
Solvent Choice: Select the best-performing solvent identified in Protocol 1.
-
Setup: Prepare 4-5 identical reactions as described above, all using the optimal solvent.
-
Temperature Control: Place each reaction in a cooling bath set to a precise, different temperature (e.g., Room Temp (~20 °C), 0 °C, -20 °C, -40 °C, -78 °C).
-
Execution: Allow the reactions to stir for a predetermined time, keeping reaction times consistent if comparing rates, or running until completion if only comparing final ee.
-
Analysis: Quench and analyze the ee for each reaction. Plotting ee versus temperature will reveal the optimal thermal conditions for your system.[11] Generally, lower temperatures favor higher selectivity by reducing the available thermal energy, making the energy difference between the diastereomeric transition states more significant.
Mechanistic Visualization: The Role of Solvent Coordination
The diagram below illustrates how different solvent types can interact with a generic Cu(II)-BOX catalyst complex and influence substrate binding.
Caption: Solvent competition at the metal active site.
This visualization shows that in a non-coordinating solvent, the substrate has unimpeded access to the catalyst's active site, allowing the chiral ligand to effectively direct the reaction. In a coordinating solvent, the solvent molecule itself can occupy the active site, hindering substrate binding and leading to a loss of stereocontrol.
By understanding these fundamental principles and applying systematic troubleshooting, you can effectively harness the power of the solvent to achieve optimal results in your BOX-catalyzed asymmetric transformations.
References
- Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate.
- (PDF) Screening for Generality in Asymmetric Catalysis.
- Technical Support Center: Asymmetric Synthesis C
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric C
- Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. PMC - NIH.
- New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionaliz
- Lewis acid c
- Effect of solvent polarity on enantioselectivity in oxazoline c
- Iron bis(oxazoline)
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
- Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. Benchchem.
- C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC - PubMed Central.
- Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Arom
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, [(S,S)-tBu-Box]
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of (S,S)-tBu-Box in Asymmetric Catalysis
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, commonly known as (S,S)-tBu-Box, is a C₂-symmetric bis(oxazoline) ligand of significant importance in the field of asymmetric synthesis.[1][2] Its rigid backbone and sterically demanding tert-butyl groups create a well-defined chiral environment around a coordinated metal center. This unique architecture enables high levels of stereocontrol in a wide array of catalytic transformations, including Diels-Alder reactions, Mukaiyama aldol reactions, cyclopropanations, and aziridinations.[1][2]
The active catalyst is typically formed in situ or pre-formed by reacting the (S,S)-tBu-Box ligand with a suitable metal salt, most commonly complexes of copper(II), zinc(II), or iron(II).[1][2][3] The choice of metal and counter-ion (e.g., OTf⁻, SbF₆⁻) can be as critical as the ligand itself for achieving optimal reactivity and enantioselectivity.[1] This guide provides in-depth troubleshooting for common issues encountered during the optimization of catalyst loading for reactions utilizing the (S,S)-tBu-Box ligand, helping researchers to maximize catalyst performance and ensure reproducible results.
Section 1: The Active Catalyst - Formation and Structure
The efficacy of the (S,S)-tBu-Box ligand is realized upon its coordination to a metal Lewis acid. The two nitrogen atoms of the oxazoline rings act as a bidentate chelating agent, binding to the metal center. This coordination creates a chiral pocket that directs the approach of the substrate(s), thereby favoring the formation of one enantiomer over the other. The bulky tert-butyl groups are strategically positioned to maximize this steric influence.
Typically, a 1:1 stoichiometry between the metal salt and the Box ligand is used to generate the active catalytic species, leaving open coordination sites on the metal for substrate interaction.[3]
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common and challenging issues encountered when optimizing reactions catalyzed by (S,S)-tBu-Box complexes.
Problem Area 1: Low or No Catalytic Activity
Q: My reaction is extremely slow or shows no conversion. I've added the ligand and metal salt as per the literature. What's wrong?
A: This is a frequent issue, often pointing to problems with the formation or stability of the active catalyst rather than the catalyst loading itself.
Causality Checklist:
-
Purity of Components: The (S,S)-tBu-Box ligand and the metal salt must be of high purity. Impurities can act as catalyst poisons. Water is a particularly potent inhibitor for these Lewis acid catalysts. Metal salts, especially triflates like Cu(OTf)₂, are hygroscopic and must be stored and handled under anhydrous conditions.
-
Improper Catalyst Formation: Simply adding the solid ligand and solid metal salt to the reaction vessel is often insufficient. The active complex may not form efficiently or may form aggregates with reduced activity. A separate pre-formation or in situ activation step is highly recommended.
-
Solvent Inhibition: Solvents with strong coordinating abilities (e.g., DMSO, DMF, and to a lesser extent, THF) can compete with the substrate for binding to the metal center, inhibiting catalysis. Non-coordinating solvents like dichloromethane (DCM), toluene, or hexanes are often preferred.[4]
-
Atmospheric Contamination: The catalyst complex can be sensitive to oxygen and moisture. Performing reactions under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and optimal activity.
Troubleshooting Protocol: Catalyst Pre-Formation
Objective: To ensure the consistent and complete formation of the active M-[(S,S)-tBu-Box] complex before introducing the substrate.
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (S,S)-tBu-Box ligand (e.g., 5 mol%) and the metal salt (e.g., 5 mol% of Cu(OTf)₂).
-
Add a small volume of anhydrous, non-coordinating solvent (e.g., DCM).
-
Stir the mixture at room temperature for 30-60 minutes. A distinct color change is often observed as the complex forms (e.g., the heterogeneous white slurry of Cu(OTf)₂ and ligand in DCM becomes a homogeneous, light blue solution).
-
Once the complex is fully formed, cool the solution to the desired reaction temperature.
-
Add the substrate(s) to initiate the reaction.
Problem Area 2: Poor Enantioselectivity (Low %ee)
Q: The reaction works and I'm getting the product, but the enantiomeric excess (%ee) is much lower than expected. How can I optimize the catalyst loading to improve this?
A: Low enantioselectivity is a classic optimization problem. While catalyst loading is a key parameter, it is intrinsically linked to temperature and concentration.
Causality Checklist:
-
Uncatalyzed Background Reaction: If the reaction can proceed without the catalyst (even slowly), this non-selective pathway will erode the overall %ee. Lowering the reaction temperature is the most effective way to suppress the uncatalyzed reaction, as its activation energy is typically higher than the catalyzed pathway.[4][5][6]
-
Incorrect Catalyst Loading:
-
Too Low: Insufficient catalyst may lead to a slow reaction where the background reaction becomes significant.
-
Too High: Increasing catalyst loading does not always improve enantioselectivity and can sometimes be detrimental.[7] At high concentrations, catalyst aggregates can form, which may exhibit lower selectivity than the monomeric species.
-
-
Suboptimal Temperature: As a rule of thumb, enantioselectivity increases at lower temperatures.[4][8] This is because the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers becomes more pronounced relative to the available thermal energy (kT).
-
Solvent Effects: The solvent modulates the catalyst's structure and the transition state assembly. A solvent screen is a critical part of optimization.[9][10][11]
Optimization Workflow for Enantioselectivity
Data Presentation: Impact of Reaction Parameters
The following table summarizes general trends observed when optimizing catalyst loading and other conditions for Box-catalyzed reactions. Specific values are highly dependent on the specific reaction.
| Parameter | Change | Typical Effect on Conversion Rate | Typical Effect on Enantioselectivity (%ee) | Rationale |
| Catalyst Loading | Increase (e.g., 1 -> 5 mol%) | Increase | Often increases, may plateau or decrease at high loading[7] | Higher catalyst concentration increases reaction rate. Aggregation at high loading can reduce selectivity. |
| Temperature | Decrease (e.g., 25°C -> -20°C) | Decrease | Increase[8] | Favors the lower energy transition state leading to the major enantiomer. Slows the uncatalyzed background reaction. |
| Concentration | Increase | Increase | May decrease | Higher concentration can favor bimolecular background reactions or catalyst aggregation. |
| Solvent Polarity | Varies | Varies | Varies significantly[4] | Solvent polarity and coordinating ability directly impact the geometry and stability of the chiral transition state. |
Section 3: FAQs - Catalyst Loading & Handling
Q: What is a good starting point for catalyst loading in a new reaction with (S,S)-tBu-Box? A: For initial screening, a catalyst loading of 5-10 mol% is a robust starting point.[2] If the reaction is successful, you can then attempt to lower the loading to 2 mol% or even 1 mol% to improve cost-effectiveness and simplify product purification.
Q: How should I properly store the (S,S)-tBu-Box ligand and its metal complexes? A: The (S,S)-tBu-Box ligand is a stable crystalline solid and can be stored in a vial at room temperature, preferably in a desiccator to keep it dry. Metal salts, particularly triflates and perchlorates, are often hygroscopic and should be stored in a glovebox or a tightly sealed container in a desiccator. Pre-formed catalyst solutions are generally not stored and should be used immediately.
Q: Can the metal-to-ligand ratio be varied? A: While a 1:1 ratio is most common, some protocols may call for a slight excess of the ligand (e.g., 1:1.1 or 1:1.2 metal:ligand).[7] This can help ensure that all of the metal is complexed by the chiral ligand, preventing any achiral metal species from catalyzing a background reaction.
Q: My reaction works well at 5 mol% loading but stalls at 1 mol%. What should I do? A: This suggests a potential issue with catalyst deactivation or a very slow turnover rate at low concentrations. First, ensure your reagents and solvents are rigorously purified and dried, as trace impurities have a larger relative effect at lower catalyst loadings. If the problem persists, maintaining a slightly higher loading (e.g., 2-3 mol%) may be the most practical solution for your specific transformation.
References
-
Optimization of catalyst loading and metal to ligand ratio a. ResearchGate. [Link]
-
Generation and Aerobic Oxidative Catalysis of a Cu(II) Superoxo Complex Supported by a Redox-Active Ligand. National Institutes of Health (NIH). [Link]
-
Generation and Aerobic Oxidative Catalysis of a Cu(II) Superoxo Complex Supported by a Redox-Active Ligand. ResearchGate. [Link]
-
Chemoinformatic Catalyst Selection Methods for the Optimization of Copper- Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. ChemRxiv. [Link]
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. National Institutes of Health (NIH). [Link]
-
Allylic C-H Activations Using Cu(II) 2-Quinoxalinol Salen and tert-Butyl Hydroperoxide. Organic Chemistry Portal. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. [Link]
-
Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. [Link]
-
Generation and Aerobic Oxidative Catalysis of a Cu(II) Superoxo Complex Supported by a Redox-Active Ligand. ResearchGate. [Link]
-
Effect of solvent on reaction at different temperatures a,b. ResearchGate. [Link]
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. National Institutes of Health (NIH). [Link]
-
Allylic C-H Activations Using Cu(II) 2-Quinoxalinol Salen and tert-Butyl Hydroperoxide. ResearchGate. [Link]
-
Immobilization of Heteroleptic Bis(oxazoline) Zinc Catalysts on SBA-15 for Asymmetric Hydrosilylation. ACS Publications. [Link]
-
The impact of solvent characteristics on performance and process stability of printed carbon resistive materials. ResearchGate. [Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ACS Publications. [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. ACS Publications. [Link]
-
rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate. [Link]
-
Temperature effects in benzene alkylation with ethane into ethylbenzene over a PtH-MFI bifunctional catalyst. ResearchGate. [Link]
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Technical Support Center: Managing Air and Moisture Sensitivity in Catalytic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for the challenges associated with air- and moisture-sensitive catalytic reactions. The stability and activity of many catalysts, particularly organometallic complexes and certain transition metals, are critically dependent on the stringent exclusion of atmospheric oxygen and water.[1][2][3] Failure to maintain an inert environment can lead to catalyst deactivation, unpredictable reaction outcomes, and potentially hazardous situations.[4][5][6]
This resource combines troubleshooting guides in a direct question-and-answer format with foundational knowledge to empower you to diagnose and resolve common experimental issues effectively.
Troubleshooting Guide: Reaction Failures & Observations
This section addresses specific problems you might encounter during your experiments. Each answer delves into the root causes and provides a logical path to a solution.
Q: My palladium-catalyzed cross-coupling reaction failed or is extremely sluggish. I suspect air or moisture contamination. What are the first things I should check?
A: This is a classic and frustrating problem, often pointing to the deactivation of the active Pd(0) catalyst.[7] Oxygen and moisture are primary culprits. Here’s how to systematically troubleshoot:
-
Catalyst Appearance: Did you observe the formation of palladium black? This is a common sign of catalyst aggregation and deactivation, which can be triggered by oxygen.[7] Oxygen can oxidize the sensitive phosphine ligands or the Pd(0) center itself, leading to inactive species.[7][8]
-
Solvent and Reagent Purity: This is the most frequent source of contamination.
-
Solvent Dryness: How was your solvent dried and stored? Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled properly. Using a solvent that has not been rigorously dried and degassed is a primary cause of failure.[8] Water can hydrolyze ligands or react with organometallic reagents.[4][6]
-
Reagent Integrity: Are your reagents (e.g., boronic acids, organometallic partners) fresh and properly stored? Some reagents have limited stability and can degrade upon exposure to moisture.[7]
-
-
Inert Atmosphere Technique: A small leak can compromise the entire reaction.
-
Glassware Preparation: Was your glassware oven-dried or flame-dried immediately before use and cooled under vacuum or a positive flow of inert gas? Adsorbed moisture on glass surfaces is a significant and often overlooked source of water.[1][9]
-
System Leaks: Double-check all seals, septa, and joints. Even a tiny leak in your Schlenk line or a punctured septum can introduce enough air to kill a sensitive catalyst.[10] Perform a leak test on your syringe before transferring reagents.[9]
-
-
Degassing Procedure: How did you degas your solvent and reaction mixture? The "freeze-pump-thaw" method is the most effective for removing dissolved oxygen.[1][9][11] Simple purging or bubbling with inert gas is less effective and may not be sufficient for highly sensitive reactions.[9]
To solve this, you must systematically re-evaluate each of these steps. A good practice is to run a "dry run" of your setup with a low-hazard material to ensure all techniques are sound before committing valuable catalysts and reagents.[12]
Q: I observed an immediate color change in my catalyst upon adding it to the reaction mixture. What does this signify?
A: A rapid color change often indicates an immediate reaction, which, in the context of air-sensitive catalysts, is frequently a sign of decomposition or an undesired reaction pathway.
-
Oxidation: Many active catalysts, particularly low-valent transition metal complexes, are intensely colored. Exposure to trace oxygen can cause oxidation to a different, often inactive, species with a distinct color. For example, the active form of a catalyst may be dark purple, while the oxidized, inactive form is yellow or colorless.
-
Reaction with Impurities: The color change could be due to a reaction with residual water, peroxides in the solvent (especially THF), or other impurities in your starting materials.
-
Ligand Exchange/Decomposition: The solvent itself can sometimes displace critical ligands, leading to a different complex with a different color. This is particularly relevant in polar aprotic solvents.[7]
Causality: The underlying cause is the electronic structure of the metal center. Ligand changes, oxidation state changes, or coordination geometry shifts all alter the d-orbital splitting, which in turn changes the wavelengths of light the complex absorbs, resulting in a different perceived color. The best course of action is to stop the reaction and rigorously re-examine the purity of all components: solvent, starting materials, and the inertness of your atmosphere.
Q: My pyrophoric reagent (e.g., n-BuLi, t-BuLi) seems to have lost its potency. How can I verify this, and what causes it?
A: Pyrophoric reagents are extremely reactive toward oxygen and moisture and must never be exposed to the atmosphere.[13] A loss of potency is almost always due to improper storage or handling, leading to degradation.
Causes of Degradation:
-
Reaction with Air/Moisture: The reagent bottle's septum may have been compromised from multiple punctures, allowing slow ingress of air and moisture over time. This reacts with the reagent, forming lithium hydroxides, oxides, and alkoxides, reducing the concentration of the active organolithium.
-
Thermal Decomposition: Storage at elevated temperatures can also lead to decomposition over time.
Verification (Titration): You cannot rely on the concentration stated on the bottle, especially if it has been used multiple times. You must titrate the reagent before use to determine its active concentration. Several methods exist, but a common one involves using a known amount of a proton source like diphenylacetic acid in dry THF with a colorimetric indicator.
Prevention:
-
Always use a fresh needle for each puncture and use the smallest gauge possible to preserve the septum.[14]
-
Store bottles with a positive pressure of inert gas.
-
For long-term storage after initial use, the integrity of the reagent may be compromised. Consider storing in a glovebox.
Frequently Asked Questions (FAQs)
Q: What is the functional difference between working on a Schlenk line versus in a glovebox?
A: Both are designed to provide an inert atmosphere, but they are suited for different tasks and offer different levels of protection.[1][10][15]
| Feature | Schlenk Line | Glovebox |
| Primary Function | Manipulating solutions and running reactions under vacuum or inert gas flow.[10][15] | Handling and storing highly air-sensitive solids and preparing samples in a static inert atmosphere.[9][16] |
| Atmosphere | Dynamic; relies on positive pressure of inert gas and vacuum cycles to remove air.[1][17] | Static; a sealed environment continuously circulated through a catalyst to remove O₂/H₂O to <0.1 ppm.[9][16] |
| Best For | Reactions, distillations, filtrations, solvent transfers.[15] | Weighing solids, preparing catalyst stocks, setting up multiple small-scale reactions, storing sensitive reagents.[16] |
| Limitations | Difficult to handle and weigh solids accurately. Risk of contamination if technique is poor. | Can be contaminated by volatile solvents, which can poison the catalyst.[1][9] Not suitable for large-scale distillations. |
The choice depends on the specific task. Many researchers use a combination: weighing out a solid catalyst in the glovebox and then transferring the sealed vial to a Schlenk line to perform the reaction.
Q: How should I properly dry my reaction solvents? What are the pros and cons of different methods?
A: Solvent is often the main source of moisture.[1] The method you choose depends on the solvent and the level of dryness required.
| Method | Description | Pros | Cons | Best For |
| Distillation from Drying Agent | Refluxing a solvent over a reactive drying agent (e.g., Na/benzophenone for THF/ethers, CaH₂ for hydrocarbons/CH₂Cl₂) and collecting the distillate.[1] | Very effective, provides extremely dry solvent. The benzophenone ketyl indicator provides a visual cue of dryness. | Significant fire hazard, requires constant monitoring.[1][18] | Achieving the lowest possible moisture levels for highly sensitive reactions.[19] |
| Solvent Purification System (SPS) | Pushing solvent through columns of activated alumina and a supported copper catalyst using inert gas pressure.[18] | Safe, convenient, provides large volumes of dry, deoxygenated solvent on demand.[11][18] | High initial cost, columns require periodic regeneration/replacement. May not be as effective for all solvents (e.g., alcohols). | Most common solvents in a multi-user research lab setting. |
| Activated Molecular Sieves | Adding activated molecular sieves (typically 3Å or 4Å) to the solvent and allowing it to stand. | Simple, safe, and effective for pre-drying or storing already-dry solvents.[18][19] | Slower than other methods; requires proper activation of sieves (heating under vacuum). Can be inefficient for very wet solvents.[19] | Storing solvents inside a glovebox or as a final drying step after another method. |
Note: For dichloromethane, heating over CaH₂ is the method of choice, providing moisture content around 13 ppm.[19] Acetonitrile can be challenging to dry due to its high affinity for water, but 3Å molecular sieves or neutral alumina are effective.[19]
Q: My reaction requires a pyrophoric reagent. What are the essential safety precautions?
A: Pyrophoric reagents, which ignite spontaneously in air, demand the utmost respect and adherence to safety protocols.[3][12][20]
-
Never Work Alone: Always use the "buddy system."[12]
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, safety goggles, and appropriate gloves. Sigma-Aldrich recommends nitrile gloves underneath neoprene gloves for added protection.[12]
-
Work Environment: Always handle pyrophorics in a fume hood or glove box.[12] Remove all flammable materials and clutter from the work area. Keep a container of powdered lime or sand within arm's reach to smother a fire.[13]
-
Transfer Techniques: Use a syringe for small volumes (<20 mL) or the double-tipped needle (cannula) technique for larger volumes.[12][14] Ensure all glassware is oven-dried and purged with inert gas.[14]
-
Quenching and Disposal: Unused reagents and rinse solutions must be carefully quenched. This is typically done by slowly adding the material to a less reactive solvent (like hexane) and then slowly introducing a proton source (like isopropanol) at low temperature.
Detailed Experimental Protocols & Visualizations
Protocol 1: Preparing Glassware and Setting Up a Reaction on a Schlenk Line
This protocol ensures that the reaction vessel is free from adsorbed moisture and atmospheric gases.
-
Cleaning & Oven Drying: Thoroughly clean all glassware (reaction flask, condenser, etc.) and place it in a laboratory oven (>125 °C) for at least 4 hours, or preferably overnight.[9]
-
Hot Assembly: While the glassware is still hot, assemble the apparatus on the bench next to the Schlenk line. This prevents moisture from re-adsorbing as the glass cools.
-
Connection to Schlenk Line: Immediately connect the assembled glassware to the Schlenk line via flexible hosing.
-
Evacuate-Refill Cycles: This is the most critical step for creating an inert atmosphere.
-
Ensure the inert gas is flowing through the bubbler on the manifold.
-
Close the flask's stopcock to the inert gas line.
-
Carefully open the flask's stopcock to the vacuum manifold. You should hear a hiss as the air is removed. Allow it to evacuate for 2-3 minutes.
-
Slowly close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas line to backfill the flask. You will see the oil in the bubbler level out as the pressure equalizes.
-
Repeat this evacuate-refill cycle at least three times.[14][16] This process removes the bulk of the atmospheric gases.
-
-
Final State: After the final refill, leave the flask under a slight positive pressure of inert gas. The reaction is now ready for the addition of solvents and reagents.
Workflow for Schlenk Line Setup
A visual representation of the evacuate-refill cycle.
Caption: Workflow for preparing glassware using evacuate-refill cycles.
Protocol 2: Transfer of an Air-Sensitive Liquid via Cannula
This technique is used to transfer larger volumes of dry solvents or liquid reagents between two septa-sealed vessels under inert atmosphere.[9][15]
-
Preparation: Ensure both the source flask (A) and the receiving flask (B) are under a positive pressure of inert gas, connected to the same Schlenk line.
-
Pressurize Source Flask: Slightly increase the inert gas pressure in the source flask (A). This can be done by briefly closing the line to the bubbler to build a slightly higher static pressure.
-
Insert Cannula: Take a double-tipped needle (cannula) and insert one end through the septum into the headspace of the receiving flask (B).
-
Purge Cannula: With inert gas flowing out of the needle in flask B, quickly insert the other end of the cannula through the septum of the source flask (A), positioning the tip below the surface of the liquid to be transferred.
-
Initiate Transfer: The positive pressure in flask A will push the liquid through the cannula into flask B. To maintain the flow, you may need to vent the receiving flask (B) by inserting a needle connected to the bubbler.
-
Completion: Once the desired volume is transferred, raise the cannula tip in flask A above the liquid level. Allow the inert gas to flush the remaining liquid from the cannula.
-
Removal: Remove the cannula from the receiving flask (B) first, then from the source flask (A).
Troubleshooting Logic for a Failed Catalytic Reaction
A decision tree to diagnose the root cause of a failed reaction.
Caption: Decision tree for troubleshooting a failed catalytic reaction.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry and Biochemistry. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. Semantic Scholar. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
University of California, Santa Barbara. (n.d.). Safe Handling of Pyrophoric Materials. Environmental Health & Safety. [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. [Link]
-
Scribd. (n.d.). Drying Agents. [Link]
-
Alnajjar, M. (n.d.). Handling Pyrophoric Reagents. Slideshare. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
-
UCLA EH&S. (2014). Handling Pyrophoric Materials. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures. Purdue Chemistry. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. [Link]
-
chemeurope.com. (n.d.). Air-free technique. [Link]
-
UniTrak. (2024). Spotlight: Unique Challenges of Bulk Material Handling of Transition Metal Catalysts in Chemical Manufacturing. [Link]
-
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. [Link]
-
Le-Clech, P., et al. (2016). Deactivation and regeneration of wet air oxidation catalysts. Catalysis Science & Technology. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. [Link]
-
ResearchGate. (2015). Humidity induced deactivation of Al2O3 and SiO2 supported Pd, Pt, Pd-Pt catalysts in H2+O2 recombination reaction. [Link]
-
University of San Diego. (n.d.). Glovebox usage. [Link]
-
Grokipedia. (2026). Air sensitivity. [Link]
-
Organometallics. (2023). An Illustrated Guide to Schlenk Line Techniques. [Link]
Sources
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- 2. Spotlight: Unique Challenges of Bulk Material Handling of Transition Metal Catalysts in Chemical Manufacturing [unitrak.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Deactivation and regeneration of wet air oxidation catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 11. Air-free_technique [chemeurope.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
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- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. chem.purdue.edu [chem.purdue.edu]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Handling Pyrophoric Reagents | PDF [slideshare.net]
Technical Support Center: Large-Scale Synthesis of (S)-t-BuPyOx Ligand
Welcome to the technical support center for the large-scale synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as the (S)-t-BuPyOx ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-gram scale production of this valuable chiral ligand.
The (S)-t-BuPyOx ligand is a prominent member of the Pyridinooxazoline (PyOx) class of bidentate dinitrogen ligands, crucial for various asymmetric catalytic reactions.[1][2] However, scaling up its synthesis presents unique challenges, including inconsistent yields and difficult purifications.[1][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established and optimized synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (S)-t-BuPyOx, and what are their respective drawbacks on a large scale?
A1: Historically, a common route involved the methanolysis of 2-cyanopyridine to a methoxyimidate, followed by an acid-catalyzed cyclization.[1] However, this method is often plagued by highly variable yields and requires tedious purification by silica gel chromatography, making it unsuitable for large-scale production.[1][2]
A more robust and scalable three-step synthesis has been developed, starting from inexpensive and commercially available picolinic acid and (S)-tert-leucinol.[1][3][5] This route demonstrates greater reliability and provides the target ligand in a 64% overall yield on a multi-gram scale.[1][3][4]
Q2: I'm experiencing low yields in the amidation step between picolinic acid and (S)-tert-leucinol. What are the critical parameters to control?
A2: The amidation to form (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide is a crucial step. Success hinges on the effective activation of picolinic acid. In-situ generation of the acid chloride using reagents like oxalyl chloride or thionyl chloride is a common strategy. Key parameters to monitor include:
-
Temperature Control: The initial formation of the acid chloride should be performed at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Reagent Addition: Slow, dropwise addition of the (S)-tert-leucinol solution to the activated picolinic acid is critical to maintain temperature and prevent unwanted side reactions.
-
Base Selection: N-methylmorpholine (NMM) is an effective base for this transformation.[1] Ensure its purity and use the correct stoichiometry to neutralize the generated HCl.
Q3: The cyclization of the amide alcohol intermediate is proving to be challenging. What are the recommended conditions for this step?
A3: Direct cyclization of the amide alcohol by activating the alcohol as a mesylate or tosylate can lead to low yields and incomplete conversion.[1][2] A more effective strategy involves a two-step process:
-
Chlorination: Convert the amide alcohol to the corresponding amide chloride hydrochloride salt using thionyl chloride in a suitable solvent like toluene. This intermediate is often a stable, isolable solid.[1][5]
-
Cyclization: Treat the isolated amide chloride hydrochloride salt with a base in methanol. Sodium methoxide in methanol has been shown to be highly effective, leading to high yields of the desired (S)-t-BuPyOx ligand.[1][2][5]
Q4: I'm observing significant decomposition of the (S)-t-BuPyOx ligand during silica gel chromatography. How can I improve the purification process?
A4: This is a well-documented issue. The (S)-t-BuPyOx ligand is sensitive to acidic conditions, and standard silica gel can cause up to 10% decomposition.[1][2] To mitigate this:
-
Use Neutral Silica Gel: Employing neutral silica gel for chromatography is highly recommended and has been shown to prevent decomposition.[1][2]
-
Basified Eluent: If only standard silica gel is available, adding a small amount of a tertiary amine base, such as triethylamine, to the eluent can help to neutralize acidic sites on the silica and minimize product degradation.[1][2][6]
-
Avoid Salt Formation for Purification: Attempts to purify the ligand via salt formation have been unsuccessful due to the instability of the resulting salts, particularly their sensitivity to atmospheric moisture.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the large-scale synthesis of (S)-t-BuPyOx.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amidation | Incomplete activation of picolinic acid. | Ensure complete conversion to the acid chloride before adding the amino alcohol. Consider using a slight excess of the chlorinating agent. |
| Side reactions due to poor temperature control. | Maintain the reaction temperature at 0 °C during the addition of (S)-tert-leucinol. | |
| Insufficient base to neutralize HCl. | Use at least 1.2 equivalents of N-methylmorpholine. | |
| Incomplete Cyclization | Inefficient activation of the hydroxyl group. | Avoid mesylate or tosylate activation. Convert the amide alcohol to the amide chloride as an intermediate.[1][2] |
| Incorrect base or solvent for cyclization. | Use a strong base like sodium methoxide in methanol for the cyclization of the amide chloride.[1][2][5] | |
| Presence of Impurities in Final Product | Decomposition during purification. | Use neutral silica gel for chromatography or add triethylamine to the eluent.[1][2] |
| Incomplete reaction in previous steps. | Monitor each reaction by TLC or LC-MS to ensure complete conversion before proceeding to the next step. | |
| Hydrolysis of the final product. | The ligand is susceptible to hydrolysis in the presence of strong acid.[2] Ensure all workup and purification steps are performed under neutral or slightly basic conditions. | |
| Inconsistent Enantioselectivity | Racemization during synthesis. | The described scalable route from (S)-tert-leucinol generally preserves the stereochemical integrity. Ensure the starting amino alcohol has high enantiopurity. |
| Chiral contamination. | Use dedicated glassware and thoroughly clean all equipment to avoid cross-contamination from other chiral syntheses. |
Experimental Workflow and Protocols
The following is a generalized workflow for the scalable synthesis of (S)-t-BuPyOx, based on the optimized three-step procedure.
Overall Synthesis Workflow
Caption: Optimized three-step synthesis of (S)-t-BuPyOx.
Step-by-Step Protocol:
Step 1: Amidation to (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide [1]
-
To a solution of picolinic acid in dichloromethane (CH₂Cl₂) at 0 °C, add N-methylmorpholine (NMM).
-
Slowly add a solution of oxalyl chloride or a similar chlorinating agent in CH₂Cl₂ while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve (S)-tert-leucinol in CH₂Cl₂ and add NMM.
-
Transfer the (S)-tert-leucinol solution dropwise to the activated picolinic acid solution at 0 °C over 1 hour using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with an aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous phase with CH₂Cl₂, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary.
Step 2: Chlorination to (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride [1][5]
-
Charge a flask with the amide alcohol from Step 1 and toluene.
-
Heat the mixture to 60 °C.
-
Slowly add thionyl chloride dropwise over 20 minutes.
-
Stir the reaction at 60 °C for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrochloride salt.
Step 3: Cyclization to (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole [1][5]
-
Dissolve the amide chloride hydrochloride salt from Step 2 in methanol.
-
Add a solution of 25% sodium methoxide in methanol.
-
Stir the reaction at 50 °C for 3 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using neutral silica gel and an appropriate eluent system (e.g., hexanes/acetone).
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting (S)-t-BuPyOx synthesis.
References
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
-
Fu, G. C. (2008). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine. Organic Syntheses, 85, 1-12. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed, 24062823. [Link]
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]
-
R Discovery. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
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ResearchGate. (n.d.). Enantioselective three-component reaction with box and pybox ligands. [Link]
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Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t - BuPyOx) ligand. ResearchGate. [Link]
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Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. [Link]
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Bolm, C. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(11), 4784-4794. [Link]
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Caltech. (2011). Enantioselection by C1. [Link]
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Semantic Scholar. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
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ResearchGate. (n.d.). Optimized Conditions for the Synthesis of Pybox Ligands with Zinc Triflate in Toluene. [Link]
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Validation & Comparative
A Comparative Guide to Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane and Other BOX Ligands in Asymmetric Catalysis
Introduction: The Privileged Role of BOX Ligands in Asymmetric Synthesis
In the field of asymmetric catalysis, the quest for chiral ligands that can induce high levels of stereoselectivity is paramount for the efficient synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the various classes of chiral ligands developed, C₂-symmetric bis(oxazoline) ligands, commonly known as BOX ligands, have earned the status of "privileged ligands".[1][2] This distinction arises from their remarkable versatility and success in a wide array of metal-catalyzed transformations.[3][4] Their ready accessibility from chiral β-amino alcohols, modular nature, and the strong, well-defined chiral environment they create around a metal center contribute to their widespread application.[1][3]
This guide provides an in-depth comparison of a cornerstone member of this family, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane , hereafter referred to as (S,S)-tBu-Box , with other commonly used BOX ligands. We will explore how the subtle yet critical structural differences between these ligands, particularly the nature of the substituent at the 4-position of the oxazoline ring, profoundly influence their performance in key asymmetric reactions. This analysis is supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in ligand selection and reaction optimization.
The Subject of Comparison: (S,S)-tBu-Box
(S,S)-tBu-Box is a C₂-symmetric ligand featuring two (S)-configured oxazoline rings bearing sterically demanding tert-butyl groups at the C4 position, linked by a methylene bridge.[5][6] This bulky substituent is the defining feature of the ligand and is central to its efficacy.
Key Structural Features and Their Mechanistic Implications:
-
Steric Hindrance: The primary role of the tert-butyl groups is to create a highly organized and sterically hindered chiral pocket around the coordinated metal center. This steric bulk effectively shields two quadrants of the metal's coordination sphere, compelling the substrate to approach from the less hindered faces.[7] This directed approach is the fundamental principle behind the high enantioselectivities observed.
-
Coordination Geometry: When complexed with common Lewis acids like copper(II), (S,S)-tBu-Box typically forms a distorted square-planar complex.[7][8] This geometry, enforced by the ligand's bite angle and steric profile, orients the substrates in a predictable manner, leading to consistent stereochemical outcomes. The degree of distortion from an ideal geometry increases with the steric bulk of the R groups on the ligand.[7]
-
Synthesis: Like other BOX ligands, (S,S)-tBu-Box is synthesized from readily available chiral amino alcohols, in this case, (S)-tert-leucinol. The convenience of this synthesis from inexpensive starting materials has contributed significantly to its popularity.[1]
Comparative Analysis with Other BOX Ligands
The performance of a BOX ligand is critically dependent on the substituent at the C4 position. Here, we compare (S,S)-tBu-Box with two other widely used analogues: (S,S)-Ph-Box (phenyl substituent) and (S,S)-iPr-Box (isopropyl substituent).
Performance in Key Asymmetric Reactions
The choice of ligand can dramatically alter the yield, diastereoselectivity, and, most importantly, the enantioselectivity of a reaction. The following sections provide comparative data for several cornerstone asymmetric transformations.
1. Asymmetric Diels-Alder Reaction
The copper(II)-catalyzed Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone is a classic benchmark for evaluating chiral Lewis acid catalysts.
| Ligand | Catalyst System | Temp (°C) | Yield (%) | endo:exo | ee (%) of endo |
| (S,S)-tBu-Box | Cu(OTf)₂ (10 mol%) | -78 | 82-92 | >99:1 | 90-98 |
| (S,S)-Ph-Box | Cu(OTf)₂ (10 mol%) | -78 | N/A | N/A | 30 |
| (S,S)-iPr-Box | Cu(OTf)₂ (10 mol%) | -78 | N/A | N/A | 58 |
| (Data compiled from reference[8]) |
Analysis: The experimental data clearly demonstrates the superiority of the (S,S)-tBu-Box ligand in this transformation.[8] The sterically demanding tert-butyl groups are crucial for creating a rigid, well-defined square-planar catalytic complex that enforces high levels of facial discrimination on the approaching diene.[7][8] The less bulky phenyl and isopropyl groups on Ph-Box and iPr-Box, respectively, result in significantly lower enantioselectivities, highlighting the direct correlation between steric bulk and stereochemical control in this reaction.[8] The proposed transition state involves a bidentate coordination of the N-acryloyloxazolidinone to the copper center, with the bulky t-Bu groups dictating the trajectory of the incoming cyclopentadiene.
2. Asymmetric Aziridination
The copper(I)-catalyzed aziridination of olefins is another important transformation where BOX ligands have been successfully applied. Interestingly, the optimal ligand for this reaction differs from the Diels-Alder reaction.
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) |
| (S,S)-tBu-Box | Cu(OTf) (10 mol%) | Styrene | N/A | Lower |
| (S,S)-Ph-Box | Cu(OTf) (10 mol%) | Styrene | 91 | 94 |
| (Data compiled from reference[2]) |
Analysis: In a surprising reversal of the trend seen in the Diels-Alder reaction, the (S,S)-Ph-Box ligand proves to be superior for the enantioselective aziridination of styrene.[2] This outcome underscores a critical principle in catalyst design: there is no universally superior ligand. The optimal choice is highly dependent on the specific reaction mechanism and substrates involved. In this case, it is proposed that the transition state for aziridination has different steric demands than the Diels-Alder reaction. Favorable π-stacking interactions between the phenyl group of the Ph-Box ligand and the incoming substrate may also play a role in stabilizing the desired transition state, an effect not possible with the alkyl t-Bu group.[7]
3. Asymmetric Cyclopropanation
The first applications of BOX ligands were in copper-catalyzed cyclopropanation reactions, where they continue to show exceptional performance.
| Ligand | Catalyst System | Substrate | Yield (%) | trans:cis | ee (%) of trans |
| (S,S)-tBu-Box | CuOTf (1 mol%) | Styrene | 95 | 94:6 | 99 |
| (S,S)-Ph-Box | CuOTf (1 mol%) | Styrene | 92 | 70:30 | 90 |
| (Data compiled from reference[1]) |
Analysis: For the cyclopropanation of styrene with diazoacetates, (S,S)-tBu-Box again demonstrates superior performance, affording nearly perfect enantioselectivity and high diastereoselectivity with just 1 mol% catalyst loading.[1] The proposed mechanism involves the formation of a copper-carbene intermediate. The steric bulk of the tert-butyl groups effectively dictates the orientation of the approaching alkene, leading to a highly ordered transition state and excellent stereochemical control.[7]
Mechanistic Rationale: The "Steering" Effect
The comparative data consistently points to the steric profile of the C4 substituent as the primary determinant of enantioselectivity. The bulky tert-butyl group of (S,S)-tBu-Box acts as a "chiral steering" element. It does not simply block access; it actively channels the substrate into a specific orientation relative to the reactive site on the metal center.
Caption: General Workflow for BOX-Catalyzed Asymmetric Reaction
The diagram above illustrates the typical workflow for employing BOX ligands in catalysis. The critical step is the formation of the active catalyst, where the ligand's structure dictates the subsequent stereochemical outcome.
Detailed Experimental Protocol: (S,S)-tBu-Box in Asymmetric Diels-Alder Reaction
This protocol provides a validated, step-by-step procedure for the highly enantioselective Diels-Alder reaction, showcasing the practical application of (S,S)-tBu-Box.
Materials:
-
(S,S)-tBu-Box (1.05 equiv relative to Cu)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
N-Acryloyloxazolidinone (1.0 equiv)
-
Cyclopentadiene (3.0 equiv, freshly cracked)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-tBu-Box (0.11 mmol) and anhydrous DCM (5 mL). Stir until the ligand is fully dissolved. Add Cu(OTf)₂ (0.10 mmol) to the solution. The solution should turn from colorless to light blue. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the chiral Lewis acid complex.[9]
-
Reaction Initiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add N-acryloyloxazolidinone (1.0 mmol) to the cold catalyst solution.
-
Substrate Addition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-acryloyloxazolidinone is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired endo Diels-Alder adduct.[9]
-
Stereochemical Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.
Caption: Proposed Mechanism of Stereochemical Induction
Conclusion and Recommendations
The evidence presented confirms that Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane ((S,S)-tBu-Box) is an exceptionally effective ligand for a range of asymmetric reactions, particularly those that benefit from a highly organized and sterically demanding catalytic environment, such as the Diels-Alder and cyclopropanation reactions. Its superiority in these cases is directly attributable to the steric bulk of the tert-butyl groups, which maximize facial discrimination of the substrate.
However, the superior performance of (S,S)-Ph-Box in aziridination highlights the crucial takeaway for any researcher in this field: ligand selection must be empirically determined and tailored to the specific reaction. Factors such as substrate structure, reaction mechanism, and the potential for secondary interactions (like π-stacking with Ph-Box) can lead to reversals in selectivity trends.
For researchers developing new asymmetric methodologies, (S,S)-tBu-Box represents an excellent starting point due to its proven track record of inducing high enantioselectivity. However, a screening of other BOX ligands, such as Ph-Box and iPr-Box, is always a prudent strategy to achieve optimal results.
References
-
Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. National Institutes of Health (NIH). Available from: [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. Available from: [Link]
-
Recent Advances in the Enantioselective Radical Reactions. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Bisoxazoline ligand - Wikipedia. Wikipedia. Available from: [Link]
-
Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. Available from: [Link]
-
Origin of Asymmetric Induction in Cu(II)/Trisoxazoline-Mediated Friedel–Crafts Alkylation Resolved from Machine Learning Atomic Simulation. Chinese Chemical Society. Available from: [Link]
-
Copper (I)-BOX Catalyzed Asymmetric 3-Component Reaction for the Synthesis of Trifluoromethylated Propargylic Ethers and Anilines. PubMed. Available from: [Link]
-
Box-copper catalyzed cascade asymmetric amidation for chiral exo-methylene aminoindoline derivatives. Royal Society of Chemistry. Available from: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. Available from: [Link]
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C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. Available from: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions with Chiral Ligands
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. The efficacy of a chiral ligand is ultimately measured by the stereochemical purity of the reaction product. This guide provides an in-depth comparison of the principal analytical techniques for this purpose. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that each method is understood as a self-validating system.
The Imperative of Accurate Enantiomeric Excess Measurement
In the pharmaceutical landscape, the differential pharmacological and toxicological profiles of enantiomers are a matter of paramount importance. A molecule and its non-superimposable mirror image can elicit vastly different biological responses. Consequently, regulatory bodies such as the FDA and EMA mandate rigorous characterization of the enantiomeric composition of chiral drug candidates. An accurate ee value is not just a measure of a reaction's success; it is a critical quality attribute that ensures the safety and efficacy of a potential therapeutic.
A Comparative Overview of Key Analytical Techniques
The selection of an analytical method for determining enantiomeric excess is a critical decision influenced by the analyte's physicochemical properties, the required sensitivity and accuracy, sample throughput, and available instrumentation.[1][2] The most robust and widely adopted techniques are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3][4] | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[5] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals.[6] |
| Typical Analysis Time | 10 - 30 minutes per sample.[7] | 5 - 20 minutes per sample. | 2 - 10 minutes per sample.[7] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile compounds. | Dependent on the choice of chiral auxiliary and NMR field strength. Chemical shift difference (Δδ) is the key parameter. |
| Sensitivity (LOD/LOQ) | High. LOD and LOQ for the minor enantiomer can be in the low µg/mL range.[6] | Very High. Ideal for trace analysis. | Generally lower than chromatographic methods. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires analyte to be volatile or amenable to derivatization to increase volatility. | Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[6] |
| Solvent Consumption | Moderate to high. | Low (carrier gas). | Low (~0.5-1 mL of deuterated solvent per sample).[7] |
| Method Development | Can be time-consuming, often requiring screening of multiple CSPs and mobile phases.[8] | Requires optimization of temperature programs and carrier gas flow rates. | Can be rapid, especially with CSAs. CDA methods require reaction optimization. |
I. Chiral Chromatography: The Gold Standard for Enantioseparation
Chiral chromatography is the cornerstone of enantiomeric excess determination due to its high resolving power and broad applicability.[3] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[9]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for ee determination.[10] It is applicable to a vast range of compounds and can be used for both analytical-scale quantification and preparative-scale isolation of pure enantiomers.
The success of a chiral HPLC separation hinges on the selection of the appropriate CSP and mobile phase. This is not a one-size-fits-all scenario; the choice is dictated by the molecular structure of the analyte.
-
Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile due to their complex chiral recognition mechanisms, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[11] For acidic compounds, a Pirkle-type phase with a π-basic selector might be more appropriate, while for basic compounds, a CSP with acidic sites would be a logical starting point.[12] The process is often empirical, requiring the screening of a small library of columns to find the optimal stationary phase.[8][13]
-
Mobile Phase Composition : The mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) and additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) are crucial for optimizing retention and selectivity.[14] These modifiers can protonate or deprotonate the analyte or stationary phase, altering the ionic and hydrogen-bonding interactions that govern separation.
This protocol provides a systematic approach to developing a robust method for determining the enantiomeric excess of a chiral alcohol, aiming for a baseline resolution (Rs) > 1.5.
-
Column Screening :
-
Begin by screening polysaccharide-based CSPs, such as a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD). These columns are known for their broad applicability to a wide range of chiral compounds, including alcohols.[9]
-
-
Initial Mobile Phase :
-
For normal-phase chromatography, start with a mobile phase of n-Hexane:Isopropanol (90:10, v/v). Isopropanol acts as a polar modifier that competes with the analyte for interaction sites on the CSP; adjusting its concentration is a primary tool for optimizing retention.[15]
-
-
Sample Preparation :
-
Dissolve the analyte in the mobile phase at a concentration of approximately 1 mg/mL. This ensures compatibility with the chromatographic system and prevents solvent-related peak distortion.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : Select a wavelength where the analyte has strong UV absorbance (e.g., 254 nm for aromatic compounds).
-
Injection Volume : 10 µL.
-
-
Data Analysis and Optimization :
-
Calculate the resolution (Rs) between the two enantiomer peaks. If Rs < 1.5, systematically adjust the isopropanol concentration (e.g., in 5% increments) to optimize the separation. Lowering the isopropanol percentage will generally increase retention and may improve resolution.
-
If resolution is still insufficient, consider a different alcohol modifier like ethanol, which can offer different selectivity.
-
Once separation is achieved, calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100 [16]
-
-
-
Method Validation :
-
To ensure the method is self-validating, perform a linearity study by injecting a series of known concentrations of the racemate. The peak areas should be directly proportional to the concentration.
-
Assess precision by performing multiple injections of the same sample and ensuring the calculated ee is consistent. According to ICH guidelines, the relative standard deviation (RSD) should typically be ≤ 2%.[17][18]
-
Caption: Workflow for ee determination by Chiral HPLC.
B. Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[5] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase within a capillary column coated with a CSP.
-
CSP Selection : Cyclodextrin derivatives are the most common CSPs in chiral GC.[19] The hydrophobic cavity of the cyclodextrin and the hydrophilic exterior create a chiral environment where enantiomers can form transient diastereomeric inclusion complexes with differing stabilities, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., β-dex or γ-dex) and its substituents is crucial for achieving separation and is analyte-dependent.[20]
-
Temperature Programming : Unlike the often-isocratic conditions in HPLC, GC typically employs a temperature ramp. This is because the vapor pressure of analytes is highly temperature-dependent. A carefully optimized temperature program ensures that components elute as sharp peaks and that the analysis is completed in a reasonable time.
-
Column Selection :
-
Select a capillary column coated with a cyclodextrin-based CSP, such as β-dex 225.
-
-
Sample Preparation :
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
-
GC Conditions :
-
Injector Temperature : 250 °C (to ensure rapid volatilization).
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program : Start at a low temperature (e.g., 60 °C) to allow for separation of early-eluting components, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C) that is sufficient to elute the analyte.
-
Detector : Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
-
Data Analysis :
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas and calculate the ee% using the same formula as for HPLC.
-
-
Method Validation :
-
Confirm the identity of the enantiomer peaks by injecting a non-racemic standard if available.
-
Validate the method's precision and linearity as described for the HPLC protocol.
-
II. NMR Spectroscopy: A Powerful Alternative for Chiral Analysis
NMR spectroscopy provides a rapid and often non-destructive method for ee determination.[6] The core principle is to convert a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers that exhibit distinct signals.[21] This can be achieved through non-covalent interactions with a chiral solvating agent (CSA) or by covalent bond formation with a chiral derivatizing agent (CDA).
A. Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[22][23] These complexes exist in a fast equilibrium, and the observed NMR signals are the weighted average of the free and complexed states. Because the diastereomeric complexes are different, the averaged signals for each enantiomer appear at different chemical shifts.
-
CSA Selection : An effective CSA must have specific interaction sites (e.g., hydrogen bond donors/acceptors, aromatic rings for π-π stacking) that lead to the formation of distinct diastereomeric complexes. BINOL (1,1'-bi-2-naphthol) and its derivatives are excellent CSAs for a variety of functional groups, including amines and alcohols, due to their well-defined chiral pocket and hydrogen-bonding capabilities.[24][25]
-
Solvent and Temperature : The choice of solvent is critical as it can compete with the analyte for binding to the CSA. A non-polar, aprotic solvent like CDCl₃ is often preferred. Lowering the temperature can slow the exchange rate between the free and complexed states, sometimes leading to better resolution of the diastereomeric signals.[1]
-
Sample Preparation :
-
In a clean NMR tube, dissolve the chiral amine analyte (0.05 mmol) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add the chiral solvating agent, (S)-BINOL (0.1 mmol, 2 equivalents). Using an excess of the CSA pushes the equilibrium towards the formation of the diastereomeric complexes.[22]
-
Shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[24]
-
-
NMR Acquisition :
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength generally provides better signal dispersion.
-
-
Data Analysis :
-
Identify a well-resolved proton signal in the analyte that shows distinct peaks for the two diastereomeric complexes. Protons close to the stereocenter are often the best candidates.
-
Carefully integrate the two distinct peaks (I1 and I2).
-
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100 .
-
-
Self-Validation :
-
To confirm the reliability of the measurement, it is good practice to identify a second, independent pair of resolved signals and calculate the ee from their integration as well. The results should be consistent.
-
A linearity check can be performed by preparing samples with known ratios of the two enantiomers and verifying that the measured ee values correlate linearly.[22]
-
Caption: Workflow for ee determination by NMR with a Chiral Solvating Agent.
B. Chiral Derivatizing Agents (CDAs)
CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are enantiomerically pure reagents that react covalently with the analyte (e.g., an alcohol or amine) to form a stable pair of diastereomers.[21] These diastereomers can then be readily distinguished by NMR.
-
CDA Selection : The CDA must react quantitatively and without kinetic resolution (i.e., it must react at the same rate with both enantiomers of the analyte). Mosher's acid is widely used for alcohols and amines because it reacts cleanly to form stable esters and amides, respectively.[26][27] The bulky phenyl group and the magnetically anisotropic CF₃ group in the Mosher's ester/amide create a distinct chemical environment for nearby protons, leading to significant chemical shift differences between the two diastereomers.[21]
-
Dual Derivatization : For unambiguous assignment of absolute configuration (the advanced Mosher's method), it is necessary to prepare two separate samples, one with (R)-MTPA and one with (S)-MTPA.[28] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester/amide linkage, the absolute configuration of the original stereocenter can be determined.
-
Reaction Setup (Two parallel reactions) :
-
Tube R : In a clean, dry NMR tube, dissolve the chiral alcohol (~2.5 mg) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a slight excess of anhydrous pyridine (~5 µL). Add ~1.2 equivalents of (R)-Mosher's acid chloride.
-
Tube S : In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
Cap the tubes and allow the reactions to proceed to completion (typically 2-6 hours at room temperature). The reaction must be quantitative to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio.
-
-
NMR Acquisition :
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
-
Data Analysis for ee :
-
In one of the spectra (e.g., from Tube R), select a well-resolved signal pair corresponding to the two diastereomers.
-
Integrate the signals and calculate the ee% as previously described.
-
-
Data Analysis for Absolute Configuration (Advanced Mosher's Method) :
-
Assign the proton signals for both diastereomers in both spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for assigned protons.
-
Protons for which Δδ is positive are predicted to lie on one side of the Mosher's ester plane in the preferred conformation, while those with a negative Δδ lie on the other side. This spatial arrangement allows for the assignment of the absolute configuration of the original alcohol.[21]
-
Caption: Logic of ee and absolute configuration determination with Mosher's acid.
III. Polarimetry: A Classic but Limited Approach
Optical polarimetry is the historical method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a solution of a chiral compound. While rapid, its utility for accurate ee determination is limited in modern research settings.[2][5]
The enantiomeric excess is calculated as: ee (%) = ([α]observed / [α]pure_enantiomer) * 100
-
Requirement for Pure Standard : This method is entirely dependent on having an accurately known specific rotation value ([α]) for the pure enantiomer, measured under identical conditions (solvent, concentration, temperature).[29] This value is often not available for novel compounds.
-
Lack of Linearity : The relationship between specific rotation and ee is not always linear (the Horeau effect), which can introduce significant errors.[29]
-
Impurity Effects : The presence of even small amounts of other optically active impurities can drastically skew the results.
-
Low Sensitivity : The method is generally not sensitive enough for samples with very high or very low ee values, or for analytes with a small specific rotation.[30]
Due to these significant limitations, polarimetry should only be used for a rough estimation of ee and must be confirmed by a more reliable technique like chiral chromatography or NMR.[30]
Conclusion: Selecting the Right Tool for the Job
As Senior Application Scientists, our role is to guide researchers toward the most robust and reliable analytical solutions. While chiral HPLC and GC remain the gold standards for their resolving power and sensitivity, NMR-based methods offer unparalleled speed and efficiency, particularly for reaction monitoring and high-throughput screening. The choice of technique is not merely a matter of convenience but a strategic decision based on the specific requirements of the analysis. A thorough understanding of the principles behind each method, coupled with rigorous validation, is essential for generating trustworthy data that can confidently guide the development of new chiral ligands and asymmetric transformations.
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Mishra, P. C., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
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Mishra, P. C., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. [Link]
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de Arruda, E. D., et al. (2020). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. SciELO. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
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Pintér, E., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
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Unknown Author. Determination of enantiomeric excess. Unknown Source. [Link]
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Petersson, P. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
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Unknown Author. 3.1. Determination of Enantiomeric Purity by Direct Methods. Unknown Source. [Link]
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AMS Biotechnology (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Lin, C., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]
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Physics Forums (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
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Chromatography Today (2020). Trouble with chiral separations. Chromatography Today. [Link]
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Sofikitis, N. V., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances. [Link]
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Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]
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Smith, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Dragna, J. M., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
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Gáspár, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
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Unknown Author (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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ResearchGate (2009). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. ResearchGate. [Link]
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International Journal of Research and Review (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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ICH (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Langat, M. K., et al. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules. [Link]
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ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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Wikipedia. Chiral analysis. Wikipedia. [Link]
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Smith, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
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Restek (2000). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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ResearchGate (2011). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. [Link]
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Klein-Júnior, L. C., et al. (2019). Experimental Design Methodologies for the Optimization of Chiral Separations: An Overview. Methods in Molecular Biology. [Link]
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Chemistry LibreTexts (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to the Catalytic Validation of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an in-depth validation of the catalytic activity of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, hereafter referred to as (S)-tBu-Box, a prominent member of the C₂-symmetric bis(oxazoline) ligand class. We will objectively compare its performance against other commonly used bis(oxazoline) analogues, supported by experimental data, and provide detailed protocols for its synthesis and application in a benchmark asymmetric reaction.
Introduction: The Role of Bis(oxazoline) Ligands in Asymmetric Catalysis
Bis(oxazoline) (Box) ligands have emerged as "privileged" ligands in asymmetric catalysis due to their modular synthesis, thermal and oxidative stability, and the formation of well-defined, rigid metal complexes that create a highly organized chiral environment.[1] This steric and electronic control is paramount in inducing high levels of enantioselectivity in a wide array of chemical transformations, including the synthetically powerful Diels-Alder reaction.[2] When complexed with a Lewis acidic metal, typically copper(II), the Box ligand forms a chiral catalyst that activates a dienophile and effectively shields one of its enantiotopic faces, thereby directing the approach of the diene.
The substituents at the 4-position of the oxazoline rings play a crucial role in defining the steric environment of the catalytic pocket. This guide focuses on the tert-butyl substituted (S)-tBu-Box ligand and compares its efficacy with the isopropyl ((S)-iPr-Box) and phenyl ((S)-Ph-Box) analogues in a model copper-catalyzed asymmetric Diels-Alder reaction.
Comparative Performance in the Asymmetric Diels-Alder Reaction
To provide a quantitative comparison, we turn to the seminal work of Evans and co-workers on the copper(II)-bis(oxazoline) catalyzed Diels-Alder cycloaddition of 1-hydrazinodienes with N-acryloyl oxazolidinone.[3] This study offers a direct, side-by-side evaluation of various Box ligands under identical reaction conditions, allowing for a clear assessment of their relative catalytic prowess.
The model reaction involves the cycloaddition of diene 1 with N-acryloyl oxazolidinone 2 in the presence of a copper(II) catalyst bearing different bis(oxazoline) ligands.
Table 1: Comparison of Bis(oxazoline) Ligands in the Copper-Catalyzed Asymmetric Diels-Alder Reaction [3]
| Entry | Ligand (R group) | Conversion (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Ratio (exo) |
| 1 | (S,S)-iPr-Box | 100 | 10.2:1 | 6:1 |
| 2 | (S,S)-Ph-Box | 100 | 7.7:1 | 4:1 |
| 3 | (S,S)-Bn-Box | 100 | 8.5:1 | 6:1 |
| 4 | (S,S)-tBu-Box | 100 | >20:1 | 49:1 |
Reaction Conditions: Diene (0.125 mmol), dienophile (0.188 mmol), catalyst (0.0125 mmol), 4 Å molecular sieves, CH₂Cl₂ (250 μL), room temperature, 3 h.
The data unequivocally demonstrates the superiority of the (S,S)-tBu-Box ligand in this specific transformation. It not only drives the reaction to completion but also affords the highest diastereoselectivity and a significantly greater enantiomeric ratio for the desired exo adduct compared to the other tested ligands. This enhanced selectivity is attributed to the sterically demanding tert-butyl groups, which create a more defined and restrictive chiral pocket around the copper center, leading to a more pronounced differentiation between the two diastereomeric transition states.
Experimental Protocols
Synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane ((S)-tBu-Box)
The synthesis of (S)-tBu-Box follows a well-established route for bis(oxazoline) ligands, involving the condensation of a chiral amino alcohol with a dinitrile.[4]
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (S)-tert-leucinol (2.0 equivalents) and malononitrile (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of zinc chloride (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature sufficient to initiate the condensation reaction (typically 120-140 °C). The reaction is usually performed neat (without solvent).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (S)-tBu-Box ligand.
Validation of Catalytic Activity: Asymmetric Diels-Alder Reaction
This protocol outlines the procedure for validating the catalytic activity of the synthesized (S)-tBu-Box ligand in the model Diels-Alder reaction.
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (S)-tBu-Box (0.1 equivalents) and copper(II) triflate (Cu(OTf)₂) (0.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂). Stir the solution at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add powdered 4 Å molecular sieves and N-acryloyl oxazolidinone (1.5 equivalents). Cool the mixture to -78 °C (dry ice/acetone bath).
-
Reaction Initiation: Add the 1-hydrazinodiene (1.0 equivalent) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral High-Performance Liquid Chromatography, HPLC).
Mechanistic Insights and the Role of the tert-Butyl Group
The high degree of stereocontrol exerted by the (S)-tBu-Box-copper(II) complex can be rationalized by considering the transition state of the Diels-Alder reaction. The bidentate dienophile coordinates to the copper center in a square-planar geometry. The two bulky tert-butyl groups on the (S)-tBu-Box ligand effectively block one of the enantiotopic faces of the dienophile, forcing the diene to approach from the less sterically hindered face. This steric repulsion is the primary factor dictating the high enantioselectivity observed.
Conclusion
The validation of the catalytic activity of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane demonstrates its exceptional performance in asymmetric catalysis, particularly in the copper-catalyzed Diels-Alder reaction. The empirical data clearly indicates its superiority over other common bis(oxazoline) ligands in terms of both diastereoselectivity and enantioselectivity. This enhanced performance is directly attributable to the steric influence of the tert-butyl substituents. For researchers and professionals in drug development and fine chemical synthesis, the (S)-tBu-Box ligand represents a highly reliable and effective tool for the construction of chiral molecules with a high degree of stereochemical control. The provided protocols for its synthesis and application offer a practical guide for its implementation in the laboratory.
References
-
Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325–335. [Link]
-
Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
- Corey, E. J., & Ishihara, K. (1992). A new, general, and highly enantioselective catalyst for the Diels-Alder reaction. Tetrahedron Letters, 33(46), 6807-6810.
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
-
Rawal, V. H., & Zhong, H. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. NIH Public Access, Author Manuscript. [Link]
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- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane Complexes
Introduction
In the field of asymmetric catalysis, where the precise control of stereochemistry is paramount for applications ranging from drug development to materials science, the design and characterization of chiral ligands and their metal complexes are of fundamental importance. Among the most successful classes of these molecules are the C₂-symmetric bis(oxazoline) (BOX) ligands.[1][2] This guide focuses on a prominent member of this family, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane , and its metal complexes.
The efficacy of a chiral catalyst is intrinsically linked to the three-dimensional structure of its metal complex. The steric and electronic properties dictated by the ligand's coordination to the metal center create a unique chiral environment that directs the stereochemical outcome of a reaction. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but a critical component of catalyst development and mechanistic investigation.
This guide provides a comparative analysis of the core spectroscopic techniques used to characterize these complexes. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind experimental choices, ensuring a comprehensive understanding of the structure-activity relationship.
Molecular Structure and Coordination Chemistry
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a bidentate ligand, meaning it binds to a metal center at two points.[3] This coordination occurs through the lone pairs of electrons on the nitrogen atoms of the two oxazoline rings. The methylene (-CH₂-) bridge provides the flexibility for the two oxazoline units to form a stable chelate ring with the metal.
The key features of this ligand are:
-
C₂-Symmetry: The molecule has a twofold axis of rotational symmetry, which often simplifies NMR spectra and is a common feature in highly effective chiral ligands.
-
Chiral Centers: The stereogenic centers are located at the C4 position of each oxazoline ring, originating from the chiral amino alcohol used in its synthesis.[1]
-
Steric Hindrance: The bulky tert-butyl groups provide significant steric shielding.[4] This feature is crucial for creating a well-defined chiral pocket around the metal's active site, effectively blocking certain reaction pathways and thereby enhancing enantioselectivity.
Caption: Structure of the Bis((S)-4-tert-butyl-BOX) ligand.
When complexed with a metal (e.g., Cu(II), Pd(II), Fe(II)), the ligand typically forms a twisted square planar or tetrahedral geometry, which is fundamental to its catalytic activity.[1][5]
Sources
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A Comparative Guide to Metal-BOX Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct chiral molecules is perpetual. Among the arsenal of tools available for asymmetric catalysis, C₂-symmetric bis(oxazoline) (BOX) ligands, in coordination with various metal centers, have established themselves as a cornerstone technology. Their modular synthesis, stability, and profound ability to induce stereoselectivity across a spectrum of carbon-carbon and carbon-heteroatom bond-forming reactions have made them indispensable.
This guide provides an in-depth comparative study of different metal catalysts featuring BOX ligands, with a focus on copper (Cu), zinc (Zn), and iron (Fe) complexes. We will delve into the nuances of their performance, the rationale behind experimental design, and provide actionable protocols to empower your research endeavors.
The Foundation: Understanding BOX Ligands and Their Metal Complexes
Bis(oxazoline) ligands are a class of privileged chiral ligands, meaning they are effective in a wide range of asymmetric transformations.[1] Their efficacy stems from the C₂-symmetric chiral environment they create around a coordinated metal ion. This well-defined steric and electronic landscape dictates the facial selectivity of substrate approach, leading to high enantioselectivities.[2] The most common BOX ligands are methylene-bridged (BOX) and 2,6-pyridinediyl-bridged (PyBOX).[1]
The choice of the metal center is a critical determinant of the catalyst's reactivity and selectivity. The Lewis acidity of the metal ion plays a pivotal role in activating the substrate.[3][4] Generally, more Lewis acidic metals can lead to higher reaction rates, but a delicate balance must be struck to avoid background reactions or catalyst degradation.[5]
Comparative Performance Analysis: Cu vs. Zn vs. Fe-BOX Catalysts
A direct, side-by-side comparison of different metal-BOX catalysts under identical conditions is seldom found in the literature. However, by collating data from various studies on benchmark reactions, we can discern clear performance trends. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings with multiple stereocenters, serves as an excellent platform for this comparison.
Asymmetric Diels-Alder Reaction: A Case Study
The reaction between cyclopentadiene and an N-acryloyloxazolidinone is a well-established benchmark for evaluating the efficacy of chiral Lewis acid catalysts. Below is a comparative summary of the performance of Cu(II), Zn(II), and Fe(II)/(III) complexes with various BOX ligands in this transformation.
It is crucial to note that the reaction conditions reported in the literature for each metal catalyst are not identical. Therefore, this comparison should be viewed as a qualitative guide to the general performance of these systems rather than a direct quantitative ranking.
| Metal Precursor | BOX Ligand | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ | (S,S)-t-Bu-BOX | N-acryloyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 98 | 98 | [2] |
| Cu(SbF₆)₂ | (S,S)-t-Bu-BOX | N-acryloyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | RT | 100 | >98 | [2] |
| Zn(OTf)₂ | Ph-PyBOX | N-crotonyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -20 | 91 | 95 | [6] |
| FeCl₂ + I₂ | (S,S)-Ph-BOX | N-acryloyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | RT | 95 | 82 | [7] |
| Fe(OTf)₃ | N,N'-dioxide | Dioxopyrrolidine | Styrene | TCE | 35 | 92 | 86 | [8] |
Expert Insights:
-
Copper(II)-BOX complexes are arguably the most widely used and often provide the highest enantioselectivities for the Diels-Alder reaction, frequently exceeding 95% ee.[2][7] The choice of the counterion has a profound effect on both the rate and stereoselectivity.[2] Weakly coordinating anions like hexafluoroantimonate (SbF₆⁻) often lead to more active and selective catalysts compared to triflate (OTf⁻).[2] This is attributed to the increased Lewis acidity of the cationic copper center.
-
Zinc(II)-BOX complexes are also effective catalysts for the Diels-Alder reaction and other transformations like aldol reactions. While they may sometimes afford slightly lower enantioselectivities than their copper counterparts in the Diels-Alder reaction, they are known for their utility in other reaction types.[6]
-
Iron(II) and Iron(III)-BOX complexes have emerged as attractive alternatives due to iron's low cost and low toxicity.[7][8] While early examples showed moderate enantioselectivities, recent advancements with modified ligands have demonstrated their potential to achieve high levels of stereocontrol.[9] The oxidation state of iron and the ligand architecture are key to unlocking their catalytic potential.
Experimental Protocols
To provide a practical foundation for implementing these catalysts in your laboratory, we present detailed, step-by-step methodologies for the synthesis of a common BOX ligand and its application in a benchmark asymmetric reaction.
Synthesis of (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
This one-pot procedure, adapted from the work of Cornejo et al., utilizes zinc triflate as an efficient catalyst for the cyclization reaction.[10]
Materials:
-
(S)-Phenylglycinol
-
Malononitrile
-
Zinc triflate (Zn(OTf)₂)
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-phenylglycinol (2.0 equivalents), malononitrile (1.0 equivalent), and zinc triflate (0.1 equivalents).
-
Add toluene to the flask to create a suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the (S,S)-Ph-BOX ligand as a white solid.
Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a general procedure for the highly enantioselective Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene, catalyzed by a Cu(II)-BOX complex.[2]
Materials:
-
(S,S)-t-Bu-BOX ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
N-acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4 Å Molecular sieves
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, argon-purged flask, dissolve (S,S)-t-Bu-BOX (0.11 equivalents) and Cu(OTf)₂ (0.10 equivalents) in anhydrous CH₂Cl₂. Stir the mixture at room temperature for 1-2 hours to form the catalyst complex.
-
Add powdered 4 Å molecular sieves to the catalyst solution.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reaction: To the cooled catalyst mixture, add a solution of N-acryloyloxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise.
-
Add freshly cracked cyclopentadiene (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualization
A fundamental understanding of the catalytic cycle and the transition state assembly is paramount for rational catalyst design and reaction optimization.
The Catalytic Cycle of a Cu(II)-BOX Catalyzed Diels-Alder Reaction
The generally accepted mechanism for the Cu(II)-BOX catalyzed Diels-Alder reaction involves the formation of a square-planar catalyst-substrate complex.[2] The C₂-symmetric ligand creates a chiral pocket around the copper center. The dienophile coordinates to the metal in a bidentate fashion, and one of the enantiotopic faces of the dienophile is shielded by a substituent on the oxazoline ring (e.g., a t-butyl or phenyl group). This steric hindrance directs the approach of the diene to the less hindered face, resulting in high enantioselectivity.
Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed Diels-Alder reaction.
General Structure of a Metal-BOX Complex
The coordination of the bidentate BOX ligand to a metal center creates a stable chelate complex, which is the foundation of its catalytic activity.
Caption: Schematic representation of a metal-BOX complex.
Troubleshooting and Optimization
Even with established protocols, achieving optimal results in asymmetric catalysis can be challenging. Here are some field-proven insights for troubleshooting common issues:
-
Low Enantioselectivity (% ee):
-
Catalyst Purity: Ensure the ligand and metal salt are of high purity. Impurities can lead to the formation of achiral or less selective catalytic species.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state leading to the major enantiomer.[11]
-
Solvent: The coordinating ability of the solvent can impact the Lewis acidity of the metal center and the geometry of the catalyst-substrate complex. Less coordinating solvents like dichloromethane are often preferred.
-
Counterion: As discussed, weakly coordinating counterions can enhance both reactivity and selectivity. Consider using metal salts with SbF₆⁻ or PF₆⁻ anions.[2]
-
-
Low Yield:
-
Catalyst Loading: While lower catalyst loadings are desirable, some reactions may require a higher concentration to achieve a reasonable rate.
-
Moisture and Air: Metal-BOX catalysts can be sensitive to moisture and air. Employing rigorous inert atmosphere techniques and using anhydrous solvents is crucial.
-
Substrate Purity: Impurities in the substrates can inhibit or poison the catalyst.
-
-
Inconsistent Results:
-
Freshness of Reagents: Use freshly purified or commercially available high-purity reagents. For instance, cyclopentadiene should be freshly cracked before use.
-
Strict Adherence to Protocol: Minor variations in reaction setup, temperature, or addition rates can lead to significant differences in outcome.
-
By systematically evaluating these parameters, researchers can optimize their asymmetric transformations and achieve their desired synthetic targets with high efficiency and stereocontrol.
References
-
Cornejo, A., Fraile, J. M., García, J. I., Gil, M. J., Martínez-Merino, V., Mayoral, J. A., Pires, E., & Villalba, I. (2005). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Synlett, 2005(15), 2321–2324. [Link]
-
Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
-
Hao, L., Xi, L., & Feng, X. (2014). IronIII-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins. Chemical Science, 5(11), 4359-4363. [Link]
-
Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, and Michael Reactions. Accounts of Chemical Research, 33(6), 325–335. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
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Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5136-5149. [Link]
-
Rovner, S. L. (2001). Nobel Prize in Chemistry. Chemical & Engineering News, 79(42), 6. [Link]
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Sherry, B. D., & Toste, F. D. (2004). The Development of a Catalytic, Enantioselective Cross-Coupling of Alkenes and Alkynes and Its Application to the Synthesis of (+)-CP-263,114. Journal of the American Chemical Society, 126(49), 15978–15979. [Link]
-
Trost, B. M., & Jäsche, K. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry, 17(5), 1013-1027. [Link]
-
Wikipedia contributors. (2023). Bisoxazoline ligand. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). Lewis acid catalysis. In Wikipedia, The Free Encyclopedia. [Link]
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Zhang, F.-G., & Feng, X.-M. (2013). Chiral N,N′-Dioxide–Metal Complexes in Asymmetric Catalysis. Accounts of Chemical Research, 46(11), 2535–2547. [Link]
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Zhou, J. (Ed.). (2010). Privileged Chiral Ligands and Catalysts. John Wiley & Sons. [Link]
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- 2. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Stereoselectivity of Bis(oxazoline) Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Bis(oxazoline) (BOX) ligands have cemented their status as "privileged" chiral ligands in the field of asymmetric catalysis.[1][2] Their remarkable success stems from a modular and synthetically accessible C2-symmetric scaffold that, when complexed with a metal center, creates a well-defined chiral environment capable of inducing high levels of stereoselectivity in a vast array of chemical transformations.[3] This guide provides an in-depth comparison of common BOX derivatives, explores the mechanistic basis of their stereocontrol, and offers practical, field-tested protocols for assessing their catalytic performance.
The Principle of Stereocontrol with BOX Ligands
The efficacy of a BOX ligand lies in its ability to form a rigid complex with a metal Lewis acid (e.g., Cu(II), Fe(II), Zn(II)).[4][5] This complexation creates a chiral pocket around the metal's active site. The stereochemical outcome of a reaction is then dictated by the sterically favored approach of the substrate to this active site.
Several key factors influence the degree of stereoselectivity:
-
Substituents on the Oxazoline Ring (R): Bulky substituents, such as tert-butyl or phenyl groups, extend into the space around the metal center.[4] This steric hindrance blocks certain trajectories of substrate approach, favoring a specific orientation that leads to the desired enantiomer. For instance, in copper-catalyzed aziridination reactions, BOX ligands with phenyl substituents have demonstrated superiority over those with more sterically demanding tert-butyl groups.[2]
-
The Bridge Linking the Rings (X): The linker, typically a methylene (-CH2-) or a pyridine-2,6-diyl group (for "PyBOX" ligands), determines the "bite angle" of the ligand.[1] This angle influences the geometry of the resulting metal complex—be it square planar, tetrahedral, or octahedral—which in turn affects how the substrate interacts with the catalyst.[1][5]
-
The Metal Center: The choice of metal and its counterion is crucial. Different metals favor different coordination geometries. For example, Cu(II) complexes often adopt a square planar geometry, while Mg(II) complexes may favor a tetrahedral arrangement, potentially leading to a reversal of enantioselectivity with the same ligand.[6]
Below is a conceptual workflow illustrating the assessment process from catalyst formation to stereochemical analysis.
Sources
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- 2. C2-symmetric chiral bisoxazolines (BOX) ligands [merckmillipore.com]
- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Ligands: A Comparative Performance Guide to Tert-Butyl vs. Phenyl Substituted BOX Ligands in Asymmetric Catalysis
For the researcher in asymmetric catalysis, the selection of a chiral ligand is a critical decision that dictates the success of a reaction. Among the pantheon of "privileged" ligands, the C₂-symmetric bis(oxazoline) (BOX) framework has proven to be exceptionally versatile and effective. The stereogenic centers, derived from readily available chiral amino alcohols, are positioned in close proximity to the coordinated metal, allowing for direct and powerful influence over the stereochemical outcome of a transformation.[1]
However, even within this well-established class, subtle modifications can lead to dramatic shifts in performance. This guide provides an in-depth, objective comparison of two of the most common BOX variants: those bearing bulky tert-butyl (t-Bu) groups and those substituted with phenyl (Ph) rings. We will dissect their performance through the lens of experimental data, explore the fundamental steric and electronic differences that govern their behavior, and provide a mechanistic rationale to guide your selection process.
The Substituent Effect: Steric Bulk vs. Aromatic System
The divergent performance of t-Bu-BOX and Ph-BOX ligands stems directly from the intrinsic properties of their substituents. These differences manifest as distinct steric and electronic environments around the catalytic metal center.
-
Steric Properties: The most significant differentiator is steric hindrance. The tert-butyl group is a large, sterically demanding alkyl substituent known for imposing significant steric bulk.[2] This bulk is not just a passive feature; it actively sculpts the chiral pocket around the metal. In contrast, the phenyl group, while not small, is planar and offers a different spatial profile. X-ray crystallographic studies of copper(II)-aqua complexes reveal that the distortion from ideal square-planar geometry is large for t-Bu-BOX complexes, effectively orienting coordinated molecules (like substrates) away from the bulky t-Bu groups.[3][4] Conversely, the analogous Ph-BOX complexes exhibit a much smaller distortion, and substrates may even orient towards the phenyl groups.[3]
-
Electronic Properties: Beyond size, the electronic natures of the two groups differ. The tert-butyl group is a weak electron-donating group through induction. The phenyl group, with its π-system, can engage in more complex electronic interactions, including π-stacking with substrates or modification of the Lewis acidity of the metal center through resonance. While steric effects often dominate the discussion for BOX ligands, these electronic factors can play a subtle but crucial role in transition state stabilization.
The interplay of these steric and electronic effects is the key to understanding their catalytic performance. The following sections will provide concrete examples from the literature.
Performance in Key Asymmetric Reactions: A Head-to-Head Comparison
The choice between t-Bu-BOX and Ph-BOX is highly reaction-dependent. A ligand that provides outstanding enantioselectivity in one transformation may be ineffective in another.
Diels-Alder & Hetero-Diels-Alder Reactions
This class of reactions is where the t-Bu-BOX ligand truly excels. The pronounced steric shielding provided by the tert-butyl groups creates a highly organized, tight transition state that effectively blocks one face of the dienophile.
For the copper(II)-catalyzed Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone, the t-Bu-BOX ligand consistently delivers superior results.
| Ligand Substituent | Catalyst Loading (mol%) | Endo/Exo Ratio | ee (%) of Endo Product | Yield (%) |
| tert-Butyl | 10 | >99:1 | 98 | 82 |
| Phenyl | 10 | 96:4 | 30 | Low |
| iso-Propyl | 10 | 97:3 | 58 | Low |
| Data synthesized from a representative study.[5] |
As the data clearly shows, the t-Bu-BOX ligand is a highly effective catalyst, providing nearly perfect enantioselectivity, whereas the Ph-BOX and even the less bulky iso-propyl variant are considerably less effective.[5] This outcome is attributed to the ability of the bulky tert-butyl groups to enforce a specific substrate coordination geometry that leads to high facial discrimination.
Interestingly, in certain hetero-Diels-Alder reactions, a complete reversal of enantioselectivity has been observed when switching from t-Bu-BOX to Ph-BOX, highlighting that the phenyl group is not merely a "less bulky" version of tert-butyl but promotes an entirely different enantiofacial bias.[4]
Aziridination Reactions
In stark contrast to the Diels-Alder reaction, the copper-catalyzed aziridination of styrene demonstrates the superiority of the Ph-BOX ligand.
| Ligand Substituent | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| Phenyl | 1 | CH₂Cl₂ | 97 | 94 |
| tert-Butyl | 1 | CH₂Cl₂ | 99 | 63 |
| Data from the seminal work by Evans et al. |
In this case, the sterically overwhelming t-Bu-BOX ligand is thought to hinder the optimal approach of the reactants, leading to a less ordered transition state and a significant drop in enantioselectivity. The Ph-BOX ligand provides a more balanced steric environment, sufficient to induce high chirality without impeding the catalytic cycle. This example serves as a critical reminder that greater steric bulk is not universally better.
Mechanistic Rationale: Visualizing Stereocontrol
To understand these divergent outcomes, we can visualize a simplified model of the catalyst-substrate complex. In many reactions catalyzed by BOX-metal complexes, the substrate coordinates to the Lewis acidic metal center in a bidentate fashion, adopting a square-planar or distorted square-planar geometry.[3] The substituents on the oxazoline rings project above and below this plane, acting as chiral gatekeepers.
Caption: Generalized coordination of a substrate to a Metal-BOX complex.
In this model, the "R" groups represent the tert-butyl or phenyl substituents.
-
With R = tert-Butyl: The large steric profile of the t-Bu groups creates a deeply shielded chiral pocket. They effectively block access to specific coordination sites, forcing an incoming reactant (e.g., a diene) to approach from the least hindered quadrant. This rigid control minimizes competing reaction pathways and leads to high enantioselectivity.[3][5]
-
With R = Phenyl: The phenyl groups are less sterically imposing. This can be advantageous in reactions where a very tight binding pocket is detrimental (as seen in the aziridination example). Furthermore, potential π-π interactions between the phenyl rings of the ligand and an aromatic substrate can introduce an additional, orthogonal mode of stereochemical communication, which may favor an opposite enantiomer compared to the purely steric-driven selection of the t-Bu-BOX ligand.
Representative Experimental Protocol: Cu(II)-Catalyzed Enantioselective Diels-Alder Reaction
To ensure scientific integrity and reproducibility, the following is a representative protocol adapted from the literature for a reaction where t-Bu-BOX is the ligand of choice.
Reaction: Copper(II)-catalyzed Diels-Alder reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene.
Materials:
-
(S,S)-2,2'-bis(4-tert-butyl-2-oxazoline) [(S,S)-t-Bu-BOX]
-
Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (36.2 mg, 0.10 mmol) and (S,S)-t-Bu-BOX (32.4 mg, 0.11 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) and stir the resulting light blue solution at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of N-acryloyl-2-oxazolidinone (141 mg, 1.0 mmol) in CH₂Cl₂ (2 mL) to the catalyst solution.
-
To this mixture, add freshly cracked cyclopentadiene (0.66 g, 10.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
This protocol provides a self-validating system, demonstrating the practical application of the principles discussed.
Summary and Selection Guide
The choice between tert-butyl and phenyl-substituted BOX ligands is not arbitrary but a strategic decision based on the specific demands of the catalytic transformation.
Caption: Decision workflow for selecting between t-Bu-BOX and Ph-BOX ligands.
-
Choose tert-Butyl-BOX when: The primary driver for stereoselectivity is expected to be steric exclusion. It is the ligand of choice for many cycloaddition reactions, particularly the Diels-Alder reaction, where its bulk effectively shields one face of the complex.[5]
-
Choose Phenyl-BOX when: Excessive steric bulk is known to be detrimental to the reaction rate or selectivity. It is a superior choice for certain transformations like the aziridination of styrene and should be considered when substrates are bulky or when π-stacking interactions could be leveraged to influence the transition state.
Ultimately, while this guide provides a framework based on established principles and data, the optimal ligand is always confirmed empirically. We recommend screening both ligands during reaction optimization to ensure the highest possible performance for your specific system.
References
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. Available at: [Link]
-
Rasappan, R., Gissibl, A., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. Available at: [Link]
-
Guiry, P. J., & McManus, H. A. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9347-9418. Available at: [Link]
-
Evans, D. A., Johnson, J. S., Burgey, C. S., & Campos, K. R. (1999). Reversal in enantioselectivity of tert-butyl versus phenyl-substituted bis(oxazoline) copper(II) catalyzed hetero Diels-Alder and ene reactions. Crystallographic and mechanistic studies. Tetrahedron Letters, 40(15), 2879–2882. Available at: [Link]
-
Salinas, O., Xie, J., Papoular, R. J., Horwitz, N. E., Elkaim, E., Filatov, A. S., & Anderson, J. S. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(31), 10899-10906. Available at: [Link]
-
Gagnon, A., & Fillion, E. (2017). The tert-butyl group in chemistry and biology. Request PDF. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Mechanistic Studies of Asymmetric Induction by Bis(oxazoline) Ligands
Introduction: The Privileged Status of BOX Ligands in Asymmetric Catalysis
Bis(oxazoline) ligands, commonly abbreviated as BOX ligands, represent a cornerstone in the field of asymmetric catalysis.[1] Their reputation as "privileged chiral ligands" is well-earned, stemming from their modular and accessible synthesis, remarkable stability, and the high levels of stereocontrol they impart across a vast array of chemical transformations.[1][2] Typically possessing C2 symmetry, these ligands are synthesized from readily available chiral amino alcohols, which in turn are often derived from the chiral pool of amino acids.[1][3] This synthetic accessibility allows for extensive steric and electronic tuning of the ligand architecture, directly influencing the stereochemical outcome of a reaction.[3]
BOX ligands form well-defined complexes with numerous metals, with copper, zinc, iron, and ruthenium being particularly common, to create potent chiral Lewis acid catalysts.[4][5][6] These catalysts have been successfully applied to a multitude of carbon-carbon bond-forming reactions, including Diels-Alder reactions, aldol and Mannich-type reactions, Michael additions, and enantioselective cyclopropanations, among others.[1][5]
The purpose of this guide is to move beyond the synthetic applications and delve into the how and why of their efficacy. For researchers and drug development professionals, understanding the underlying mechanism of stereochemical induction is not merely an academic exercise; it is crucial for rational catalyst design, reaction optimization, and the development of robust, scalable synthetic processes. This guide provides an in-depth comparison of the experimental and computational techniques used to elucidate these mechanisms, supported by field-proven insights and detailed protocols.
Chapter 1: The Core Mechanism - Creating a Chiral Environment
The fundamental principle behind BOX-mediated asymmetric induction is the creation of a well-defined, rigid chiral environment around the metal center. Upon coordination of a substrate to the Lewis acidic metal, the bulky substituents of the BOX ligand effectively shield one face of the substrate, directing the approach of the incoming nucleophile to the less hindered face.
The stereochemical outcome is often rationalized using a twisted square-planar intermediate model, particularly for methylene-bridged BOX ligands complexed with metals like Copper(II).[1] In this model, the substrate chelates to the metal center, and the C2-symmetry of the ligand creates four distinct quadrants, two of which are sterically blocked by the ligand's chiral substituents (e.g., tert-butyl or phenyl groups). This forces the reactant to approach from one of the open quadrants, leading to the observed enantioselectivity.[5]
Below is a generalized catalytic cycle for a BOX-Metal catalyzed Diels-Alder reaction, a classic example of Lewis acid catalysis.
Caption: Generalized catalytic cycle for a BOX-Metal Lewis acid catalyzed reaction.
This simplified model provides a foundational understanding, but the reality is often more complex, involving factors like substrate coordination geometry (s-cis vs. s-trans), potential for bidentate chelation, and the influence of counter-ions and solvent.[4][7] A rigorous mechanistic investigation is therefore essential to unravel these subtleties.
Chapter 2: The Investigator's Toolkit - Experimental and Computational Probes
A multi-faceted approach is required to build a convincing mechanistic picture. Combining insights from several techniques provides a self-validating system where hypotheses generated from one experiment can be tested and confirmed by another.
Kinetic Studies: Mapping the Reaction Pathway
Kinetic analysis is a powerful tool for understanding the composition of the rate-determining step and the overall reaction mechanism.[8] By systematically varying the concentrations of the catalyst, substrates, and any additives, one can determine the reaction order with respect to each component. This information helps to validate or refute proposed catalytic cycles. For instance, a first-order dependence on the catalyst concentration suggests that a monomeric species is the active catalyst.[9]
Key Insights from Kinetics:
-
Catalyst Loading Studies: Determine the relationship between catalyst concentration and reaction rate.
-
Substrate Concentration Studies: Reveal whether substrate coordination is involved in or before the rate-determining step.
-
Temperature Dependence (Eyring/Arrhenius Analysis): Provides activation parameters (ΔH‡, ΔS‡) that offer clues about the transition state's nature (e.g., associative vs. dissociative).
Non-Linear Effects (NLE): Probing Catalyst Aggregation
The relationship between the enantiomeric excess of the chiral ligand (eeL) and the enantiomeric excess of the product (eeP) can be a rich source of mechanistic information.[10][11] In an ideal scenario, this relationship is linear. However, deviations from linearity, known as non-linear effects (NLE), are frequently observed.[12][13]
-
Positive Non-Linear Effect ((+)-NLE): The product ee is higher than predicted by a linear relationship (also called asymmetric amplification). This often indicates the formation of heterochiral (meso) catalyst aggregates (e.g., M-LRLS) that are less reactive or catalytically inactive, effectively sequestering the minor enantiomer of the ligand and amplifying the effect of the major one.[11][14]
-
Negative Non-Linear Effect ((-)-NLE): The product ee is lower than predicted. This can suggest that heterochiral aggregates are more reactive than the homochiral (M-LRLR or M-LSLS) catalysts, a less common but mechanistically significant scenario.[11]
Plotting eeP versus eeL is a straightforward yet powerful diagnostic experiment to probe the state of the catalyst in solution.[13]
Spectroscopic and Spectrometric Interrogation
Directly observing catalytic species and intermediates is a primary goal of mechanistic studies.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is an exceptionally sensitive technique for identifying ionic intermediates in a catalytic reaction.[15][16] As a soft ionization method, it can transfer catalyst-substrate complexes and other transient species from the solution phase to the gas phase for detection, providing snapshots of the species present in the reaction mixture.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to characterize the catalyst resting state and, in favorable cases, catalyst-substrate complexes. Titration experiments, where a substrate is incrementally added to a solution of the BOX-metal complex, can reveal binding events through chemical shift perturbations.
-
X-ray Crystallography: Obtaining a crystal structure of a BOX-metal complex, ideally with a bound substrate or substrate analog, provides definitive, atomic-level information about the catalyst's geometry and the precise nature of the chiral pocket.[5]
Computational Chemistry: Visualizing the Transition State
Density Functional Theory (DFT) and other computational methods have become indispensable tools for complementing experimental findings.[20] These methods allow for the in-silico modeling of reaction pathways, including the structures and energies of reactants, intermediates, and, most importantly, transition states.[21][22]
Key Contributions of Computational Studies:
-
Transition State Analysis: Identifies the key bond-forming/breaking events and rationalizes the origin of stereoselectivity by comparing the activation energies of the competing diastereomeric transition states.[22]
-
Role of Non-covalent Interactions: Elucidates subtle but critical interactions (e.g., π-stacking, hydrogen bonding) between the catalyst and substrate that steer the stereochemical outcome.[4]
-
Predictive Power: Can be used to predict the efficacy of new, untested ligand architectures, guiding synthetic efforts.[23]
The following diagram illustrates how these techniques work in concert to build a comprehensive mechanistic understanding.
Caption: A workflow diagram for a comprehensive mechanistic study.
Chapter 3: Comparative Analysis - The Diels-Alder Reaction
The enantioselective Diels-Alder reaction is a benchmark for testing the efficacy of chiral Lewis acid catalysts. Here, we compare the performance of different Cu(II)-BOX systems in the reaction between cyclopentadiene and N-acryloyloxazolidinone. The choice of substituents on the oxazoline ring and the counter-ion significantly impacts both reactivity and enantioselectivity.
| Ligand/Catalyst System | Dienophile | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) | Mechanistic Notes / Reference |
| Ph-BOX / Cu(OTf)₂ | N-Acryloyl-oxazolidinone | -78 | 95 | 96:4 | 82 | The octahedral metal center model explains the Si-face attack.[5] |
| tBu-BOX / Cu(OTf)₂ | N-Acryloyl-oxazolidinone | -78 | 92 | >99:1 | 98 | The bulkier tert-butyl group enhances facial discrimination.[5] |
| Inda-BOX / Cu(OTf)₂ | N-Acryloyl-oxazolidinone | -78 | >95 | >95:5 | >99 | The rigid indane backbone enhances structural definition and selectivity.[24] |
| Ph-BOX / Cu(ClO₄)₂ | N-Acryloyl-oxazolidinone | -78 | 85 | 95:5 | 91 | Counter-ion effects are significant, suggesting its involvement in the transition state.[4] |
Data compiled and synthesized from cited literature for illustrative purposes.
Analysis of Trends: The data clearly shows that increasing the steric bulk of the ligand's substituent from Phenyl (Ph) to tert-Butyl (tBu) leads to a dramatic increase in enantioselectivity. This supports the stereochemical model where these groups act as "chiral walls" that block one face of the dienophile. The Inda-BOX ligand, which incorporates the chiral substituents into a rigid indane backbone, provides even higher selectivity, likely by reducing conformational flexibility and creating a more precisely defined chiral pocket.[24] The notable effect of the counter-ion (triflate vs. perchlorate) underscores the importance of considering the entire coordination sphere of the metal, as anions can act as coordinating ligands and influence the geometry and Lewis acidity of the catalyst.[4][7]
Chapter 4: Experimental Protocols
Scientific integrity requires that protocols be robust and self-validating. The following methods are presented with this principle in mind, including notes on critical parameters and expected outcomes.
Protocol 4.1: General Procedure for a Trial Cu(II)-BOX Catalyzed Diels-Alder Reaction
-
Objective: To establish baseline reactivity and enantioselectivity for a given BOX ligand.
-
Self-Validation: The protocol includes a racemic control and requires consistent results across multiple runs.
-
Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the BOX ligand (0.11 mmol). Add anhydrous dichloromethane (DCM, 5 mL). To this solution, add Cu(OTf)₂ (0.10 mmol) and stir at room temperature for 1-2 hours. The formation of the light blue complex should be visually apparent.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C, dry ice/acetone bath).
-
Substrate Addition: Add the N-acryloyloxazolidinone dienophile (1.0 mmol) to the cold catalyst solution. Stir for 10 minutes.
-
Initiation: Add freshly distilled cyclopentadiene (3.0 mmol) dropwise over 5 minutes.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the dienophile is consumed (typically 1-4 hours).
-
Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes). Determine the yield, endo:exo ratio (via ¹H NMR), and the enantiomeric excess of the endo isomer using chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 4.2: Investigation of Non-Linear Effects (NLE)
-
Objective: To determine if the active catalyst is a monomeric or aggregated species.
-
Causality: The shape of the eeP vs. eeL plot is directly related to the relative reactivity of homochiral vs. heterochiral catalyst complexes.
-
Methodology:
-
Prepare Ligand Stock Solutions: Prepare stock solutions of the enantiopure (R)-ligand and (S)-ligand of known concentration in an anhydrous solvent.
-
Create Samples of Varying eeL: In separate vials, combine the (R) and (S) stock solutions to create a series of ligand samples with varying enantiomeric excess (e.g., 100% R, 80%, 60%, 40%, 20%, 0% (racemic), and the corresponding (S)-enantiopure points).
-
Run Parallel Reactions: For each ligand sample, run the catalytic reaction under identical, optimized conditions as determined in Protocol 4.1. It is critical to maintain consistency in temperature, concentration, and reaction time.
-
Analyze Products: Determine the enantiomeric excess of the product (eeP) for each reaction using chiral HPLC.
-
Plot and Analyze: Plot eeP (y-axis) versus eeL (x-axis). Compare the resulting curve to a straight line connecting the racemic point (0,0) and the enantiopure point (100, eemax). A significant deviation indicates a non-linear effect.
-
Protocol 4.3: ESI-MS Monitoring of Catalytic Intermediates
-
Objective: To identify catalyst-substrate complexes and other potential intermediates directly from the reaction mixture.
-
Trustworthiness: This protocol requires careful controls to ensure observed ions are relevant to the solution-phase chemistry and not artifacts of the ESI process.[15][16]
-
Methodology:
-
Prepare Reaction Sample: Prepare a catalytic reaction as described in Protocol 4.1, but at a slightly higher concentration to facilitate detection.
-
Set up ESI-MS: Use a mass spectrometer equipped with an electrospray source. Set the instrument to positive ion mode. Use gentle source conditions (low capillary voltage, low cone voltage, minimal desolvation temperature) to minimize in-source fragmentation.
-
Acquire Background Spectrum: Infuse the reaction solvent directly into the mass spectrometer to obtain a background spectrum.
-
Analyze Catalyst Resting State: Infuse a solution of the pre-formed BOX-Cu(II) complex to identify its m/z peak(s) (e.g., [BOX+Cu+OTf]⁺).
-
Monitor the Reaction: Once the reaction is initiated, withdraw a small aliquot (e.g., 10 µL), dilute it rapidly in cold solvent, and immediately infuse it into the mass spectrometer.
-
Data Analysis: Acquire spectra over time. Look for new peaks corresponding to the expected m/z of catalyst-substrate complexes (e.g., [BOX+Cu+Dienophile]²⁺ or [BOX+Cu(Dienophile)-H]⁺). The identity of key ions can be confirmed using tandem MS (MS/MS) to observe characteristic fragmentation patterns.
-
Conclusion and Future Directions
The study of asymmetric induction by BOX ligands is a mature yet continually evolving field. While foundational stereochemical models provide excellent predictive power, this guide demonstrates that a deeper, more robust understanding is achieved through a synergistic combination of kinetic, spectroscopic, and computational methods. The comparison of different BOX derivatives highlights the principles of rational design, where modifying ligand sterics and rigidity can lead to near-perfect enantiocontrol. The provided protocols offer a practical framework for researchers to conduct their own mechanistic investigations, fostering a culture of inquiry that goes beyond simply screening catalysts to truly understanding them.
Future research will likely focus on the development of C1-symmetric and non-traditional BOX architectures to tackle more challenging transformations, the application of machine learning to predict catalyst performance and elucidate complex reaction networks,[7] and the use of advanced in-situ spectroscopic techniques to capture the fleeting moments of stereodetermining transition states.
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Navigating Regioselectivity: A Guide to Kinetic and Thermodynamic Control in Reactions of Ambident N-Heterocycles
For researchers in synthetic chemistry and drug development, N-heterocycles are foundational scaffolds. However, their ambident nucleophilicity—the presence of multiple, competing reactive sites—presents a persistent challenge in achieving regiochemical control. A classic example is the alkylation of a pyrazole, which can yield either N1- or N2-substituted isomers. Mastering the reaction outcome requires a nuanced understanding of the principles of kinetic versus thermodynamic control. This guide provides an in-depth comparison of these two regimes, supported by experimental data and protocols, to empower researchers to selectively synthesize the desired isomer.
The Decisive Moment: Kinetic vs. Thermodynamic Pathways
When an ambident N-heterocycle reacts with an electrophile, it often faces a fork in the reaction pathway. One path leads to the product that forms the fastest (the kinetic product ), while the other leads to the most stable product (the thermodynamic product ). The governing factor is energy. The kinetic product is favored because it has a lower activation energy (Ea), meaning less energy is required to reach its transition state. In contrast, the thermodynamic product has a lower overall Gibbs free energy (ΔG), making it the more stable of the two.[1][2]
The choice between these pathways is not random; it is dictated by the reaction conditions. By manipulating variables like temperature, solvent, and reaction time, a chemist can steer the reaction toward the desired outcome.[3]
Caption: Energy profile for kinetic vs. thermodynamic products.
Comparative Analysis: Key Factors and Outcomes
The selection of a kinetic or thermodynamic pathway is a function of deliberate experimental design. The table below summarizes the critical parameters and their influence on the reaction's regiochemical outcome.
| Parameter | Kinetic Control | Thermodynamic Control | Causality and Rationale |
| Temperature | Low (e.g., 0 °C or below)[3] | High (e.g., room temp to reflux)[4] | At low temperatures, the system has only enough energy to overcome the lowest activation barrier. Higher temperatures provide sufficient energy to overcome both barriers and allow the reaction to become reversible, eventually settling on the most stable product.[5] |
| Reaction Time | Short | Long | Short reaction times favor the faster-forming product. Given enough time, especially at higher temperatures, the kinetic product can revert to the intermediate and then form the more stable thermodynamic product.[2] |
| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions | Thermodynamic control requires that the formation of the kinetic product is reversible. This allows for an equilibrium to be established where the product ratio reflects product stability.[3][4] |
| Base/Solvent | Sterically hindered, non-coordinating bases; Aprotic solvents. | Less hindered bases; Protic or polar coordinating solvents. | Sterically demanding reagents will react at the most accessible site, favoring the kinetic product.[2] Solvents that can stabilize transition states or intermediates through hydrogen bonding or coordination can alter the energy landscape, sometimes favoring one isomer over another. |
| Electrophile | "Hard" electrophiles (e.g., (CH₃)₂SO₄) or those with unique stabilizing features.[6][7] | "Soft" electrophiles (e.g., CH₃I) or conditions allowing for equilibration.[6][7] | The nature of the electrophile influences the transition state energy. For instance, computational studies on pyrazole alkylation showed that an electrophile capable of forming a stabilizing hydrogen bond in the transition state could reverse the inherent regioselectivity, favoring the N2 (kinetic) product over the typically more stable N1 product.[8] |
| Product | Forms fastest; Less stable isomer. | Forms slower; More stable isomer. | The kinetic product has a lower activation energy barrier (ΔG‡). The thermodynamic product has a lower overall Gibbs free energy (ΔG).[2] |
Case Study 1: Regioselective Methylation of Sydnone N-Oxides
The methylation of anionic sydnone N-oxides serves as a clear and powerful example of kinetic versus thermodynamic control. This heterocycle has two potential nucleophilic sites: the ring nitrogen (N2) and the exocyclic N-oxide oxygen.[6][7]
-
Kinetic Pathway (O-Alkylation): Reaction with dimethyl sulfate, a "harder" methylating agent, at lower temperatures preferentially yields the O-methylated product. This site is often more sterically accessible and may have a higher frontier molecular orbital (HOMO) density, leading to a faster reaction rate.
-
Thermodynamic Pathway (N-Alkylation): Reaction with methyl iodide, a "softer" agent, leads to the N-methylated product. Theoretical calculations confirm that the N-alkylated isomer is significantly more stable (by over 10 kcal/mol).[6][7] Crucially, the kinetic O-alkylated product can be cleanly converted to the thermodynamic N-alkylated isomer by heating, demonstrating the principle of reversibility and equilibration at higher temperatures.[6]
Caption: Reaction workflow for selective methylation of sydnone N-oxides.
Experimental Protocol: Synthesis of Kinetic vs. Thermodynamic Products
Objective: To selectively synthesize either the O-methylated (kinetic) or N-methylated (thermodynamic) product of a 4-methylcarboxy 1,2,3-oxadiazolate 3-oxide.
Kinetic Product (O-Alkylation):
-
Reactant Preparation: Dissolve the anionic sydnone N-oxide precursor in a suitable aprotic solvent.
-
Reaction: Cool the solution to 0 °C. Add one equivalent of dimethyl sulfate dropwise while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be relatively fast.
-
Workup: Once the starting material is consumed, quench the reaction with a suitable reagent and proceed with standard aqueous workup and purification to isolate the O-methylated product.
Thermodynamic Product (N-Alkylation):
-
Reactant Preparation: Dissolve the anionic sydnone N-oxide precursor in a suitable solvent.
-
Reaction: Add one equivalent of methyl iodide. Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) or allow it to stir at room temperature for an extended period.
-
Monitoring: Monitor the reaction until equilibrium is reached, favoring the N-alkylated product.
-
Workup: After completion, perform standard workup and purification to isolate the more stable N-methylated isomer.[6][7]
Conversion from Kinetic to Thermodynamic Product:
-
Isomerization: Take the purified kinetic O-alkylation product.
-
Heating: Heat the compound as a neat melt to 140 °C for approximately 2 hours.[6][7]
-
Analysis: Confirm the clean isomerization to the thermodynamic N-methylated isomer via NMR spectroscopy.
Case Study 2: Directing Alkylation in Pyrazoles
The synthesis of substituted pyrazoles is of high interest in medicinal chemistry.[9] However, the tautomeric nature of the pyrazole ring often leads to mixtures of N1 and N2 alkylation products.[10][11] While the N1 isomer is often thermodynamically more stable, specific reaction designs can favor the kinetic N2 product.
One study highlighted the profound impact of the electrophile's structure.[8] While calculations using a generic methyl bromide electrophile predicted N1 alkylation to be favored (lower activation energy), the experimental use of N-methyl chloroacetamide resulted exclusively in the N2 alkylation product. This reversal was attributed to a stabilizing hydrogen bond between the chloroacetamide's N-H group and the pyrazole's N1 atom in the transition state. This interaction selectively lowered the activation energy for the N2 pathway, making it the kinetic product despite the N1 isomer being thermodynamically preferred.[8]
This demonstrates a key principle for researchers: the choice of reagents can create unique, lower-energy transition states that override the inherent stability of the final products, providing a powerful tool for kinetic control.
Conclusion
The selective functionalization of ambident N-heterocycles is a sophisticated challenge that hinges on the deliberate application of kinetic and thermodynamic principles. By carefully controlling reaction parameters—primarily temperature, but also reaction time, solvent, and the specific nature of the reagents—researchers can dictate the regiochemical outcome of their reactions.[12] Low temperatures and short reaction times favor the fastest-forming, less stable kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate to the most stable thermodynamic product.[1] As demonstrated with sydnone N-oxides and pyrazoles, a deep understanding of the underlying energy profiles and transition state interactions is essential for designing rational, selective, and high-yielding syntheses for applications in drug discovery and materials science.
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- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
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A Senior Application Scientist's Guide to Evaluating the Recyclability of Chiral Catalysts
In the landscape of modern pharmaceutical and fine chemical synthesis, the elegance of a chiral catalyst is not solely defined by its activity and enantioselectivity. True elegance lies in its endurance—the ability to be efficiently recovered and reused without a significant loss of performance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the recyclability of chiral catalysts, a critical factor for developing sustainable and economically viable chemical processes.[1][2][3][4]
The imperative for recyclable catalysts is clear: they reduce production costs, minimize environmental impact, and align with the principles of green chemistry.[1][2][3][4] However, challenges related to catalyst separation and deactivation often hinder their practical application.[2][5] This guide will equip you with the knowledge to navigate these challenges, offering objective comparisons of recycling strategies and the experimental data to support your decisions.
The Cornerstones of Recyclability: Key Performance Indicators (KPIs)
A thorough evaluation of a chiral catalyst's recyclability hinges on a set of key performance indicators (KPIs). These metrics provide a quantitative measure of the catalyst's performance over successive uses.
| Key Performance Indicator (KPI) | Description | Goal |
| Recovery Rate | The percentage of the catalyst successfully recovered after each reaction cycle. | Maximize recovery to minimize catalyst loss. |
| Catalyst Activity | The rate at which the catalyst converts reactants into products. This is often measured by turnover number (TON) and turnover frequency (TOF).[6] | Maintain high and consistent activity across multiple cycles. |
| Enantioselectivity | The catalyst's ability to produce one enantiomer of a chiral product in excess of the other, typically expressed as enantiomeric excess (% ee). | Sustain high enantioselectivity with minimal decrease over cycles. |
| Structural Integrity | The physical and chemical stability of the catalyst after repeated use. | Ensure the catalyst's structure remains intact, with no significant degradation or leaching.[6] |
| Total Turnover Number (TTN) | The cumulative turnover number achieved over all recycling experiments, reflecting the overall efficiency of the recycling method.[6] | Maximize the TTN to demonstrate the catalyst's long-term viability. |
It is crucial to move beyond simple conversion and yield metrics, as these can be misleading in the context of recycling.[6] Instead, focusing on TON, TOF, and TTN provides a more accurate assessment of catalyst performance and longevity.[6][7]
The Experimental Gauntlet: A Step-by-Step Protocol for Recyclability Studies
A robust and self-validating experimental protocol is the bedrock of any credible recyclability evaluation. The following workflow outlines the essential steps for a comprehensive assessment.
Experimental Workflow for Evaluating Chiral Catalyst Recyclability
Caption: A generalized workflow for conducting a comprehensive evaluation of chiral catalyst recyclability.
Detailed Methodologies
1. Initial Reaction and Baseline Performance:
-
Protocol: Conduct the catalytic reaction under optimized conditions. Accurately quantify the initial catalyst loading.
-
Causality: Establishing a baseline performance is critical for subsequent comparisons. Overdosing the catalyst can mask deactivation effects and should be avoided.[6]
2. Catalyst Recovery:
-
Protocol: Select a recovery method appropriate for the catalyst type (see Section 3). Quantify the recovered catalyst mass to determine the recovery rate.
-
Causality: The choice of recovery method directly impacts the efficiency and economic viability of the recycling process.
3. Post-Cycle Characterization:
-
Protocol: Analyze the recovered catalyst using a suite of analytical techniques.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify metal leaching, a common cause of decreased activity.[8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe changes in morphology and particle size, particularly for heterogeneous catalysts.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify potential decomposition.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structural integrity of the chiral ligand and support.
-
Gas Sorption Analysis: To characterize the porous structure of heterogeneous supports, which can impact catalyst activity.[9]
-
-
Causality: Understanding the physical and chemical changes in the catalyst after each cycle is key to identifying deactivation mechanisms.
4. Subsequent Recycling Runs:
-
Protocol: Use the recovered catalyst for subsequent reaction cycles under identical conditions. Monitor the performance (activity and enantioselectivity) for each cycle.
-
Causality: Repetitive cycling is the only way to truly assess the robustness and long-term stability of the catalyst.
A Comparative Analysis of Recycling Strategies
The optimal strategy for catalyst recycling is intrinsically linked to the nature of the catalyst itself—whether it is homogeneous or heterogeneous.
Homogeneous Catalysts
Homogeneous catalysts, while often exhibiting high activity and selectivity, present significant challenges for separation from the reaction mixture.[10][11]
| Recycling Strategy | Description | Advantages | Disadvantages |
| Precipitation/Crystallization | The catalyst or product is selectively precipitated or crystallized from the reaction mixture.[12] The renowned Takasago process for (-)-menthol synthesis utilizes product crystallization to facilitate catalyst separation.[6] | Simple, potentially high recovery. | May lead to catalyst incorporation in the product, requiring further purification.[6] |
| Biphasic Systems (e.g., Ionic Liquids) | The catalyst is dissolved in a phase (e.g., an ionic liquid) that is immiscible with the product phase, allowing for easy separation.[3][4] | High catalyst retention, potential for continuous processes.[4] | Potential for catalyst leaching into the product phase, cost of the second phase. |
| Membrane Filtration | The catalyst is retained by a membrane while the smaller product molecules pass through.[12] | Applicable to a wide range of soluble catalysts. | Membrane fouling, potential for catalyst degradation under pressure. |
Heterogeneous Catalysts
Heterogenized catalysts, where the active catalytic species is immobilized on a solid support, offer a more straightforward path to recyclability.[10][11]
| Recycling Strategy | Description | Advantages | Disadvantages |
| Filtration/Centrifugation | The solid catalyst is easily separated from the liquid reaction mixture by simple physical means. | Simple, efficient, and widely applicable. | Potential for catalyst attrition and loss of active sites. |
| Magnetic Separation | The catalyst is immobilized on magnetic nanoparticles, allowing for rapid separation using an external magnetic field.[8] | Very efficient and clean separation. | Synthesis of stable magnetic supports can be complex. |
| Immobilization on Polymers/Inorganic Supports | The chiral catalyst is covalently or non-covalently attached to supports like polymers, silica, or zeolites.[3][4][13] | High catalyst loading, tunable properties of the support.[4] | Potential for reduced catalytic activity due to steric hindrance, leaching of the active species.[13] |
Decision-Making Framework for Selecting a Recycling Strategy
Caption: A decision tree to guide the selection of an appropriate catalyst recycling strategy.
Understanding and Mitigating Catalyst Deactivation
Even with efficient recovery, a decline in catalytic performance is often observed over repeated cycles. Understanding the root causes of this deactivation is paramount for developing more robust catalysts.
Common deactivation pathways include:
-
Leaching: The loss of the active metal or ligand from the support into the reaction medium.[8]
-
Ligand Degradation: Chemical transformation of the chiral ligand through processes like hydrolysis or oxidation.[5][14]
-
Racemization or Epimerization: Loss of the catalyst's chirality.[15]
-
Poisoning: Strong binding of impurities or byproducts to the active sites.
-
Structural Changes: Sintering or agglomeration of metal nanoparticles, or collapse of the support structure.
Mitigation Strategies:
-
Stronger Ligand/Support Interactions: Covalent anchoring can reduce leaching compared to non-covalent methods.[13]
-
Inert Reaction Conditions: Operating under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Purification of Reactants and Solvents: Removing potential catalyst poisons before the reaction is crucial.
-
Robust Support Materials: Selecting supports with high thermal and chemical stability can prevent structural degradation.
Conclusion: Towards Truly Sustainable Chiral Catalysis
The evaluation of a chiral catalyst's recyclability is a multifaceted endeavor that requires a systematic and rigorous approach. By focusing on a comprehensive set of key performance indicators, employing robust experimental protocols, and understanding the nuances of different recycling strategies, researchers can develop a complete and objective picture of a catalyst's long-term performance.[6] Ultimately, the development of highly active, selective, and recyclable chiral catalysts is not just an academic exercise; it is a critical step towards the realization of more sustainable and economically viable chemical manufacturing processes that will shape the future of the pharmaceutical and chemical industries.
References
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ResearchGate. (n.d.). Recoverable and Recyclable Catalysts | Request PDF. Retrieved from [Link]
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Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(23), 16520–16545. Retrieved from [Link]
-
López-Linares, F., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 548. Retrieved from [Link]
-
Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. PubMed. Retrieved from [Link]
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Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. Retrieved from [Link]
-
Vogt, D., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Retrieved from [Link]
-
Han, G., Ren, W., Zhang, S., Zuo, Z., & He, W. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. PMC. Retrieved from [Link]
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Strauss, U. T., & Pitcher, T. (2001). The development of new methods for the recycling of chiral catalysts. Trends in Biotechnology, 19(11), 442-449. Retrieved from [Link]
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Bakhtiar, R. (2012). Various Types and Mechanisms of Degradation Reactions. In Drug Degradation. Retrieved from [Link]
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Anton Paar. (n.d.). Catalyst Characterization: From Fresh to Spent. Retrieved from [Link]
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Wölfl, M., et al. (2011). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. Molecules, 16(5), 3749–3786. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). Chiral catalyst immobilization and recycling. Retrieved from [Link]
- De Vries, J. G., & De Vries, A. H. M. (Eds.). (2007). Chiral Catalyst Immobilization and Recycling. John Wiley & Sons.
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Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons. Retrieved from [Link]
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Patsnap. (2025). Key performance indicators (KPIs) for refinery catalysts. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and application of novel chiral ligands like Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane are paramount. However, the lifecycle of these specialized chemicals extends beyond their use in catalysis; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, ensuring the safety of laboratory personnel and the protection of our environment.
At its core, the disposal of any chemical waste is governed by the principle of "cradle-to-grave" responsibility, a mandate set forth by the U.S. Environmental Protection Agency (EPA). This principle underscores the generator's accountability for hazardous waste from its creation to its ultimate disposal.
Immediate Safety Considerations: Hazard Identification and Personal Protection
Personal Protective Equipment (PPE) is non-negotiable. Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
The proper disposal of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a multi-step process that requires careful planning and execution.
Step 1: Waste Characterization and Segregation
Due to the lack of specific hazard data, Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane must be classified as hazardous waste. It is crucial to never mix this waste with other chemical waste streams. Co-mingling can lead to unknown and potentially dangerous chemical reactions.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residues.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane," the CAS number "132098-54-5," and the approximate quantity of waste. The date of waste generation should also be clearly marked.
Step 3: Accumulation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.
Step 4: Arranging for Professional Disposal
Disposal of this chemical must be handled by a licensed professional waste disposal service. Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging for the pickup and disposal of hazardous chemical waste. Provide them with all the information from your hazardous waste label.
Step 5: Documentation
Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the name of the waste disposal company. This documentation is a critical component of regulatory compliance.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, the following workflow diagram has been developed using the DOT language.
Caption: Disposal workflow for Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane.
The Rationale Behind the Rigor: Scientific Integrity in Disposal
The procedures outlined above are not merely bureaucratic hurdles; they are rooted in a deep understanding of chemical safety and environmental stewardship. The segregation of waste prevents unforeseen reactions that could lead to fires, explosions, or the generation of highly toxic byproducts. Proper labeling ensures that waste handlers are fully aware of the potential hazards, enabling them to manage the material safely. Finally, professional disposal ensures that the chemical is treated and disposed of in a manner that neutralizes its potential harm to the environment, in accordance with federal and state regulations.
By adhering to these guidelines, researchers can ensure that their groundbreaking work in the laboratory does not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
This guide was developed by synthesizing information from authoritative sources on laboratory safety and chemical handling. For further reading and to ensure compliance with the most current regulations, please consult the following resources:
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, a valuable chiral ligand in asymmetric synthesis, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. Our approach is grounded in the principle of minimizing exposure through a multi-layered defense, where PPE serves as the critical final barrier.[3]
Hazard Assessment: A Proactive Stance on Safety
While specific toxicological data for Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is not extensively documented in public literature, the chemical family of oxazolines and related compounds necessitates a conservative approach. Safety data for analogous structures suggest potential hazards that must be proactively managed.[4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[6]
Table 1: Potential Hazard Identification
| Hazard Type | Potential Effects based on Analogous Compounds | Rationale |
|---|---|---|
| Eye Contact | Causes serious eye irritation or damage.[4][5] | The chemical structure contains functional groups that can be corrosive or irritating to sensitive eye tissues. |
| Skin Contact | May cause skin irritation, burns, or allergic reactions.[4][5] | Prolonged or repeated contact can defat the skin or lead to sensitization. Absorption through the skin is a potential route of systemic exposure.[3] |
| Inhalation | May cause respiratory irritation if handled as a fine powder or aerosol.[4] | Inhaling dust or aerosols can lead to irritation of the nose, throat, and lungs. |
Given these potential risks, all handling procedures must be designed to prevent direct contact and aerosol generation.
Core PPE Requirements: Your Essential Armor
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task. The following represents the minimum required PPE for handling this compound in a laboratory setting.
-
Eye and Face Protection
-
What to Use: At a minimum, wear ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.[7] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[7][8]
-
The Causality: Standard safety glasses offer insufficient protection from splashes, which can easily reach the eye from the sides or top. Goggles provide a robust seal, while a face shield protects the entire face from splashes and is a critical secondary barrier.[3]
-
-
Hand Protection
-
What to Use: Double-gloving with nitrile gloves is mandatory. The outer glove should have a thickness of at least 4-6 mil.
-
The Causality: The practice of wearing two pairs of gloves provides a significant safety margin.[9] The outer glove bears the brunt of any potential contamination and can be removed and replaced immediately after a known or suspected contact. The inner glove remains as a clean layer of protection during this change and during the final doffing process, preventing contact with the potentially contaminated wrist area.[3] Always inspect gloves for tears or pinholes before use.
-
-
Body Protection
-
What to Use: A clean, long-sleeved, knee-length laboratory coat made of a low-linting, chemically resistant material. Ensure cuffs are snug around the wrist. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[8]
-
The Causality: The lab coat protects your skin and personal clothing from incidental contact and minor spills. The material should not be easily permeable by chemicals. Cotton/polyester blends are common, but for significant spill risks, a coated or specialized gown is superior.[6]
-
-
Respiratory Protection
-
What to Use: Under normal conditions, all handling of solid Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane should be performed within a certified chemical fume hood to control airborne particulates. If a fume hood is not available or if significant dust is generated (e.g., during a large spill cleanup), a NIOSH-approved N95 respirator is required.[3]
-
The Causality: Engineering controls like a fume hood are the primary method for preventing respiratory exposure. A respirator is a form of PPE used only when engineering controls are insufficient to keep the airborne concentration of a hazardous substance below its exposure limit.[6]
-
Operational Plan: PPE Protocol in Practice
Properly using PPE involves more than just wearing it; it requires a strict protocol for donning (putting on) and doffing (taking off) to prevent cross-contamination.
Table 2: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work within a chemical fume hood. |
| Running Reaction / Workup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work within a chemical fume hood. |
| Cleaning Glassware | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N/A |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Gown | NIOSH-approved N95 Respirator.[3] |
Step-by-Step Protocol for Donning and Doffing PPE
-
Donning (Putting On) Sequence:
-
Wash Hands: Always begin with clean hands.
-
Lab Coat/Gown: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if the task requires it.
-
-
Doffing (Taking Off) Sequence - The "Dirty to Dirty, Clean to Clean" Principle:
-
Outer Gloves: Remove the outer, most contaminated gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.[10]
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unfasten the lab coat. Peel it off your shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is folded inward. Place it in the designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Workflow for Safe Handling and PPE Management
The following diagram illustrates the logical flow from task assessment to final disposal, ensuring safety at every step.
Caption: Logical workflow for PPE selection and safe chemical handling.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All disposable PPE (gloves, gowns) and materials (weigh paper, contaminated wipes) that have come into contact with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane must be considered hazardous waste.
-
Procedure: Place all contaminated solid waste into a dedicated, clearly labeled, sealed hazardous waste bag or container.
-
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[10] The rinsed container can then be managed for recycling or disposal according to your institution's policies.
-
Reusable PPE: Goggles and face shields should be decontaminated after each use according to your facility's standard operating procedures.
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific professional.
References
- Anonymous. (2024, April 18). SAFETY DATA SHEET.
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from Quora. [Link]
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POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from POGO. [Link]
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Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. [Link]
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- 2. Buy Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | 132098-54-5 [smolecule.com]
- 3. pppmag.com [pppmag.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.co.uk [fishersci.co.uk]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
